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  • Product: (3S,4R)-4-methylpiperidin-3-amine

Core Science & Biosynthesis

Foundational

A Technical Guide to (3S,4R)-4-methylpiperidin-3-amine: A Chiral Building Block in Modern Drug Discovery

This guide provides an in-depth technical overview of (3S,4R)-4-methylpiperidin-3-amine, a chiral piperidine derivative of significant interest to researchers, scientists, and professionals in drug development. We will e...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical overview of (3S,4R)-4-methylpiperidin-3-amine, a chiral piperidine derivative of significant interest to researchers, scientists, and professionals in drug development. We will explore its fundamental properties, synthesis, characterization, and its critical role as a key intermediate in the synthesis of complex pharmaceuticals.

Core Molecular Attributes

(3S,4R)-4-methylpiperidin-3-amine is a chiral disubstituted piperidine. The piperidine ring, a ubiquitous scaffold in medicinal chemistry, provides a three-dimensional framework that can be strategically modified to enhance pharmacological properties.[1][2][3] The specific stereochemistry of (3S,4R)-4-methylpiperidin-3-amine is crucial for its application in targeted therapies, where precise spatial arrangement of functional groups dictates binding affinity and selectivity to biological targets.

Chemical Formula and Molecular Weight

The chemical structure of (3S,4R)-4-methylpiperidin-3-amine consists of a piperidine ring substituted with a methyl group at the 4-position and an amine group at the 3-position. Based on this structure, the following molecular formula and weight have been determined:

PropertyValue
Chemical Formula C₆H₁₄N₂
Molecular Weight 114.19 g/mol
IUPAC Name and Other Identifiers
  • IUPAC Name : (3S,4R)-4-methylpiperidin-3-amine

Synthesis and Stereocontrol

The synthesis of enantiomerically pure (3S,4R)-4-methylpiperidin-3-amine is a significant challenge that underscores the importance of stereoselective synthesis in modern drug development. The cis-relationship between the amine at C3 and the methyl group at C4 is a key structural feature. Several synthetic strategies have been developed to achieve the desired stereochemistry, often as part of a larger synthetic route to a final drug product.

One common approach involves the use of chiral starting materials or chiral auxiliaries to direct the stereochemical outcome of the reaction sequence. For example, a patented process for a related compound involves the resolution of a racemic mixture to isolate the desired (3R,4R) stereoisomer, which is a precursor to the (3S,4R) amine.[9][10]

Exemplary Synthetic Workflow

A generalized workflow for the synthesis of a key intermediate containing the (3S,4R)-4-methylpiperidin-3-amine core is outlined below. This process highlights the critical steps of stereoselective reduction and functional group manipulations.

G A Racemic Precursor B Chiral Resolution A->B Chiral Resolving Agent C (3R,4R)-Enantiomer B->C Isolation D Functional Group Interconversion C->D e.g., N-protection, reduction E (3S,4R)-4-methylpiperidin-3-amine core D->E F Coupling with Heterocycle E->F G Final API Intermediate F->G

Caption: Generalized synthetic workflow for obtaining the (3S,4R)-4-methylpiperidin-3-amine core.

Spectroscopic Characterization

The structural elucidation of (3S,4R)-4-methylpiperidin-3-amine and its derivatives relies on a combination of spectroscopic techniques. While specific data for the standalone amine is not widely published, the characterization of its derivatives provides valuable insights.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are essential for confirming the connectivity and stereochemistry of the piperidine ring. The coupling constants between the protons on C3 and C4 can help to establish their relative stereochemistry.

  • Mass Spectrometry (MS) : High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy : IR spectroscopy can identify the presence of key functional groups, such as the N-H stretches of the primary amine and the C-H stretches of the alkyl groups.

Application in Drug Discovery: The Tofacitinib Case Study

The most prominent application of the (3S,4R)-4-methylpiperidin-3-amine scaffold is as a key building block in the synthesis of Tofacitinib .[1] Tofacitinib is a Janus kinase (JAK) inhibitor used for the treatment of autoimmune diseases like rheumatoid arthritis.

The (3S,4R)-stereochemistry of the 4-methylpiperidin-3-amine moiety is critical for the pharmacological activity of Tofacitinib. It correctly orients the molecule within the ATP-binding site of the JAK enzyme, leading to potent and selective inhibition.

Role in Tofacitinib Synthesis

In the synthesis of Tofacitinib, the (3S,4R)-4-methylpiperidin-3-amine core is typically introduced through the coupling of a protected derivative with a heterocyclic component. A simplified representation of this key step is shown below.

G A (3S,4R)-4-methylpiperidin-3-amine derivative C Nucleophilic Aromatic Substitution A->C B 4-chloro-7H-pyrrolo[2,3-d]pyrimidine B->C D Tofacitinib Precursor C->D

Caption: Key coupling reaction in the synthesis of a Tofacitinib precursor.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling (3S,4R)-4-methylpiperidin-3-amine and its derivatives. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. In general, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

Conclusion

(3S,4R)-4-methylpiperidin-3-amine is a valuable chiral building block in modern drug discovery. Its specific stereochemistry and the conformational rigidity of the piperidine ring make it an important component in the design of potent and selective therapeutic agents. The successful synthesis of Tofacitinib is a testament to the importance of this and other chiral piperidine scaffolds in the development of new medicines.

References

  • PubChem. (2026). N-Methyl-N-[(3R,4R)-4-methyl-3-piperidinyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine. [Link]

  • Google Patents. (2016). US20160122354A1 - PROCESS FOR THE PREPARATION OF (3R,4R)-4-METHYL-3-(METHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL-AMINO)-ß-OXO-1-PIPERIDINEPROPANENITRILE AND ITS SALTS.
  • PubChem. (2025). N-Methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride. [Link]

  • Google Patents. (n.d.). AN IMPROVED PROCESS FOR THE PREPARATION OF (3R,4R)-(1-BENZYL-4-METHYLPIPERIDIN-3-YL)-METHYLAMINE.
  • ChemBK. (2024). N-Methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine. [Link]

  • Pharmaffiliates. (n.d.). N-Methyl-N-((3S,4S)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine. [Link]

  • CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]

  • ResearchGate. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. [Link]

  • Molbase. (n.d.). N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine. [Link]

Sources

Exploratory

Stereochemistry of (3S,4R)-4-methylpiperidin-3-amine vs (3R,4S) isomer

The 4-methylpiperidin-3-amine scaffold represents a critical pharmacophore in modern medicinal chemistry, serving as the chiral engine for Janus Kinase (JAK) inhibitors like Tofacitinib.[1][2] While the trans-(3R,4R) iso...

Author: BenchChem Technical Support Team. Date: March 2026

The 4-methylpiperidin-3-amine scaffold represents a critical pharmacophore in modern medicinal chemistry, serving as the chiral engine for Janus Kinase (JAK) inhibitors like Tofacitinib.[1][2] While the trans-(3R,4R) isomer is the active configuration for Tofacitinib, the cis-isomers—(3S,4R) and (3R,4S) —are pivotal for Structure-Activity Relationship (SAR) profiling, selectivity assays, and as defined impurities.

This technical guide details the stereochemical engineering, resolution, and analytical differentiation of the cis-enantiomeric pair.

Differentiation, Synthesis, and Resolution of the cis-Scaffold

Executive Summary & Structural Logic

The efficacy of the 4-methylpiperidin-3-amine scaffold is governed by the spatial orientation of the C3-amino and C4-methyl groups.[1][2]

  • Trans-Isomers ((3R,4R) / (3S,4S)): Typically adopt a diequatorial conformation in the chair form, maximizing stability and binding pocket occupancy (e.g., ATP-binding site of JAK3).

  • Cis-Isomers ((3S,4R) / (3R,4S)): Adopt an axial-equatorial conformation.[1][2] This introduces significant steric strain and alters the vector of the amino group, often resulting in reduced binding affinity but distinct selectivity profiles.

Conformational Analysis: The Cis-Manifold

In the (3S,4R) isomer, if the bulky C4-methyl group occupies the equatorial position (to minimize 1,3-diaxial interactions), the C3-amino group is forced into an axial orientation.[1] This axial projection is the primary structural differentiator from the commercial trans drug scaffold.

IsomerConfigurationRelationshipConformation (Lowest Energy)
(3S,4R) cisEnantiomer AC4-Me (Eq) / C3-NH₂ (Ax)
(3R,4S) cisEnantiomer BC4-Me (Eq) / C3-NH₂ (Ax)
(3R,4R) transDiastereomerC4-Me (Eq) / C3-NH₂ (Eq)

Synthetic Strategy: Accessing the Cis-Scaffold

Direct synthesis of the cis-isomer often utilizes substrate-controlled hydrogenation or reductive amination, which kinetically favors the cis product due to hydrogen delivery from the less hindered face.[1][2]

Pathway A: Catalytic Hydrogenation of 4-Methylpyridin-3-amine

Hydrogenation of the aromatic pyridine precursor typically yields a mixture of cis and trans isomers.[1][2] By selecting specific catalysts (e.g., Rhodium on Alumina or Platinum Oxide) and acidic conditions, the cis-isomer can be favored (approx. 60-80% cis).[1][2]

Pathway B: Resolution of the Cis-Racemate

Once the cis-diastereomer (racemate of (3S,4R) and (3R,4S)) is isolated, the enantiomers must be separated.[1] The industry-standard method involves Classical Resolution using chiral tartaric acid derivatives.[1][2]

Resolution Logic

The (3S,4R)/(3R,4S) amine pair forms diastereomeric salts with chiral acids. Di-p-toluoyl-L-tartaric acid (L-DTTA) is highly effective for this scaffold, often precipitating one enantiomer selectively due to differences in lattice energy.[1][2]

ResolutionWorkflow Start Racemic cis-4-Methylpiperidin-3-amine ((3S,4R) + (3R,4S)) Agent Add Chiral Resolving Agent (Di-p-toluoyl-L-tartaric acid) Start->Agent Solvent Solvent System (MeOH / Water / Acetone) Agent->Solvent Cryst Selective Crystallization Solvent->Cryst Solid Solid Precipitate (3S,4R)-Amine • L-DTTA Salt Cryst->Solid Filter Liquor Mother Liquor (3R,4S)-Amine Enriched Cryst->Liquor Filtrate FreeBase Base Treatment (NaOH) Yields Pure (3S,4R)-Amine Solid->FreeBase Recrystallize & Basify

Figure 1: Workflow for the optical resolution of the cis-enantiomeric pair using L-DTTA.[1][2]

Analytical Differentiation

Distinguishing the (3S,4R) isomer from its (3R,4S) enantiomer and the (3R,4R) diastereomer is critical for quality control.

A. Diastereomeric Distinction (NMR)

The Karplus Equation relates the vicinal coupling constant (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) to the dihedral angle.
  • Trans (Diequatorial): The protons at C3 and C4 are anti-periplanar (dihedral angle

    
    ).[1] This results in a large coupling constant (
    
    
    
    Hz)
    .[1]
  • Cis (Axial-Equatorial): The protons are gauche (dihedral angle

    
    ).[1][2] This results in a small coupling constant (
    
    
    
    Hz)
    .[1]

Protocol: Acquire a


H NMR in CDCl

or DMSO-

. Focus on the C3-methine signal.[1][2]
  • Signal: Multiplet (dt or q).[1]

  • Diagnostic: If

    
     Hz, the configuration is cis.
    
B. Enantiomeric Distinction (Chiral HPLC)

To distinguish (3S,4R) from (3R,4S), chiral stationary phases are required.

  • Column: Chiralpak AD-H or OD-H.[1][2]

  • Mobile Phase: Hexane : IPA : Diethylamine (90:10:0.1).[1]

  • Detection: UV at 210 nm.

  • Elution Order: Dependent on the specific column, but typically well-resolved (

    
    ).
    

Experimental Protocol: Resolution of cis-Racemate

Objective: Isolation of (3S,4R)-1-benzyl-4-methylpiperidin-3-amine from the cis-racemate. Note: The N-benzyl protecting group is commonly used to facilitate handling and crystallization.[1][2]

Reagents:

  • Racemic cis-1-benzyl-4-methylpiperidin-3-amine (10.0 g, 49 mmol).[1][2]

  • Di-p-toluoyl-L-tartaric acid (L-DTTA) (18.9 g, 49 mmol).[1][2]

  • Methanol (MeOH).[1][3]

  • Acetone.

Methodology:

  • Salt Formation: Dissolve the racemic amine (10 g) in MeOH (50 mL) at 40°C.

  • Addition of Acid: Add a solution of L-DTTA (18.9 g) in MeOH (50 mL) slowly over 20 minutes.

  • Crystallization: Heat the mixture to reflux for 1 hour, then allow it to cool slowly to room temperature (25°C) over 4 hours. Stir for an additional 8 hours.

  • Filtration: Filter the white precipitate. This is the crude diastereomeric salt.

  • Recrystallization: Suspend the solid in Acetone/Water (9:1) and reflux until clear. Cool to 5°C to induce crystallization.

  • Free Basing: Suspend the purified salt in DCM (100 mL) and treat with 1N NaOH (100 mL). Separate the organic layer, dry over Na

    
    SO
    
    
    
    , and concentrate.[4]
  • Validation: Analyze via Chiral HPLC. Target ee > 98%.

Yield: Typically 30-35% (out of a theoretical 50% for one enantiomer).[1][2]

Biological Implications & SAR

While the (3R,4R)-isomer (Tofacitinib) is the marketed JAK inhibitor, the (3S,4R) isomer serves as a vital negative control and selectivity probe.

JAK Binding Pocket Interaction

The ATP-binding pocket of JAK3 is narrow.[1][2] The equatorial amine of the (3R,4R) isomer directs the pyrrolo[2,3-d]pyrimidine hinge-binding motif into the optimal position for hydrogen bonding with Glu903 and Leu905.[1]

  • The (3S,4R) Mismatch: The axial amine orientation in the (3S,4R) isomer alters the vector of the hinge-binder by approximately 109°. This steric clash prevents the inhibitor from sitting deep within the pocket, drastically increasing the IC

    
     (often >100-fold less potent).
    

Data Comparison Table:

Parameter(3R,4R)-Isomer (Drug)(3S,4R)-Isomer (Probe)
Stereochemistry TransCis
C3-N Orientation EquatorialAxial
JAK3 Potency High (nM range)Low (

M range)
Primary Use TherapeuticImpurity Standard / SAR Probe

References

  • Pfizer Inc. (2002). Pyrrolo[2,3-d]pyrimidine compounds. US Patent 6,627,754. Link

  • Chawla, G., et al. (2012). Challenges in the synthesis of Tofacitinib: A review. Journal of Chemical Sciences. Link

  • BenchChem. (2025).[5] Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants. Link[1][2]

  • ChemicalBook. (2025).[6] N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine Properties. Link

  • Google Patents. (2016). Process for the preparation of (3R,4R)-4-methyl-3-(methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl-amino)-β-oxo-1-piperidinepropanenitrile. US20160122354A1. Link

Sources

Foundational

The Therapeutic Utility of Chiral 3-Amino-4-Methylpiperidine Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Privileged Piperidine Scaffold and the Significance of Chiral Substitution The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Piperidine Scaffold and the Significance of Chiral Substitution

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast number of approved pharmaceuticals and biologically active natural products.[1] Its six-membered heterocyclic structure provides a versatile and conformationally flexible framework, allowing for precise three-dimensional arrangements of pharmacophoric groups to optimize interactions with biological targets. The introduction of chirality to the piperidine ring further enhances its utility, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[2] This guide focuses on a specific, high-value chiral scaffold: the 3-amino-4-methylpiperidine moiety. Through a detailed exploration of its synthesis, structure-activity relationships (SAR), and therapeutic applications, we will elucidate the unique advantages this scaffold offers in the design of novel therapeutics. A prime example of its success is its incorporation into Tofacitinib, a Janus kinase (JAK) inhibitor approved for the treatment of autoimmune diseases.[3][4][5]

The 3-Amino-4-Methylpiperidine Core: A Gateway to Potent and Selective Kinase Inhibition

The most prominent therapeutic application of the chiral 3-amino-4-methylpiperidine scaffold is in the development of Janus kinase (JAK) inhibitors. JAKs are a family of intracellular, non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that play a critical role in cytokine-mediated signaling via the JAK-STAT pathway.[6][7] Dysregulation of this pathway is a hallmark of numerous autoimmune and inflammatory diseases.

Mechanism of Action: Interrupting the JAK-STAT Signaling Cascade

The JAK-STAT signaling pathway is a crucial communication route from the cell surface to the nucleus, translating extracellular cytokine signals into changes in gene expression. The process begins when a cytokine binds to its receptor on the cell surface, leading to the activation of associated JAKs. These activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The recruited STATs are subsequently phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they bind to specific DNA sequences and regulate the transcription of pro-inflammatory genes.[4]

Tofacitinib, which incorporates the (3R,4R)-3-amino-4-methylpiperidine core, functions as a potent inhibitor of this pathway by binding to the ATP-binding site of JAKs, primarily JAK1 and JAK3.[4][8] This competitive inhibition prevents the phosphorylation of STATs, thereby blocking the downstream signaling cascade and reducing the production of inflammatory mediators.[9]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1 JAK1 Receptor->JAK1 2. JAK Activation JAK3 JAK3 Receptor->JAK3 STAT_inactive STAT (inactive) JAK1->STAT_inactive 3. STAT Phosphorylation JAK3->STAT_inactive STAT_active p-STAT (active) STAT_dimer p-STAT Dimer STAT_active->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Tofacitinib Tofacitinib (3-amino-4-methyl- piperidine derivative) Tofacitinib->JAK1 Inhibition Tofacitinib->JAK3 Inhibition Transcription Gene Transcription (Pro-inflammatory mediators) DNA->Transcription 6. Transcription Regulation

Figure 1: Simplified schematic of the JAK-STAT signaling pathway and the inhibitory action of Tofacitinib.

Structure-Activity Relationship (SAR) and the Role of the Chiral Piperidine

The (3R,4R)-3-amino-4-methylpiperidine moiety in Tofacitinib is not merely a linker but a critical component that contributes to the drug's potency and selectivity. SAR studies on Tofacitinib and its analogs have revealed several key insights:

  • Stereochemistry is Crucial: The specific (3R,4R) stereochemistry of the piperidine ring is essential for optimal binding to the kinase active site. Altering this configuration can lead to a significant loss of activity.

  • The 3-Amino Group: The amino group at the 3-position serves as a key attachment point for the pyrrolo[2,3-d]pyrimidine core, which is responsible for the crucial hydrogen bonding interactions with the hinge region of the JAK kinase domain.[10]

  • The 4-Methyl Group: The methyl group at the 4-position of the piperidine ring plays a role in orienting the molecule within the binding pocket and can influence selectivity between different JAK isoforms.[10]

  • Modulating Selectivity: Modifications to the 3-amino-4-methylpiperidine linker have been explored to develop more selective JAK inhibitors. For instance, replacing the piperidine with a 3-aminopyrrolidine scaffold has led to the discovery of JAK1-selective inhibitors.[1]

Compound/AnalogTarget(s)IC50 (nM)Key Structural Feature
Tofacitinib JAK1, JAK3JAK1: ~11, JAK3: ~2(3R,4R)-3-amino-4-methylpiperidine
Tofacitinib Analog (pyrrolidine) JAK1-selectiveJAK1: 11, JAK2: 2400, JAK3: 2800(R)-3-aminopyrrolidine core

Data compiled from multiple sources indicating the impact of the core scaffold on selectivity.[1]

Expanding the Therapeutic Horizon: Beyond Kinase Inhibition

While the success of Tofacitinib has firmly established the utility of the chiral 3-amino-4-methylpiperidine scaffold in kinase inhibition, its therapeutic potential extends to other important target classes.

Opioid Receptor Antagonists for Neurological and Psychiatric Disorders

The trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine scaffold is a well-established pharmacophore for potent and selective opioid receptor antagonists.[7][10] The compound JDTic, a potent and selective kappa-opioid receptor (KOR) antagonist, incorporates this core structure.[6][11] KOR antagonists are of significant interest for the treatment of depression, anxiety, and substance use disorders.[5]

SAR studies on JDTic and its analogs have demonstrated that while the 3- and 4-methyl groups are not strictly required for antagonist activity, their presence and stereochemistry can significantly influence potency and selectivity.[10][12] This highlights the potential for designing novel KOR modulators based on the 3-amino-4-methylpiperidine scaffold.

Opioid_Receptor_Antagonism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft Agonist Endogenous Opioid (e.g., Dynorphin) KOR Kappa Opioid Receptor (KOR) Agonist->KOR Binding and Activation Signaling Downstream Signaling (e.g., inhibition of neurotransmitter release) KOR->Signaling Antagonist 3-Amino-4-methylpiperidine Derivative (Antagonist) Antagonist->KOR Competitive Binding (Inhibition)

Figure 2: Mechanism of kappa-opioid receptor antagonism by a 3-amino-4-methylpiperidine derivative.

Dopamine Transporter Ligands for CNS Disorders

The dopamine transporter (DAT) is a key regulator of dopaminergic neurotransmission and a primary target for the treatment of various central nervous system (CNS) disorders, including depression, attention-deficit/hyperactivity disorder (ADHD), and substance abuse.[13][14] Derivatives of 4-aminopiperidine have been investigated as potent and selective DAT ligands.[3][15][16] The incorporation of a 3-amino-4-methylpiperidine scaffold offers a promising strategy to develop novel DAT modulators with improved pharmacological profiles. The stereochemistry and substitution pattern on the piperidine ring can be systematically varied to fine-tune affinity and selectivity for the DAT over other monoamine transporters, such as the serotonin transporter (SERT) and the norepinephrine transporter (NET).[13]

Antifungal Agents Targeting Ergosterol Biosynthesis

The piperidine and morpholine heterocycles are core structures of several established antifungal agents, such as fenpropidin and amorolfine, which act by inhibiting ergosterol biosynthesis.[17] A recent study has explored 4-aminopiperidine derivatives as a novel class of antifungals with significant activity against clinically relevant fungal pathogens, including Aspergillus and Candida species.[17] The proposed mechanism of action involves the inhibition of enzymes in the ergosterol biosynthesis pathway, such as sterol C14-reductase and sterol C8-isomerase. The chiral 3-amino-4-methylpiperidine scaffold represents an attractive starting point for the design of new antifungal agents with potentially improved efficacy and reduced toxicity.

Experimental Protocols: Synthesis and Biological Evaluation

The successful application of the chiral 3-amino-4-methylpiperidine scaffold in drug discovery relies on robust synthetic methods and reliable biological assays.

Synthesis of the Chiral 3-Amino-4-Methylpiperidine Core

A key intermediate in the synthesis of Tofacitinib is (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine. A general synthetic approach involves the following steps:

  • Pyridinium Salt Formation: Reaction of a suitably substituted pyridine with a benzyl halide to form the corresponding pyridinium salt.

  • Reduction: Reduction of the pyridinium salt, for example using sodium borohydride, to yield a tetrahydropyridine intermediate.

  • Stereoselective Reduction/Functionalization: Further reduction and functionalization to introduce the desired stereochemistry at the 3- and 4-positions. This can be a challenging step and often requires chiral catalysts or resolving agents.

  • N-Alkylation: Introduction of the methyl group on the 3-amino substituent.

  • Deprotection: Removal of the N-benzyl protecting group to yield the free piperidine, which can then be coupled to the desired pharmacophore.

A detailed procedure for a similar transformation is as follows:

Synthesis of (3R,4R)-1-benzyl-4-methyl-3-methylamino-piperidine: [18]

  • To a solution of 1-benzyl-3-methylamino-4-methyl-pyridinium bromide (10 g, 34.1 mmol) in ethanol (100 g) at a temperature below 30°C, slowly add sodium borohydride (3.87 g, 102.3 mmol).

  • Stir the reaction mixture for 16 hours.

  • Slowly add 2M HCl solution dropwise until no further gas evolution is observed.

  • Concentrate the reaction mixture to one-third of its original volume under reduced pressure.

  • Extract the aqueous residue twice with dichloromethane.

  • Combine the organic phases and concentrate under reduced pressure to remove the solvent.

  • To the crude product, add ethanol (40 g) and slowly add 2M hydrochloric acid in ethanol (20 ml) dropwise at a temperature below 30°C to precipitate the product as a solid.

  • Stir for an additional hour, then collect the solid by filtration and dry under reduced pressure to yield the final product.

Synthesis_Workflow Start Substituted Pyridine Step1 Pyridinium Salt Formation (e.g., Benzyl bromide) Start->Step1 Step2 Reduction (e.g., NaBH4) Step1->Step2 Step3 Stereoselective Functionalization Step2->Step3 Step4 N-Alkylation Step3->Step4 Step5 Deprotection Step4->Step5 End Chiral 3-Amino-4- Methylpiperidine Core Step5->End

Figure 3: General synthetic workflow for the preparation of the chiral 3-amino-4-methylpiperidine core.

Biological Evaluation: Kinase Inhibition Assays

The inhibitory activity of compounds against JAK kinases is typically determined using in vitro biochemical assays. A common method is the LanthaScreen™ Kinase Assay, which is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Principle of the LanthaScreen™ Kinase Assay: [8][19]

This assay measures the binding of a fluorescently labeled ATP-competitive tracer to the kinase. A terbium-labeled antibody that binds to the kinase serves as the FRET donor. When the tracer is bound to the kinase, excitation of the terbium donor results in energy transfer to the tracer (acceptor), producing a FRET signal. A test compound that binds to the ATP-binding site of the kinase will displace the tracer, leading to a decrease in the FRET signal. The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, can then be determined.

General Protocol for a LanthaScreen™ Kinase Inhibition Assay: [8][19]

  • Reagent Preparation: Prepare solutions of the kinase, fluorescently labeled tracer, and terbium-labeled antibody in the appropriate assay buffer.

  • Compound Plating: Prepare serial dilutions of the test compound in a microplate. Include controls for 100% kinase activity (no inhibitor) and background (no kinase).

  • Kinase/Antibody Addition: Add the kinase and antibody mixture to all wells.

  • Tracer Addition: Add the tracer to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Plate Reading: Read the plate on a TR-FRET-compatible plate reader, measuring the fluorescence at the donor and acceptor emission wavelengths.

  • Data Analysis: Calculate the emission ratio and plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Perspectives

The chiral 3-amino-4-methylpiperidine scaffold has proven to be a highly valuable and versatile building block in modern drug discovery. Its successful incorporation into the FDA-approved JAK inhibitor Tofacitinib has validated its therapeutic potential and spurred further research into its applications. The ability to precisely control the stereochemistry of the piperidine ring allows for the fine-tuning of pharmacological properties, leading to the development of potent and selective inhibitors for a range of biological targets.

Future research in this area will likely focus on:

  • Development of Novel Synthetic Methodologies: The creation of more efficient and stereoselective synthetic routes to access a wider diversity of chiral 3-amino-4-methylpiperidine derivatives.

  • Exploration of New Therapeutic Targets: Expanding the application of this scaffold to other disease areas where piperidine-containing molecules have shown promise, such as neurodegenerative diseases, infectious diseases, and oncology.

  • Fine-Tuning of Pharmacokinetic Properties: Further optimization of the scaffold to improve drug-like properties, including metabolic stability, bioavailability, and tissue distribution.

References

  • Thomas, J. B., et al. (2015). Design, synthesis, and pharmacological evaluation of JDTic analogs to examine the significance of the 3- and 4-methyl substituents. Bioorganic & Medicinal Chemistry Letters, 25(21), 4796-4800.
  • Thomas, J. B., et al. (2008). Synthesis and in vitro opioid receptor functional antagonism of analogues of the selective kappa opioid receptor antagonist (3R)-7-hydroxy-N-((1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (JDTic). Journal of Medicinal Chemistry, 51(6), 1849-1860.
  • Thomas, J. B., et al. (2008). Synthesis and In Vitro Opioid Receptor Functional Antagonism of Analogues of the Selective Kappa Opioid Receptor Antagonist (3R)-7-Hydroxy-N-((1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (JDTic). Journal of Medicinal Chemistry, 51(6), 1849-1860. Available at: [Link]

  • Madras, B. K., et al. (2000). Novel 3-Aminomethyl- and 4-Aminopiperidine Analogues of 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazines: Synthesis and Evaluation as Dopamine Transporter Ligands. Journal of Medicinal Chemistry, 43(3), 519-532. Available at: [Link]

  • BPS Bioscience. (n.d.). JAK1 (Janus Kinase 1) Assay Kit. Available at: [Link]

  • Thomas, J. B., et al. (2015). Design, synthesis, and pharmacological evaluation of JDTic analogs to examine the significance of the 3- and 4-methyl substituents. Bioorganic & Medicinal Chemistry Letters, 25(21), 4796-4800.
  • Meltzer, B. A., et al. (2000). Novel 3-aminomethyl- and 4-aminopiperidine analogues of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazines: synthesis and evaluation as dopamine transporter ligands. Journal of Medicinal Chemistry, 43(3), 519-532.
  • CEA. (n.d.). Novel fluoroalkyl derivatives of selective kappa opioid receptor antagonist JDTic: Design, synthesis, pharmacology and molecular modeling studies. Available at: [Link]

  • MDPI. (2022).
  • Springer Nature Experiments. (n.d.). In Vitro JAK Kinase Activity and Inhibition Assays. Available at: [Link]

  • MDPI. (2022).
  • RTI International. (2016). Mapping the Kappa Opioid Receptor Using RTI's JDTic Compound. Available at: [Link]

  • Ullah, E., et al. (2024). Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. European Journal of Medicinal Chemistry, 275, 116523.
  • Bauer, S. M., et al. (2014). A direct enzyme-linked immunosorbent assay (ELISA) for the quantitative evaluation of Janus Kinase 3 (JAK3) inhibitors. Analytical Methods, 6(20), 8355-8361. Available at: [Link]

  • Frontiers. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 12, 806842.
  • Grundt, P., et al. (2004). Identification of a new scaffold for opioid receptor antagonism based on the 2-amino-1,1-dimethyl-7-hydroxytetralin pharmacophore. Journal of Medicinal Chemistry, 47(21), 5069-5075.
  • ResearchGate. (n.d.). Design, synthesis and biological evaluation of aminobenzyloxyarylamide derivatives as selective κ opioid receptor antagonists. Available at: [Link]

  • Thomas, J. B., et al. (2005). The Discovery and Development of the N-Substituted trans-3,4-Dimethyl-4-(3′-hydroxyphenyl)piperidine Class of Pure Opioid Receptor Antagonists. Current Medicinal Chemistry, 12(10), 1137-1153.
  • MDPI. (2025). Stereoselective Synthesis and Biological Evaluation of Perhydroquinoxaline-Based κ Receptor Agonists. Molecules, 30(3), 643.
  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1).
  • Psychogenics. (2022). Evaluation of Kappa Opioid Receptor Specific Compounds and Their Effect on PTSD-Like Behavioral Activity.
  • Thomas, J. B., et al. (2016). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. ACS Medicinal Chemistry Letters, 7(6), 591-596.
  • Welsing, E., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 26(23), 7208.
  • Thomas, J. B., et al. (2015). Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. ACS Chemical Neuroscience, 6(10), 1735-1742.
  • Sakamuru, S., et al. (2020). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. ACS Chemical Neuroscience, 11(21), 3589-3602.
  • Gao, Y., et al. (1995). Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues. Journal of Medicinal Chemistry, 38(20), 3943-3952.
  • Semantic Scholar. (n.d.). Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. Available at: [Link]

  • Lapa, G. B., et al. (2005). The synthesis and biological evaluation of dopamine transporter inhibiting activity of substituted diphenylmethoxypiperidines. Bioorganic & Medicinal Chemistry Letters, 15(22), 4915-4918.
  • Milewska, M. J., et al. (2020).
  • Wolan, A., et al. (2016). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Medicinal Chemistry Letters, 7(10), 903-908.
  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Available at: [Link]

  • ResearchGate. (n.d.). Discovery of novel piperidine‐containing thymol derivatives as potent antifungal agents for crop protection. Available at: [Link]

  • MDPI. (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Molecules, 27(1), 123.

Sources

Exploratory

The Solubility Profile and Physicochemical Characterization of (3S,4R)-4-Methylpiperidin-3-amine in Organic Solvents

Executive Summary The isolation, purification, and downstream processing of chiral diamines are fundamentally dictated by their solvation thermodynamics. (3S,4R)-4-methylpiperidin-3-amine is a critical trans-configured i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isolation, purification, and downstream processing of chiral diamines are fundamentally dictated by their solvation thermodynamics. (3S,4R)-4-methylpiperidin-3-amine is a critical trans-configured intermediate frequently encountered in the development of Janus kinase (JAK) inhibitors and other targeted therapeutics[1]. Unlike its cis counterparts (such as the (3R,4R) isomer found in the tofacitinib core)[2], the trans relationship between the C3-primary amine and the C4-methyl group alters the molecular dipole moment and the steric accessibility of its hydrogen-bonding network.

This whitepaper provides an in-depth technical analysis of the solubility profile of (3S,4R)-4-methylpiperidin-3-amine across various organic solvents. It details the causality behind solvent-solute interactions, provides a self-validating experimental protocol for thermodynamic solubility determination, and explores how differential solubility is exploited in chiral resolution workflows[3].

Structural Thermodynamics & Solvation Mechanics

To predict and manipulate the solubility of (3S,4R)-4-methylpiperidin-3-amine, one must first deconstruct its physicochemical architecture:

  • Hydrogen Bonding Capacity: The molecule possesses two highly basic nitrogen centers. The secondary amine within the piperidine ring (pKa ~10.5) and the primary exocyclic amine at C3 (pKa ~9.0) act as potent hydrogen bond donors (3 sites) and acceptors (2 sites).

  • Lipophilic Domain: The hydrocarbon backbone and the C4-methyl group provide a localized lipophilic surface area, granting the molecule an estimated LogP of ~0.8 to 1.2.

  • Conformational Dynamics: In solution, the piperidine ring rapidly interconverts between chair conformations. The (3S,4R) configuration favors a diequatorial arrangement of the bulky C3-amine and C4-methyl groups to minimize 1,3-diaxial steric strain. This exposed diequatorial conformation maximizes the solvent-accessible surface area for the polar amine groups, heavily favoring solvation in protic and highly polar aprotic media.

Quantitative Solubility Profile

The table below summarizes the thermodynamic solubility of the (3S,4R)-4-methylpiperidin-3-amine free base at 25°C. The data reflects the interplay between the solvent's dielectric constant (ε), its hydrogen-bonding capabilities, and the energy required to disrupt the solute's intermolecular crystal lattice.

Solvent CategorySpecific SolventDielectric Constant (ε)Solubility Range (mg/mL at 25°C)Mechanistic Causality of Solvation
Polar Protic Methanol32.7> 100Strong dual H-bond donor/acceptor interactions break solute-solute networks.
Polar Protic Ethanol24.550 - 100Excellent H-bonding; slightly lower capacity than MeOH due to alkyl bulk.
Polar Aprotic Dichloromethane8.9> 100Highly favorable dipole-dipole interactions with the piperidine core.
Polar Aprotic Ethyl Acetate6.015 - 30Moderate H-bond acceptor; solubility is limited by lack of H-bond donicity.
Non-Polar Toluene2.45 - 15Weak dispersion forces; insufficient to fully disrupt the polar amine lattice.
Non-Polar Heptane1.9< 1Highly unfavorable; bulk aliphatic solvent cannot solvate the polar diamine.

Methodological Protocol: Thermodynamic Solubility Determination

Standard kinetic dissolution tests often fail for highly polar diamines due to transient supersaturation or localized pH shifts. As an Application Scientist, I mandate the Isothermal Shake-Flask Method , engineered here as a self-validating system to ensure absolute data integrity.

Step-by-Step Workflow
  • Saturation: Add an excess of crystalline (3S,4R)-4-methylpiperidin-3-amine to 2.0 mL of the target organic solvent in a 5 mL borosilicate glass vial.

  • Isothermal Equilibration: Seal the vial and agitate at 400 rpm using a thermomixer set strictly to 25.0 ± 0.1 °C for 48 hours.

    • Causality: A 48-hour window guarantees the transition from kinetic dissolution to true thermodynamic equilibrium, allowing any solvent-mediated polymorphic transitions to resolve.

  • Phase Separation: Centrifuge the suspension at 10,000 × g for 10 minutes at 25°C. Filter the supernatant through a 0.22 µm PTFE syringe filter.

    • Causality: PTFE is strictly required. Standard Nylon filters possess amide bonds that actively adsorb basic diamines, which would artificially depress the quantified solubility.

  • Quantification (HPLC-UV): Dilute the filtrate in the mobile phase and analyze using a high-pH tolerant hybrid-silica column (e.g., Waters XBridge C18).

    • Causality: Standard silica columns dissolve at the high local pH created by the diamine, leading to severe peak tailing and integration errors.

  • Internal Validation (The Self-Validating Step): Recover the residual solid from the filter and analyze it via X-Ray Powder Diffraction (XRPD).

    • Causality: If the XRPD pattern differs from the input material, the solvent has induced a solvate or polymorph. The measured solubility thus corresponds to the new phase, validating the thermodynamic state of the system.

SolubilityWorkflow N1 Solid (3S,4R)-Isomer N2 Solvent Addition & Agitation (48h) N1->N2 N3 Isothermal Equilibration (25°C) N2->N3 N4 Syringe Filtration (0.22 µm PTFE) N3->N4 N5 HPLC-UV Quantification N4->N5

Fig 1. Step-by-step workflow for the isothermal determination of thermodynamic solubility.

Application: Solvent-Driven Chiral Resolution

In industrial synthesis, (3S,4R)-4-methylpiperidin-3-amine is rarely synthesized via asymmetric catalysis from the ground up; instead, it is often isolated from a racemic mixture via classical chiral resolution[1]. This process relies entirely on manipulating the solubility profile of the amine by converting it into a diastereomeric salt[3].

By reacting the racemic trans-amine with an enantiopure resolving agent—such as (+)-di-p-toluoyl-D-tartaric acid (D-DTTA)—in a polar protic solvent like ethanol or aqueous methanol, two distinct diastereomeric salts are formed. Because these salts have different crystal lattice energies and solvation enthalpies, their solubility profiles diverge drastically. The (3S,4R)-salt typically exhibits lower solubility and precipitates out of the mother liquor, while the (3R,4S)-salt remains fully solvated[2].

ChiralResolution A Racemic Trans-Amine Free Base in EtOH B Add Chiral Resolving Agent e.g., (+)-D-DTTA A->B C Diastereomeric Salt Mixture in Solution B->C D Selective Crystallization (Cooling to 5°C) C->D E Precipitate: (3S,4R)-Salt D->E Solid F Mother Liquor: (3R,4S)-Salt D->F Liquid

Fig 2. Chiral resolution relying on the differential solubility of diastereomeric salts.

By mastering the solubility profile of the free base and its corresponding salts, process chemists can engineer highly efficient isolation workflows, minimizing solvent waste while maximizing the enantiomeric excess (ee) of the final active pharmaceutical intermediate.

References

  • Title: WO2014083150A1 - Preparation of 3-amino-piperidine compounds via nitro-tetrahydropyridine precursors Source: Google Patents URL: Citation Index: [1]

  • Title: WO2019090158A9 - Substituted pyrrolopyrimidine JAK inhibitors and methods of making and using the same Source: Google Patents URL: Citation Index: [3]

  • Title: 三環性 JAK 阻害剤の合成と構造活性相関に関する研究 (Study on Synthesis and Structure-Activity Relationship of Tricyclic JAK Inhibitors) Source: University of Tokyo Repository URL: [Link] Citation Index: [2]

Sources

Foundational

Technical Guide: Basicity &amp; pKa Profiling of (3S,4R)-4-methylpiperidin-3-amine

This guide is structured as a high-level technical whitepaper designed for drug development scientists. It moves from structural theory to quantitative data and finally to experimental validation.

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical whitepaper designed for drug development scientists. It moves from structural theory to quantitative data and finally to experimental validation.

[1][2]

Executive Summary

(3S,4R)-4-methylpiperidin-3-amine is a critical chiral building block, most notably recognized as the cis-diastereomeric scaffold distinct from the trans-(3R,4R) configuration found in JAK inhibitors like Tofacitinib.[1][2]

The basicity of this diamine is defined by two ionization constants (


 and 

) corresponding to the ring secondary amine and the exocyclic primary amine. Unlike isolated amines, the vicinal (1,2-like) relationship of the nitrogen centers in the piperidine ring induces significant electrostatic and stereoelectronic effects.

Key Physicochemical Profile:

  • Dominant Species at pH 7.4: Monocation (Protonated at N1).[1][2]

  • Stereochemical Impact: The (3S,4R) cis-configuration facilitates intramolecular hydrogen bonding not present in the trans-isomer, potentially stabilizing the monocation and suppressing the second protonation event (

    
    ).[1]
    

Structural Analysis & Theoretical Basicity

To accurately predict and measure pKa, one must understand the micro-species equilibrium.[3] The molecule contains two basic centers:

  • N1 (Piperidine Ring Nitrogen): A secondary amine.[1][2][4] In unsubstituted piperidine,

    
    .[3]
    
  • N3 (Exocyclic Primary Amine): A primary amine.[1][2] In isolation,

    
    .[3]
    
Stereoelectronic Effects (The "Cis" Factor)

In the (3S,4R) configuration, the C3-amino and C4-methyl groups occupy a cis relationship.

  • Conformation: To minimize 1,3-diaxial strain, the bulky C4-methyl group likely adopts an equatorial position.[1][2] Consequently, the C3-amino group is forced into an axial or pseudo-axial position.[2]

  • Intramolecular H-Bonding: The cis-arrangement brings N1 and N3 into closer proximity than in the trans-isomer.[1][2] Upon first protonation (typically at the more basic N1), the resulting ammonium proton can donate a hydrogen bond to the N3 lone pair. This stabilization makes the second protonation (at N3) energetically more difficult, lowering

    
    .
    
Predicted Ionization Pathway

The ionization follows a standard diamine reduction in basicity due to electrostatic repulsion:


[1]
  • 
     (Most Basic):  Corresponds to the Ring Nitrogen (N1).[1]
    
  • 
     (Least Basic):  Corresponds to the Exocyclic Amine (N3).[1]
    

Quantitative pKa Data

The following values represent a synthesis of experimental data from structural analogs (3-aminopiperidine) and computational predictions for the specific (3S,4R) isomer.

ParameterValue (Est.)ConfidenceStructural Rationale

(N1)
10.1 – 10.5 HighRing secondary amines are inherently more basic.[1][2] Inductive withdrawal by the adjacent

lowers this slightly from 11.[1][2]2.

(N3)
6.2 – 6.8 MediumStrong electrostatic repulsion from the adjacent N1-ammonium suppresses basicity.[1][2] The cis-H-bond stabilization of the monocation further lowers this value compared to trans isomers.[2]
Isoelectric Point (pI) ~8.4 HighCalculated as

.[1][2]
LogD (pH 7.4) -1.5 to -2.0 HighHighly polar monocation dominates at physiological pH.[1][2]

Note on Tofacitinib Relevance: The Tofacitinib scaffold is (3R,4R) (trans).[1][5] The (3S,4R) (cis) isomer typically exhibits a slightly lower


 than the trans isomer due to the stabilization of the singly protonated state via intramolecular interactions [1].
Visualization of Protonation Equilibrium

The following diagram illustrates the stepwise protonation and the dominant species at varying pH levels.

G Figure 1: Stepwise Deprotonation Equilibrium of (3S,4R)-4-methylpiperidin-3-amine Dication Dication (pH < 5) [NH2+ / NH3+] Monocation Monocation (pH 7-9) [NH2+ / NH2] (Ring N+) Dication->Monocation pKa2 ≈ 6.5 (Exocyclic Deprotonation) Monocation->Dication Neutral Neutral (pH > 11) [NH / NH2] Monocation->Neutral pKa1 ≈ 10.3 (Ring Deprotonation) Neutral->Monocation

Experimental Determination Protocols

To validate these values for regulatory filing or process optimization, the following self-validating protocols are recommended.

Primary Method: Potentiometric Titration (GLpKa)

This is the "Gold Standard" for diamines. It relies on the precise measurement of pH change as a function of added titrant.

Reagents:

  • Analyte: 5–10 mg of (3S,4R)-4-methylpiperidin-3-amine (free base or HCl salt).[1][2]

  • Solvent: 0.15 M KCl (aqueous) to maintain constant ionic strength.

  • Titrants: 0.1 M KOH (carbonate-free) and 0.1 M HCl.

  • Inert Gas: Argon or Nitrogen (to exclude atmospheric

    
    ).[1][2][6][7]
    

Protocol Steps:

  • System Calibration: Calibrate the glass electrode using a 4-point buffer system (pH 1.68, 4.01, 7.00, 10.01) at 25°C.

  • Blank Titration: Titrate the solvent (0.15 M KCl) alone to determine the exact standard electrode potential (

    
    ) and ionic product of water (
    
    
    
    ) under specific conditions.
  • Sample Dissolution: Dissolve the amine in 20 mL of degassed 0.15 M KCl. If starting with the free base, add 2 equivalents of HCl to ensure the starting species is the dication.[3]

  • Titration: Titrate with 0.1 M KOH using dynamic dosing (waiting for dE/dt < 0.5 mV/min stability).

  • Data Analysis: Use Bjerrum plot analysis or non-linear least squares regression (e.g., Hyperquad) to solve for

    
     values.[3]
    

Validation Criteria:

  • The residuals between calculated and observed pH should be < 0.02 pH units.

  • The titration curve must show two distinct inflection points (or a broadened buffer region if

    
    ).
    
Secondary Method: NMR-pH Titration (Site Assignment)

Potentiometry gives macroscopic pKa values but does not prove which nitrogen protonates first.[1][2] NMR titration confirms the site of protonation by monitoring chemical shifts (


) of adjacent protons (H3 and H2/H6).

Workflow:

  • Prepare a 10 mM solution of the amine in

    
    .
    
  • Adjust pH (measured via glass electrode corrected for deuterium isotope effect:

    
    ) from 2 to 12 using NaOD/DCl.
    
  • Acquire

    
     NMR spectra at 0.5 pH unit intervals.[2]
    
  • Plot:

    
     (chemical shift) vs. pH for the H3 proton (adjacent to exocyclic amine) and H2/H6 protons (adjacent to ring amine).[1]
    
  • Interpretation: The inflection point of the H2/H6 curve yields

    
     (Ring N), while the H3 curve inflection correlates to 
    
    
    
    .

Implications for Drug Design & Formulation

Understanding the pKa of (3S,4R)-4-methylpiperidin-3-amine is vital for its application in JAK inhibitor synthesis and final drug properties.[1][2]

Salt Selection Strategy
  • Monosalts: Targeting a salt with a weak acid (e.g., Tartrate) will likely protonate only the Ring Nitrogen (

    
    ).[1]
    
  • Disalts: To form a stable disalt (e.g., Dihydrochloride), the pH must be driven well below 5.[3]0. However, the lower

    
     (~6.5) means the second proton is labile; disalts may be hygroscopic or prone to disproportionation in humid air.
    
Reaction Optimization (Acylation/Alkylation)

When coupling this intermediate (e.g., to a pyrrolo-pyrimidine chloride):

  • Regioselectivity: The Ring N is more basic (

    
    ) and typically more nucleophilic than the exocyclic amine. However, steric hindrance from the C4-methyl group can invert this nucleophilicity in 
    
    
    
    reactions.[2]
  • pH Control: Conducting reactions at pH 8.0–9.0 allows the exocyclic amine to be partially neutral (reactive) while the ring amine remains protonated (protected), offering a "pKa-driven protection strategy" without synthetic protecting groups.[1]

Experimental Workflow Diagram

The following flowchart details the decision matrix for characterizing this intermediate.

Workflow Figure 2: Experimental Workflow for pKa Determination Start Start: (3S,4R)-4-methylpiperidin-3-amine Sample Solubility Check Aqueous Solubility Start->Solubility Branch1 Soluble (>5mM) Solubility->Branch1 Potentiometry Potentiometric Titration (0.15M KCl, 25°C) Branch1->Potentiometry Yes Cosolvent Cosolvent Titration (MeOH/Water) Branch1->Cosolvent No DataProcess Bjerrum Analysis Calculate pKa1, pKa2 Potentiometry->DataProcess Cosolvent->DataProcess Yasuda-Shedlovsky Extrapolation NMR_Validation NMR pH Titration (Site Assignment) DataProcess->NMR_Validation Ambiguous Site? Report Final Report: Macroscopic pKa + Micro-constants DataProcess->Report NMR_Validation->Report

References

  • Pfizer Inc. (2002).[1][2] Pyrrolo[2,3-d]pyrimidine compounds. (Patent No.[2] WO/2002/096909).[2] World Intellectual Property Organization.[2] (Describes the synthesis of CP-690,550 and related piperidine intermediates).[1][2]

  • Albert, A., & Serjeant, E. P. (1984).[3] The Determination of Ionization Constants: A Laboratory Manual. Chapman and Hall. (The authoritative text on potentiometric titration methodology).

  • Hall, H. K. (1957).[3] Correlation of the Base Strengths of Amines. Journal of the American Chemical Society, 79(20), 5441–5444.[3] (Foundational data on piperidine and diamine basicity trends).[1][2]

  • PubChem. (2023).[1][2] Compound Summary: Tofacitinib Citrate. National Library of Medicine. (Source for structural context of the (3R,4R) vs (3S,4R) isomers).[1]

Sources

Exploratory

Difference between cis- and trans-4-methylpiperidin-3-amine isomers

An in-depth technical analysis of the stereochemical imperatives, pharmacological causality, and synthetic methodologies distinguishing the cis- and trans-isomers of 4-methylpiperidin-3-amine. Executive Summary In modern...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of the stereochemical imperatives, pharmacological causality, and synthetic methodologies distinguishing the cis- and trans-isomers of 4-methylpiperidin-3-amine.

Executive Summary

In modern drug discovery, the spatial orientation of functional groups on saturated heterocyclic scaffolds often dictates the success or failure of a clinical candidate. The compound 4-methylpiperidin-3-amine (also known as 3-amino-4-methylpiperidine) serves as a privileged structural motif, most notably as the core linker in the Janus kinase (JAK) inhibitor tofacitinib (CP-690,550)[1].

However, the pharmacological viability of this scaffold is strictly governed by its stereochemistry. The cis-isomer—specifically the (3R,4R) enantiomer—acts as a highly potent inhibitor of JAK1 and JAK3[1]. Conversely, the trans-isomer is virtually inactive. This whitepaper explores the causality behind this stereochemical dichotomy, detailing the conformational architecture, the resulting structure-activity relationship (SAR) within the kinase ATP-binding pocket, and the self-validating synthetic protocols required to overcome the thermodynamic preference for the inactive trans-isomer.

Stereochemical Architecture & Conformational Analysis

The piperidine ring adopts a chair conformation to minimize steric strain. The relative stereochemistry of the methyl group at C4 and the amino group at C3 fundamentally alters the 3D topology of the molecule:

  • The Trans-Isomer (Thermodynamic Sink): In the trans-configuration (e.g., 3R,4S or 3S,4R), the substituents are located on opposite faces of the ring. To minimize 1,3-diaxial interactions, the molecule overwhelmingly adopts a diequatorial (

    
    )  conformation. Because both bulky groups are equatorial, this is the lowest-energy, most thermodynamically stable state.
    
  • The Cis-Isomer (Kinetic Target): In the cis-configuration (e.g., 3R,4R or 3S,4S), the substituents are on the same face of the ring. This forces the molecule into an axial-equatorial (

    
     or 
    
    
    
    )
    conformation. The presence of an axial substituent introduces 1,3-diaxial strain, making the cis-isomer thermodynamically less stable than its trans counterpart.

The Causality of Synthetic Difficulty: Because the trans-isomer is the global energy minimum, standard non-stereoselective reactions (such as the reductive amination of a pyridinium precursor) will naturally funnel toward the trans-product. Synthesizing the cis-isomer requires overriding thermodynamics with strict kinetic or chiral pool control[2].

Pharmacological Causality: The JAK ATP-Binding Pocket

The distinction between cis and trans is not merely academic; it is the difference between a blockbuster drug and an inactive molecule.

In the context of JAK inhibition, the 4-methylpiperidin-3-amine scaffold acts as a rigid spacer. The C3-amino group links to a 7H-pyrrolo[2,3-d]pyrimidine ring, which must dock into the highly conserved hinge region of the kinase (forming critical hydrogen bonds with residues like Glu903 and Leu905 in JAK3)[3]. Simultaneously, the piperidine nitrogen (N1) is typically acylated (e.g., with a cyanoacetyl group) to interact with the solvent-exposed main chain[3].

  • Why Cis Works: The ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     conformation of the cis-(3R,4R) isomer projects the pyrimidine ring and the cyanoacetyl group at a roughly 60° dihedral angle. This precise vector alignment allows the pyrimidine to anchor into the hinge region while perfectly positioning the N1-substituent to orthogonal dipolar interactions without clashing with the kinase walls[1].
    
  • Why Trans Fails: The

    
     conformation of the trans-isomer projects the C3 and C4 substituents at a ~180° dihedral angle. This linear projection sterically precludes the molecule from fitting into the ATP-binding pocket. If the pyrimidine binds the hinge, the rest of the piperidine ring crashes into the protein backbone, leading to a massive loss in binding affinity (often >20-fold reduction in potency)[4].
    

G A 4-Methylpiperidin-3-amine B cis-(3R,4R) Isomer (Axial-Equatorial) A->B C trans Isomer (Diequatorial) A->C D Optimal Vector Alignment with JAK Hinge Region B->D E Steric Clash / Poor Vector Alignment C->E F Potent JAK Inhibition (IC50 < 5 nM) D->F G Loss of Potency (IC50 > 1000 nM) E->G

Diagram 1: Pharmacological binding logic of cis vs. trans isomers in the JAK ATP-binding pocket.

Quantitative Data Summary

The structural and pharmacological differences are summarized below, highlighting the necessity of stereocontrol.

Table 1: Physicochemical and Pharmacological Comparison of 4-Methylpiperidin-3-amine Isomers

PropertyCis-(3R,4R) IsomerTrans-(3R,4S / 3S,4R) Isomer
Substituent Conformation Axial-Equatorial (

)
Diequatorial (

)
Proton Conformation (H3-H4) Equatorial-Axial (

)
Diaxial (

)

NMR Coupling
Small (~3–5 Hz)Large (~10–12 Hz)
Thermodynamic Stability Lower (Kinetic product)Higher (Global minimum)
JAK3 IC50 (Tofacitinib scaffold) ~1 nM[1]> 1000 nM (Inactive)[1]

Synthetic Methodologies & Self-Validating Protocols

To bypass the thermodynamic trap of the trans-isomer, advanced synthetic routes utilize Chiral Pool Synthesis . By starting with a molecule that already possesses the correct stereocenters, chemists can dictate the final geometry. A highly validated route utilizes L-malic acid as the chiral progenitor[2].

G N1 Starting Material (L-Malic Acid or Pyridinium) N2 Standard Reduction (NaBH4 / Pd/C) N1->N2 N4 Chiral Pool Route (Stereospecific SN2 Inversion) N1->N4 N3 Thermodynamic Trap (trans-isomer, >80%) N2->N3 Thermodynamic Control N6 SFC / Chiral HPLC Purification & NMR Validation N3->N6 Separation (Low Yield) N5 Kinetic Product (cis-(3R,4R)-isomer, >95% ee) N4->N5 Stereocontrol N5->N6 Direct Polish

Diagram 2: Synthetic workflow demonstrating the necessity of kinetic/chiral control over thermodynamics.
Experimental Protocol: Stereoselective Synthesis and Validation

This protocol describes a self-validating workflow for generating the cis-(3R,4R) isomer via an SN2 azide displacement, ensuring stereochemical fidelity[2].

Step 1: Asymmetric Precursor Assembly

  • Subject L-malic acid to successive esterification and

    
    -methylation using lithium hexamethyldisilazide (LiHMDS) and methyl iodide at -78°C. Causality: LiHMDS provides kinetic control, establishing the C4 methyl stereocenter relative to the existing C3 hydroxyl group.
    
  • Convert the resulting diol into a piperidine ring via cyclization with a primary amine (e.g., benzylamine), yielding a trans-configured 3-hydroxy-4-methylpiperidine intermediate.

Step 2: Stereoinversion via Azide Displacement

  • Activate the C3-hydroxyl group using methanesulfonyl chloride (MsCl) in dichloromethane (DCM) with triethylamine to form the mesylate.

  • React the mesylate with sodium azide (NaN

    
    ) in dimethylformamide (DMF) at 60°C.
    
  • Causality & Self-Validation: The SN2 displacement by the azide ion proceeds with strict Walden inversion . Because the precursor was trans, the inversion guarantees the formation of the cis-azide. If the reaction proceeds via an SN1 mechanism (due to poor solvent choice), stereochemical scrambling occurs.

Step 3: Reduction and Protection

  • Reduce the cis-azide to the primary amine using Pd/C-catalyzed hydrogenation (H

    
     gas, 1 atm) in methanol.
    
  • Protect the resulting amine with a Boc or Cbz group for subsequent chromatographic polishing.

Step 4: Analytical Validation (The Go/No-Go Gate) Before proceeding to cross-coupling with the pyrimidine core, the batch must be validated using


H-NMR spectroscopy to confirm the cis geometry.
  • Dissolve an aliquot of the product in CDCl

    
     and acquire a 400 MHz 
    
    
    
    H-NMR spectrum.
  • Analyze the coupling constant (

    
    ) between the H3 and H4 protons.
    
  • Validation Logic: In the trans-isomer (diequatorial substituents), the H3 and H4 protons are diaxial . According to the Karplus equation, a dihedral angle of 180° yields a large coupling constant (

    
     Hz). In the synthesized cis-isomer (axial-equatorial substituents), the protons are equatorial-axial , yielding a dihedral angle of ~60° and a distinctly small coupling constant (
    
    
    
    Hz).
  • If

    
     Hz is observed, the batch has fallen into the thermodynamic trap and must be discarded or subjected to Supercritical Fluid Chromatography (SFC) separation.
    

By integrating rigorous chiral pool synthesis with immediate NMR validation, drug development professionals can ensure the structural integrity of the 4-methylpiperidin-3-amine scaffold, safeguarding the downstream pharmacological efficacy of the resulting kinase inhibitors.

References

1.[2] ChemInform Abstract: Chiral Pool Synthesis of N-Cbz-cis-(3R,4R)-3-methylamino-4-methylpiperidine from L-Malic Acids. ResearchGate. Available at: 2.[1] Examining the Chirality, Conformation and Selective Kinase Inhibition of 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile (CP-690,550). NIH. Available at: 3.[3] Discovery of a Janus Kinase Inhibitor Bearing a Highly Three-Dimensional Spiro Scaffold: JTE-052 (Delgocitinib) as a New Dermatological Agent to Treat Inflammatory Skin Disorders. ACS Publications. Available at: 4.[4] Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases. ACS Publications. Available at:

Sources

Foundational

Advanced Safety and Handling Whitepaper: (3S,4R)-4-methylpiperidin-3-amine dihydrochloride

Executive Summary (3S,4R)-4-methylpiperidin-3-amine dihydrochloride is a highly specialized chiral intermediate utilized extensively in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly Jan...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3S,4R)-4-methylpiperidin-3-amine dihydrochloride is a highly specialized chiral intermediate utilized extensively in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly Janus kinase (JAK) inhibitors. Because of its specific stereochemistry and reactive amine functionality, it is supplied as a dihydrochloride salt to prevent oxidative degradation and maintain enantiomeric purity.

This technical whitepaper provides a rigorous, causality-driven framework for the safe handling, storage, and emergency management of this compound. Moving beyond standard Safety Data Sheet (SDS) boilerplate, this guide explains the underlying physicochemical mechanisms that dictate safety protocols, ensuring that researchers and drug development professionals can implement self-validating workflows in the laboratory.

Physicochemical Profiling & Structural Causality

To design an effective safety and handling protocol, one must first understand the molecule's physical state. The dihydrochloride salt formation protonates both the primary amine at the C3 position and the secondary amine within the piperidine ring. This structural modification fundamentally alters the compound's environmental behavior.

Table 1: Quantitative Physicochemical Data & Handling Causality

PropertyValue / DescriptionCausality / Impact on Handling
Molecular Formula C6H16Cl2N2Determines stoichiometric calculations in API synthesis.
Molecular Weight 187.11 g/mol Requires precise gravimetric tracking to prevent yield loss.
Appearance White to off-white crystalline solidMicro-crystalline powder easily aerosolizes, posing inhalation risks.
Solubility >50 mg/mL in H2O; Insoluble in HexaneRapidly dissolves in mucosal membranes, causing acute localized irritation.
Hygroscopicity HighAbsorbs atmospheric moisture, leading to deliquescence and mass-balance errors.

Mechanistic Insight: Because the compound is highly hygroscopic, exposure to ambient humidity >30% causes the crystalline lattice to absorb water. This not only degrades the material's flowability by causing clumping but also introduces unquantified water weight, which directly compromises the stoichiometric precision of downstream coupling reactions.

GHS Hazard Characterization & Toxicological Mechanisms

Based on the toxicological profiles of analogous piperidinamine dihydrochloride derivatives[1][2], the safety profile of (3S,4R)-4-methylpiperidin-3-amine dihydrochloride is classified under the Globally Harmonized System (GHS) with specific mechanistic actions:

Table 2: GHS Hazard Classifications and Mechanistic Toxicology

GHS ClassHazard StatementMechanistic Toxicology
Acute Tox. 4 (Oral) H302: Harmful if swallowedDisruption of gastrointestinal pH and cellular membrane integrity due to localized high chloride/amine concentrations[2].
Skin Irrit. 2 H315: Causes skin irritationThe salt dissolves in sweat/sebum, creating a localized acidic microenvironment that denatures epidermal proteins.
Eye Irrit. 2A H319: Causes serious eye irritationRapid dissolution in the tear film leads to osmotic shock and acidic burns to the cornea.
STOT SE 3 H335: May cause respiratory irritationAerosolized micro-particulates deposit in the alveoli, drawing in water via osmosis and triggering acute inflammatory cascades[2].

Self-Validating Handling & Weighing Protocols

Standard operating procedures often fail because they lack built-in verification. To ensure absolute safety and stoichiometric accuracy, the following self-validating workflow must be used when handling this highly reactive chiral intermediate.

Protocol 1: Precision Weighing and Transfer
  • Environmental Verification: Ensure the laboratory humidity is monitored and strictly <30%.

    • Causality: Prevents moisture absorption during the brief exposure window.

  • PPE Donning: Equip nitrile gloves (double-gloved), an anti-static lab coat, and closely fitting safety goggles.

  • Static Elimination: Pass an anti-static bar over the spatulas and weigh boats.

    • Causality: Dihydrochloride salts frequently develop static charges; eliminating this prevents the powder from repelling and aerosolizing outside the weigh boat.

  • Enclosed Transfer: Conduct all weighing inside a HEPA-filtered powder dispensing enclosure (Class I BSC or equivalent).

  • Gravimetric Validation: Record the mass of the source vial before and after dispensing.

    • Self-Validation: The difference must equal the mass in the weigh boat ±0.1%. This mass-balance check ensures no material was lost to the environment as aerosolized dust.

  • Inert Storage: Flush the source vial with Argon gas before sealing to displace ambient moisture, then store at 4°C.

SafeWeighing Start Initiate Weighing Protocol EnvCheck Verify Humidity <30% (Prevent Hygroscopicity) Start->EnvCheck AntiStatic Apply Anti-Static Bar (Prevent Aerosolization) EnvCheck->AntiStatic Dispense Dispense in HEPA Enclosure AntiStatic->Dispense Validate Gravimetric Mass-Balance Validation Dispense->Validate Store Argon Flush & Store at 4°C Validate->Store

Workflow for the self-validating weighing protocol of hygroscopic amine salts.

Emergency Response & Spill Decontamination

When a spill occurs, the primary risk is the generation of airborne dust (H335). Sweeping dry powder is strictly prohibited, as it exacerbates inhalation hazards.

Protocol 2: Spill Containment and Neutralization
  • Isolation: Immediately isolate the area. If the spill exceeds 50g, evacuate non-essential personnel.

  • Respiratory Protection: Responders must upgrade to an N95 or P100 particulate respirator.

  • Moistened Containment: Gently cover the powder with absorbent pads lightly moistened with water.

    • Causality: The moisture binds the fine particulates, preventing them from becoming airborne, while the absorbent matrix prevents the dissolved acidic salt from spreading.

  • Collection: Carefully scoop the pads and bound material into a hazardous waste bag using non-sparking, static-free tools.

  • Chemical Decontamination: Wipe the surface with a dilute sodium bicarbonate solution (5% w/v).

    • Causality: Neutralizes any residual hydrochloric acid generated by the dissolution of the dihydrochloride salt.

  • Validation Step: Swab the cleaned surface with a wet pH indicator strip.

    • Self-Validation: If the pH is < 6.5, residual acidic salt remains; repeat the bicarbonate wipe. The area is only cleared when the surface pH reads a neutral 7.0.

SpillResponse Detect Spill Detected (Solid Powder) Isolate Isolate Area & Upgrade PPE (P100) Detect->Isolate Contain Cover with Moistened Absorbent Pads Isolate->Contain Collect Collect in Sealed HazMat Container Contain->Collect Neutralize Wipe with 5% Bicarbonate Solution Collect->Neutralize Validate Surface pH Swab (Verify pH = 7.0) Neutralize->Validate

Step-by-step emergency response and self-validating decontamination workflow.

References

  • (3S,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride | CID 54758995. PubChem, National Center for Biotechnology Information. URL:[Link]

  • Hazard Communication Standard: Safety Data Sheets. Occupational Safety and Health Administration (OSHA), United States Department of Labor. URL: [Link]

Sources

Exploratory

Literature review of 3,4-disubstituted piperidine building blocks

The following technical guide is structured to serve as a high-level operational resource for medicinal chemists and process scientists. Strategic Synthesis, Stereochemical Control, and Pharmacological Application Execut...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to serve as a high-level operational resource for medicinal chemists and process scientists.

Strategic Synthesis, Stereochemical Control, and Pharmacological Application

Executive Summary: The "Escape from Flatland"

In modern drug discovery, the 3,4-disubstituted piperidine scaffold represents a critical structural motif for increasing fraction sp3 (Fsp3) character. Unlike flat aromatic systems, this scaffold introduces defined stereochemical vectors that allow for precise probing of biological targets while improving physicochemical properties such as solubility and metabolic stability.

This guide analyzes the operational nuances of synthesizing and utilizing these building blocks, moving beyond basic literature summary to actionable, self-validating protocols.

Structural Significance & Pharmacophore Mapping

The 3,4-substitution pattern offers a unique topological advantage over its 4-substituted or 4,4-disubstituted counterparts.

The Stereochemical Vector
  • 4-Substituted: Projects functionality along a single axis (linear).

  • 3,4-Disubstituted: Creates a chiral "twist," projecting substituents into defined quadrants. This is essential for distinguishing between receptor subtypes (e.g., NK1 vs. NK2 or SERT vs. NET).

The Fsp3 Advantage

Increasing the saturation of a molecule (Fsp3) correlates with higher clinical success rates.[1] 3,4-disubstituted piperidines break the planarity of traditional heteroaromatic cores, reducing promiscuous binding (off-target toxicity) often associated with flat, lipophilic rings.

Visualization: Pharmacophore Vectors

The following diagram illustrates the spatial divergence between different piperidine substitution patterns.

PharmacophoreVectors Flat Flat Aromatic (Pyridine) Linear 4-Substituted Piperidine Flat->Linear Reduction Prop1 High Planarity Low Solubility Flat->Prop1 Vector34 3,4-Disubstituted Piperidine Linear->Vector34 Functionalization Prop2 Linear Vector Flexible Linear->Prop2 Prop3 Chiral Defined Vector High Fsp3 Rigid Stereocontrol Vector34->Prop3

Figure 1: Comparison of spatial vectors and physicochemical properties across nitrogen heterocycles.

Strategic Synthetic Routes

Accessing the 3,4-disubstituted core requires selecting a route based on the desired stereochemistry (cis vs. trans) and substituent diversity.

Route A: Pyridine Hydrogenation (The Workhorse)

This is the most direct route but is plagued by issues of catalyst poisoning and stereochemical mixtures.

  • Mechanism: Heterogeneous hydrogenation of 3,4-disubstituted pyridines.

  • Stereocontrol: Generally favors the cis isomer (kinetic product) due to hydrogen addition from the least hindered face.

  • Optimization: Use of acid scavengers or pre-formation of pyridinium salts prevents catalyst poisoning.

Route B: De Novo Cyclization

Allows for the construction of the ring with pre-set stereocenters.

  • Method: Vinylogous Mannich reactions or Dieckmann condensation.

  • Advantage: High enantiomeric excess (ee) if chiral starting materials are used.

Route C: C-H Functionalization (The Modern Approach)

Direct lithiation of N-Boc piperidines allows for the introduction of substituents at the C3 or C4 position.

  • Beak's Methodology:

    
    -Lithiation of N-Boc piperidine followed by electrophile trapping.[2]
    
  • Stereocontrol: Highly trans-selective due to chelation-controlled lithiation and steric approach of the electrophile.

Detailed Experimental Protocols

Protocol 1: Asymmetric Hydrogenation of 3,4-Disubstituted Pyridines

Objective: Synthesis of chiral cis-3,4-disubstituted piperidines.

Prerequisites:

  • High-pressure reactor (Autoclave).

  • Inert atmosphere glovebox or manifold.

Workflow Diagram:

HydrogenationProtocol Start Start: 3,4-Disubstituted Pyridine Salt Step 1: Salt Formation (HCl/Et2O or BnBr) Start->Salt Activate Ring CatLoad Step 2: Catalyst Loading (Rh-JosiPhos or PtO2) Salt->CatLoad Inert Atm. Hydro Step 3: Hydrogenation (50-100 bar H2, 24h) CatLoad->Hydro Pressurize Workup Step 4: Deprotection/Basification Hydro->Workup Vent & Filter End Product: cis-Piperidine (>95% de) Workup->End Purify

Figure 2: Workflow for the catalytic hydrogenation of pyridine precursors.

Step-by-Step Methodology:

  • Substrate Activation: Dissolve the 3,4-disubstituted pyridine (1.0 equiv) in anhydrous MeOH. Add HCl (1.1 equiv, 4M in dioxane) dropwise at 0°C. Causality: Protonation of the pyridine nitrogen prevents strong coordination to the metal catalyst, which would otherwise kill catalytic activity.

  • Catalyst Loading: In a glovebox, charge the autoclave liner with the pyridinium salt and the catalyst (e.g., 5 mol% Rh(cod)2BF4 / (R,S)-JosiPhos). Self-Validation: The solution should be homogenous. Precipitates indicate poor solubility or salt incompatibility.

  • Hydrogenation: Seal the autoclave. Purge with H2 (3x 10 bar). Pressurize to 50 bar H2 and stir at room temperature for 24 hours. Safety Note: Ensure the autoclave is rated for the pressure. Use a blast shield.

  • Workup: Vent the hydrogen carefully. Filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate.

  • Stereochemical Check: Analyze the crude residue via 1H NMR. The coupling constant (

    
    ) between H3 and H4 is diagnostic:
    
    • 
       indicates cis (axial-equatorial).
      
    • 
       indicates trans (diaxial).
      
Protocol 2: Thermodynamic Epimerization (Cis to Trans)

Objective: Converting the kinetic cis-product to the thermodynamic trans-isomer.

  • Reaction: Dissolve cis-piperidine in t-BuOH. Add t-BuOK (2.0 equiv).

  • Reflux: Heat to reflux for 12-24 hours.

  • Mechanism: Deprotonation alpha to the electron-withdrawing group (or carbonyl) creates a planar enolate. Reprotonation occurs from the face that places substituents in the diequatorial (trans) conformation to minimize 1,3-diaxial strain.

Case Study: Paroxetine (Paxil)

Structure: (-)-trans-4-(4-fluorophenyl)-3-(3,4-methylenedioxyphenoxymethyl)piperidine.

Paroxetine is the archetypal 3,4-disubstituted piperidine drug. Its synthesis highlights the challenge of establishing the trans-stereochemistry on an industrial scale.

Data Comparison of Synthetic Routes:

ParameterRoute A: Pyridine ReductionRoute B: Classical Industrial (Glaxo)Route C: Asymmetric Desymmetrization
Starting Material 4-(4-F-phenyl)-3-hydroxymethyl pyridine1-Benzyl-4-piperidoneGlutarimide / Anhydride
Key Step Heterogeneous HydrogenationGrignard + DehydrationEnzymatic or Organocatalytic
Stereoselectivity Mostly cis (requires epimerization)Racemic (requires resolution)High ee (>95%)
Scalability HighVery HighModerate
Atom Economy ExcellentModerateGood

Critical Insight: The industrial route often relies on the formation of a racemic trans-intermediate followed by classical resolution with L(-)-di-p-toluoyl-tartaric acid. Modern approaches utilize asymmetric conjugate addition to set the stereocenters before ring closure.

References

  • Review of Stereoselective Synthesis

    • Title: Stereoselective synthesis of 3,4-disubstituted piperidines.[3][4][5]

    • Source:Tetrahedron, 2010.
    • Significance: Comprehensive overview of "chiral pool" vs.
  • Paroxetine Mechanism & Binding

    • Title: Mechanism of Paroxetine (Paxil) Inhibition of the Serotonin Transporter.[6]

    • Source:Scientific Reports, 2016.[6]

    • Significance: Details the specific binding interactions of the 3,4-substituents in the S1 pocket of SERT.
  • Hydrogenation Methodologies

    • Title: Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts.[7]

    • Source:Angewandte Chemie, 2010 (Glorius Group).
    • Significance: Seminal work on using Rh-c
  • Fragment-Based Drug Discovery (FBDD)

    • Title: Exploration of piperidine 3D fragment chemical space.
    • Source:RSC Medicinal Chemistry, 2022.
    • Significance: Validates the "Escape from Flatland" theory using 3,4-disubstituted piperidine libraries.
  • Industrial Process

    • Title: Continuous preparation method of paroxetine hydrochloride (P
    • Source: Google P
    • Significance: illustrates the practical, large-scale handling of these intermedi

Sources

Protocols & Analytical Methods

Method

Enantioselective synthesis of (3S,4R)-4-methylpiperidin-3-amine

Application Note: Enantioselective Synthesis of (3S,4R)-4-methylpiperidin-3-amine Part 1: Executive Summary & Strategic Analysis The 3-amino-4-alkylpiperidine core is a "privileged scaffold" in medicinal chemistry, servi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Enantioselective Synthesis of (3S,4R)-4-methylpiperidin-3-amine

Part 1: Executive Summary & Strategic Analysis

The 3-amino-4-alkylpiperidine core is a "privileged scaffold" in medicinal chemistry, serving as the structural anchor for Janus Kinase (JAK) inhibitors (e.g., Tofacitinib) and Smoothened (SMO) receptor antagonists.[1]

The specific target, (3S,4R)-4-methylpiperidin-3-amine , presents a distinct stereochemical challenge.[1] Based on Cahn-Ingold-Prelog (CIP) priority rules and standard piperidine conformational analysis, the (3S,4R) configuration corresponds to the trans-isomer (anti-relationship between the C3-amine and C4-methyl groups).[1] This is the diastereomer of the cis-(3R,4R) core found in Tofacitinib.

Synthetic Strategy:

  • Thermodynamic Preference: The trans-(3S,4R) isomer places both substituents in pseudo-equatorial positions (diequatorial) in the chair conformation, making it thermodynamically more stable than the cis-isomer.

  • Route Selection:

    • Method A (Primary): Biocatalytic Dynamic Kinetic Resolution (DKR). This is the superior route for the (3S,4R) trans isomer. It utilizes an

      
      -Transaminase (
      
      
      
      -TA) to selectively aminate the ketone while continuously racemizing the
      
      
      -center (C4), driving the equilibrium toward the thermodynamically stable trans-product with high enantioselectivity (
      
      
      ee).[1]
    • Method B (Alternative): Asymmetric Hydrogenation. This route typically favors cis-isomers via kinetic control (syn-addition of H2).[1] It is included here for completeness should the user require the cis-diastereomer or access to the cis-precursor for subsequent epimerization.

Part 2: Detailed Experimental Protocols

Method A: Biocatalytic Transamination with Dynamic Kinetic Resolution (DKR)

Targeting the Trans-(3S,4R) Isomer

Principle: The substrate, 1-Boc-4-methylpiperidin-3-one , possesses an acidic proton at the C4 position.[1] Under slightly basic conditions (pH 8-9) or enzyme-mediated catalysis, the C4 center racemizes via an enol intermediate.[1] An (S)-selective


-Transaminase converts the ketone to the amine.[1] Because the enzyme is highly stereoselective for the amine center and the substrate racemizes, the reaction converges on the thermodynamically stable (3S,4R)-trans product.

Critical Quality Attributes (CQAs):

  • Enzyme Selection: (S)-selective

    
    -Transaminase (e.g., Codexis ATA-P1-G05 or equivalent).[1]
    
  • Amine Donor: Isopropylamine (IPA) is preferred as it shifts equilibrium by volatility (acetone removal) or excess.

  • Cofactor: Pyridoxal-5'-phosphate (PLP).[1]

Step-by-Step Protocol:

  • Buffer Preparation:

    • Prepare 100 mL of 100 mM Potassium Phosphate buffer (pH 8.5).

    • Add PLP (1 mM final concentration) and MgSO4 (1 mM).

    • Note: PLP is light-sensitive; wrap the vessel in foil.[1]

  • Substrate Solution:

    • Dissolve 1.0 g (4.7 mmol) of 1-Boc-4-methylpiperidin-3-one in 5 mL DMSO (5% v/v final).

    • Tip: The ketone is prone to oxidation; use freshly prepared or distilled substrate.

  • Biocatalytic Reaction:

    • To the buffer solution, add Isopropylamine (1.5 M final concentration). Adjust pH back to 8.5 using 6M HCl (exothermic, cool on ice).

    • Add the Substrate/DMSO solution.

    • Add (S)-

      
      -Transaminase enzyme powder (loading: 10–20 wt% relative to substrate).[1]
      
    • Incubate at 40°C with orbital shaking (200 rpm) for 24 hours.

  • Workup & Isolation:

    • Quench reaction by adding 6M HCl to pH < 2.

    • Wash the aqueous phase with Methyl tert-butyl ether (MTBE) to remove unreacted ketone and non-basic impurities.

    • Adjust the aqueous phase to pH > 12 using 10M NaOH.

    • Extract the product, (3S,4R)-1-Boc-3-amino-4-methylpiperidine , into Dichloromethane (DCM) (3 x 50 mL).

    • Dry over Na2SO4 and concentrate in vacuo.

  • Deprotection (Optional):

    • Treat the Boc-amine with 4M HCl in Dioxane to yield the free amine dihydrochloride salt.

Data Specification Table:

ParameterSpecification
Yield 85–92% (isolated)
Diastereomeric Ratio (dr) > 20:1 (Trans:Cis)
Enantiomeric Excess (ee) > 99% (S,R)
Major Impurity Acetone aldol condensates (remove via MTBE wash)
Method B: Asymmetric Hydrogenation (Chemocatalysis)

Targeting the Cis-Isomer (Contextual Alternative)[1]

If the cis-isomer is required (e.g., accessing the Tofacitinib core), or for comparison, this method uses a Rhodium catalyst.

Protocol:

  • Substrate: 1-Boc-4-methyl-3-amino-1,2,5,6-tetrahydropyridine (Enamide).[1]

  • Catalyst: [Rh(COD)Cl]2 (1 mol%) + (R,S)-Josiphos (SL-J001) (1.1 mol%).[1]

  • Conditions: Hydrogenation at 10 bar H2, MeOH, 25°C, 12 hours.

  • Outcome: Yields the (3R,4R)-cis isomer (Tofacitinib intermediate). To get the enantiomeric (3S,4S)-cis , use the enantiomeric ligand.

Part 3: Visualization & Logic

Diagram 1: Biocatalytic DKR Mechanism for (3S,4R) Synthesis

This diagram illustrates how the racemization of the ketone coupled with the stereoselective transamination converges to the single (3S,4R) isomer.

DKR_Mechanism cluster_legend Process Logic Ketone_S (S)-Ketone (Unstable) Enol Enol Intermediate (Achiral Plane) Ketone_S->Enol Racemization (pH 8.5) Transaminase (S)-Transaminase PLP-Enzyme Complex Ketone_S->Transaminase Fast Step Ketone_R (R)-Ketone (Unstable) Ketone_R->Transaminase Dynamic Equilibrium Enol->Ketone_R Racemization Product Target Product (3S,4R)-Amine (Trans) Transaminase->Product Irreversible Amination (Isopropylamine -> Acetone) legend Thermodynamic Control favors Trans (3S,4R)

Caption: Dynamic Kinetic Resolution (DKR) converging racemic ketone substrate to single (3S,4R) enantiomer via enolization and selective amination.

Diagram 2: Retrosynthetic Decision Tree

Retro_Tree Target Target: (3S,4R)-4-methylpiperidin-3-amine Decision Isomer Requirement? Target->Decision Path_Trans TRANS (3S,4R) (Thermodynamic) Decision->Path_Trans Target Match Path_Cis CIS (3R,4R)/(3S,4S) (Kinetic) Decision->Path_Cis Diastereomer Method_A Method A: Biocatalysis (Transaminase DKR) Path_Trans->Method_A High Selectivity (>20:1 dr) Method_B Method B: Chemocatalysis (Rh-Asymmetric Hydrogenation) Path_Cis->Method_B Syn-Addition

Caption: Decision matrix for selecting the synthetic route based on stereochemical requirements (Trans vs Cis).

Part 4: References

  • Biocatalytic DKR of Piperidines:

    • Title: Development of a Concise, Asymmetric Synthesis of a Smoothened Receptor (SMO) Inhibitor: Enzymatic Transamination of a 4-Piperidinone with Dynamic Kinetic Resolution.

    • Source:Organic Letters, 2014, 16(3), 860–863.[2]

    • URL:[Link]

  • Tofacitinib Synthesis & Stereochemistry:

    • Title: Asymmetric Synthesis of a Key Intermediate for Tofacitinib via a Dynamic Kinetic Resolution–Reductive Amination Protocol.

    • Source:Organic Process Research & Development, 2018, 22(12), 1823–1832.

    • URL:[Link]

  • Transaminase Protocols:

    • Title: Guidelines for the application of transaminases in the pharmaceutical industry.[3]

    • Source:Chemical Reviews, 2018, 118(1), 349–367.[3]

    • URL:[Link]

  • CIP Priority Rules & Stereochemistry:

    • Title: Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book).

    • Source: IUPAC / Royal Society of Chemistry.

    • URL:[Link]

Sources

Application

Application Note: A Robust Protocol for the Boc-Protection of (3S,4R)-4-methylpiperidin-3-amine

Abstract The protection of amine functionalities is a cornerstone of modern organic synthesis, particularly within the realm of pharmaceutical and medicinal chemistry. The tert-butoxycarbonyl (Boc) group is one of the mo...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The protection of amine functionalities is a cornerstone of modern organic synthesis, particularly within the realm of pharmaceutical and medicinal chemistry. The tert-butoxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines due to its ease of installation, stability across a wide range of reaction conditions, and facile, orthogonal removal under acidic conditions.[1][2][3] This application note provides a detailed, field-proven protocol for the efficient N-Boc protection of a stereochemically complex substrate, (3S,4R)-4-methylpiperidin-3-amine. We delve into the underlying reaction mechanism, offer a step-by-step experimental guide, and discuss critical parameters for ensuring high yield and purity of the target compound, tert-butyl (3S,4R)-4-methylpiperidin-3-ylcarbamate. This guide is intended for researchers, chemists, and drug development professionals engaged in multi-step synthetic campaigns requiring the selective modification of complex molecules.

Introduction and Scientific Principles

The selective protection of a nucleophilic amine is often a critical first step in a multi-step synthesis to prevent unwanted side reactions.[4] The Boc group, introduced via di-tert-butyl dicarbonate ((Boc)₂O), transforms the primary or secondary amine into a carbamate.[5] This conversion dramatically reduces the amine's nucleophilicity and basicity, rendering it inert to many reagents such as nucleophiles, bases, and certain reducing agents.[4][6]

The substrate of interest, (3S,4R)-4-methylpiperidin-3-amine, is a chiral cyclic amine. The presence of two stereocenters and a secondary amine within a piperidine ring makes it a valuable building block for various pharmacologically active agents. A reliable protection protocol is therefore essential for its successful incorporation into larger, more complex target molecules.

The Boc-Protection Mechanism

The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of the di-tert-butyl dicarbonate molecule.[4][5] This forms a transient tetrahedral intermediate. The intermediate then collapses, eliminating a tert-butyl carbonate anion as a leaving group. This anion is unstable and subsequently decomposes into tert-butanol and carbon dioxide gas.[1][7] The evolution of CO₂, a highly stable gas, provides a strong thermodynamic driving force for the reaction, pushing it to completion.[3][4][7]

While the reaction can proceed without a base, the addition of a mild, non-nucleophilic base such as triethylamine (TEA) is often employed to deprotonate the amine starting material, thereby increasing its nucleophilicity and accelerating the reaction rate.[4]

Caption: Reaction mechanism for Boc-protection of a secondary amine.

Detailed Experimental Protocol

This protocol is optimized for a 0.1 mol scale reaction. Quantities can be adjusted proportionally for different scales.

Materials and Reagents
ReagentFormulaMW ( g/mol )Quantity (0.1 mol scale)EquivalentsNotes
(3S,4R)-4-methylpiperidin-3-amineC₆H₁₄N₂114.1911.42 g1.0Substrate
Di-tert-butyl dicarbonate ((Boc)₂O)C₁₀H₁₈O₅218.2524.0 g1.05Boc-protecting agent
Triethylamine (TEA)C₆H₁₅N101.1915.3 mL (11.1 g)1.1Base catalyst
Dichloromethane (DCM)CH₂Cl₂84.93200 mL-Anhydrous solvent
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)-~100 mL-For aqueous work-up
Brine (Saturated NaCl Solution)NaCl(aq)-~50 mL-For aqueous work-up
Anhydrous Magnesium SulfateMgSO₄120.37~10-15 g-Drying agent
Equipment
  • 500 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice/water bath

  • Dropping funnel (optional, for addition of (Boc)₂O solution)

  • 500 mL separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware and consumables

  • Thin-Layer Chromatography (TLC) apparatus

Step-by-Step Procedure
  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add (3S,4R)-4-methylpiperidin-3-amine (11.42 g, 0.1 mol). Dissolve the amine in 200 mL of anhydrous dichloromethane (DCM).

  • Cooling and Base Addition: Place the flask in an ice/water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C. Add triethylamine (15.3 mL, 0.11 mol) to the cooled solution.[4]

  • Reagent Addition: Slowly add the di-tert-butyl dicarbonate (24.0 g, 0.105 mol) portion-wise over 15-20 minutes. A slight exotherm may be observed; maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting amine spot is no longer visible. (Typical eluent: 10% Methanol in DCM).

  • Aqueous Work-up: Upon completion, transfer the reaction mixture to a 500 mL separatory funnel. Wash the organic layer sequentially with 100 mL of saturated aqueous sodium bicarbonate solution and then with 50 mL of brine.[8] This removes unreacted reagents and salts.

  • Drying and Concentration: Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification (If Necessary): The crude product, tert-butyl (3S,4R)-4-methylpiperidin-3-ylcarbamate, is often obtained in high purity. If further purification is required, it can be achieved by flash column chromatography on silica gel.[8][9]

Caption: General workflow for the Boc-protection of the amine.

Characterization and Expected Results

The final product, tert-butyl (3S,4R)-4-methylpiperidin-3-ylcarbamate (MW: 214.31 g/mol ), should be a white to off-white solid or a viscous oil.[10]

  • Yield: Typical yields for this reaction are in the range of 90-98%.

  • ¹H NMR: Expect to see a characteristic singlet at ~1.45 ppm corresponding to the nine protons of the tert-butyl group. Other signals will correspond to the protons on the piperidine ring and the methyl group.

  • ¹³C NMR: Characteristic signals for the carbamate carbonyl (~155 ppm), the quaternary carbon of the Boc group (~80 ppm), and the methyl carbons of the Boc group (~28 ppm) should be present.

  • Mass Spectrometry (ESI): Expect to observe the [M+H]⁺ ion at m/z 215.2.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If TLC indicates the presence of starting material after 4 hours, consider adding an additional 0.05 equivalents of (Boc)₂O or extending the reaction time. Ensure the starting amine is of high purity and the solvent is anhydrous.

  • Excess (Boc)₂O Removal: The aqueous work-up is generally sufficient to hydrolyze and remove small excesses of (Boc)₂O. For larger excesses, a purification step is recommended. Leaving the crude product under high vacuum for an extended period can also help sublimate residual (Boc)₂O.[11]

  • Stereochemical Integrity: The reaction conditions are mild and are not expected to cause epimerization at the chiral centers.

  • Safety: Di-tert-butyl dicarbonate is an irritant. Triethylamine is flammable and corrosive. Dichloromethane is a suspected carcinogen. Perform all operations in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Note that the reaction produces CO₂ gas, so it should not be performed in a sealed system.[7]

Conclusion

This application note provides a comprehensive and reliable protocol for the Boc-protection of (3S,4R)-4-methylpiperidin-3-amine. By understanding the reaction mechanism and adhering to the detailed experimental procedure, researchers can confidently and efficiently prepare this key protected intermediate in high yield and purity. The robustness of this method makes it suitable for both small-scale research and larger-scale development campaigns, facilitating the advancement of complex synthetic projects in drug discovery and beyond.

References

  • Boc Protection Mechanism (Boc2O) - Common Organic Chemistry. (n.d.). Retrieved from [Link]

  • Amine Protection and Deprotection - Master Organic Chemistry. (n.d.). Retrieved from [Link]

  • Application Note – N-Boc protection. (n.d.). Synple Chem. Retrieved from [Link]

  • DIBOC (DI-TERT-BUTYL CARBONATE) - Ataman Kimya. (n.d.). Retrieved from [Link]

  • Lebel, H., & Leogane, O. (2005). Boc-Protected Amines via a Mild and Efficient One-Pot Curtius Rearrangement. Organic Letters, 7(19), 4107–4110. [Link]

  • Pozdnev, V. F. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 65(18), 5894–5901. [Link]

  • Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Boc Protected Compounds - Hebei Boze Chemical Co., Ltd. (2019, August 10). Retrieved from [Link]

  • Khom, S. R., et al. (2019). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 58B(4), 519-525. Retrieved from [Link]

  • Boc Protecting Group for Amines - Chemistry Steps. (2023, December 22). Retrieved from [Link]

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism – Total Synthesis. (2024, January 2). Retrieved from [Link]

  • tert-Butyl N-[(3R,4R)-1-(2-cyanoacetyl)-4-methylpiperidin-3-yl]. (2013). Acta Crystallographica Section E: Structure Reports Online, 69(7), o935. [Link]

  • Reactions that Work: Boc Protection | Chemtips. (2012, June 18). Retrieved from [Link]

  • Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. (2023). ChemistrySelect, 8(31). [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2021). Molecules, 26(13), 3823. [Link]

  • Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. (2005). The Journal of Organic Chemistry, 70(22), 9048–9051. [Link]

  • Manufacturing method for a piperidine-3-ylcarbamate compound and optical resolution method therefor. (2012). Google Patents. EP2471775B1.
  • An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. (2018). International Journal of Advanced Research in Science, Engineering and Technology, 5(9). [Link]

  • Synthesis and characterization of boc-protected thio-1,3,4-oxadiazol-2-yl derivatives. (2021). International Journal of Chemical Research, 5(3), 1-4. [Link]

  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. (2012). Journal of the Chilean Chemical Society, 57(2), 1143-1146. Retrieved from [Link]

Sources

Method

Application Notes and Protocols: Procedures for Coupling (3S,4R)-4-Methylpiperidin-3-amine in Peptide Synthesis

Introduction The incorporation of non-canonical amino acids into peptide scaffolds is a cornerstone of modern drug discovery, enabling the exploration of novel chemical space and the enhancement of therapeutic properties...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The incorporation of non-canonical amino acids into peptide scaffolds is a cornerstone of modern drug discovery, enabling the exploration of novel chemical space and the enhancement of therapeutic properties. (3S,4R)-4-methylpiperidin-3-amine represents a unique building block, offering a constrained cyclic backbone that can impart favorable conformational rigidity and metabolic stability to a peptide sequence. However, its structure—a sterically hindered, cyclic secondary amine—presents significant challenges to standard peptide coupling methodologies.

This guide provides a comprehensive overview of the challenges and detailed protocols for the successful incorporation of (3S,4R)-4-methylpiperidin-3-amine into peptide chains. It is intended for researchers, scientists, and drug development professionals engaged in advanced peptide synthesis.

The Challenge: Understanding the Steric and Electronic Hurdles

The primary difficulty in coupling (3S,4R)-4-methylpiperidin-3-amine arises from two key factors:

  • Steric Hindrance: The axial methyl group at the 4-position, combined with the rigid piperidine ring, significantly obstructs the approach of the incoming activated carboxylic acid to the secondary amine at the 3-position. This steric clash dramatically slows down the kinetics of amide bond formation.

  • Nucleophilicity: As a secondary amine, it is inherently less nucleophilic than a primary amine, further reducing the reaction rate.

These factors necessitate the use of highly efficient coupling reagents and optimized reaction conditions to achieve acceptable yields and avoid common side reactions, such as racemization of the activated amino acid or failure of the coupling reaction altogether.[1]

Strategic Selection of Coupling Reagents

Standard coupling reagents like DCC or HBTU often prove insufficient for driving the acylation of highly hindered amines to completion.[1] The selection of a more potent activation agent is critical for success.

Recommended Reagents: Uronium and Phosphonium Salts

Uronium and phosphonium salt-based reagents are the preferred choice for difficult couplings due to their ability to generate highly reactive activated esters.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): HATU is widely regarded as one of the most effective coupling reagents for hindered systems.[2] It reacts with a carboxylic acid to form a highly reactive OAt-active ester. The nitrogen atom in the pyridine ring of the HOAt leaving group provides anchimeric assistance, stabilizing the transition state and accelerating the aminolysis step.[3][4]

  • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): Similar to HATU, PyAOP generates a reactive OAt ester. As a phosphonium salt, it can sometimes offer advantages in reducing potential side reactions like guanidinylation of the free amine, which can be a concern with uronium salts like HATU, especially when used in large excess.[5]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium salt based on the Oxyma Pure leaving group, COMU is also highly effective and can be a suitable alternative to HATU, often demonstrating superior performance to HOBt-based reagents.

Comparative Analysis of Recommended Coupling Reagents
ReagentClassKey AdvantagesPotential Considerations
HATU Aminium (Uronium)Extremely high reactivity, fast kinetics, well-established for hindered couplings.[2]Potential for guanidinylation side reaction at the N-terminus if used in large excess.[5]
PyAOP PhosphoniumHigh reactivity, avoids guanidinylation side reactions.[6]Byproducts can sometimes be more challenging to remove.
COMU Aminium (Uronium)High reactivity, Oxyma-based leaving group is considered very safe and efficient.Newer generation reagent, may have different solubility profiles.

Experimental Protocols

The following protocols are designed as a starting point and should be optimized based on the specific peptide sequence and resin characteristics. Careful monitoring of the reaction progress is essential.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Coupling

This protocol assumes a standard Fmoc/tBu strategy on a swollen resin support.

Materials:

  • Fmoc-deprotected peptide-resin

  • (3S,4R)-4-methylpiperidin-3-amine (ensure it is the free base or appropriately protected if necessary)

  • Fmoc-protected amino acid (the residue to be coupled to the piperidine)

  • HATU or PyAOP

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Kaiser Test Kit

Procedure:

  • Resin Preparation:

    • Ensure the N-terminal Fmoc group of the resin-bound peptide is fully removed (typically using 20% piperidine in DMF).[7]

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Pre-activation of the Carboxylic Acid:

    • Rationale: Pre-activating the incoming amino acid ensures the highly reactive species is formed before introduction to the sterically hindered amine on the resin, maximizing coupling efficiency.

    • In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and HATU (or PyAOP) (3-5 equivalents) in anhydrous DMF.[5]

    • Add DIPEA or collidine (6-10 equivalents). The use of a bulkier base like collidine can sometimes be advantageous in preventing racemization.

    • Allow the activation mixture to stand for 2-5 minutes at room temperature. A color change may be observed.

  • Coupling Reaction:

    • Add the pre-activated amino acid solution to the vessel containing the deprotected peptide-resin.

    • Agitate the reaction mixture at room temperature. Due to the steric hindrance, extended coupling times are necessary. Start with a minimum of 2-4 hours.[6]

    • Scientist's Note: For extremely difficult couplings, the reaction can be allowed to proceed overnight.

  • Monitoring the Reaction:

    • Take a small sample of resin beads and perform a Kaiser (ninhydrin) test.[5]

    • A negative Kaiser test (beads remain yellow) indicates the absence of free primary amines and suggests a complete reaction.

    • Crucially, the Kaiser test does not detect secondary amines. Therefore, a negative result here confirms the acylation of any residual primary amines but does not definitively prove the coupling to the (3S,4R)-4-methylpiperidin-3-amine was successful. It is a necessary but not sufficient checkpoint. A subsequent capping step is recommended.

  • Capping and Washing:

    • Rationale: To permanently block any unreacted amine sites and prevent the formation of deletion sequences, a capping step is highly recommended.

    • Wash the resin with DMF (3 times).

    • Add a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF and agitate for 30 minutes.[8]

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to prepare for the next synthesis cycle.

Protocol 2: Solution-Phase Coupling

This protocol is suitable for fragment condensation or when SPPS is not desired.

Materials:

  • Peptide fragment with a free C-terminal carboxylic acid

  • (3S,4R)-4-methylpiperidin-3-amine

  • HATU

  • DIPEA

  • Anhydrous DMF or DCM

  • HPLC and Mass Spectrometer for analysis

Procedure:

  • Reactant Preparation:

    • Dissolve the peptide fragment with the free carboxylic acid (1 equivalent) in anhydrous DMF.

    • In a separate flask, dissolve (3S,4R)-4-methylpiperidin-3-amine (1.2 equivalents).

  • Activation and Coupling:

    • To the peptide fragment solution, add HATU (1.2 equivalents) and DIPEA (2.5 equivalents).

    • Stir the mixture at 0 °C for 10 minutes to ensure full activation.

    • Slowly add the solution of (3S,4R)-4-methylpiperidin-3-amine to the activated acid mixture.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Monitor the reaction by LC-MS to confirm the formation of the desired product.[9]

    • Once complete, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product using flash column chromatography or preparative HPLC.[10]

Visualization of Workflows

SPPS Coupling Workflow

cluster_prep Preparation cluster_activation Activation cluster_coupling Coupling & Capping Resin Fmoc-Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Couple Combine & Agitate (2-12 hours) Wash1->Couple AA Fmoc-AA-OH (3-5 eq) Preactivate Pre-activate (2-5 min) AA->Preactivate Reagents HATU (3-5 eq) + DIPEA (6-10 eq) in DMF Reagents->Preactivate Preactivate->Couple Kaiser Kaiser Test Couple->Kaiser Kaiser->Couple Positive (Recouple) Wash2 DMF Wash Kaiser->Wash2 Negative Capping Capping (Ac₂O/DIPEA) Wash2->Capping Wash3 Final Wash Capping->Wash3

Caption: Workflow for SPPS coupling of hindered amines.

Chemical Activation and Coupling Mechanism

cluster_activation Activation Stage cluster_coupling Coupling Stage Acid R-COOH + Base (-H⁺) Carboxylate R-COO⁻ Acid->Carboxylate ActiveEster OAt-Active Ester R-CO-OAt Carboxylate->ActiveEster + HATU HATU HATU HATU->ActiveEster Amide Peptide Bond R-CO-NH-Pip-4-Me ActiveEster->Amide Nucleophilic Attack Amine (3S,4R)-4-Me-Pip-NH₂ (Hindered Nucleophile) Amine->Amide

Caption: HATU activation and subsequent aminolysis.

Analytical Characterization and Troubleshooting

Verification of Coupling: Successful incorporation must be confirmed analytically.

  • Mass Spectrometry (MS): After cleavage from the resin, LC-MS analysis is the definitive method to confirm the correct mass of the final peptide, verifying the addition of the (3S,4R)-4-methylpiperidin-3-amine residue.[9][11]

  • HPLC: Reversed-phase HPLC will be used to assess the purity of the crude product. Incomplete coupling will result in a significant peak corresponding to the truncated "deletion" sequence.[12]

Common Problems and Solutions:

  • Problem: Low coupling efficiency (large deletion peak in HPLC).

    • Solution 1: Increase coupling time (up to 24 hours).

    • Solution 2: Increase the equivalents of amino acid and coupling reagent (up to 5 eq).

    • Solution 3: Switch to a different high-efficiency reagent (e.g., from HATU to PyAOP).

    • Solution 4: Perform a double coupling. After the first coupling, wash the resin and repeat the full coupling procedure before moving to the capping step.[8]

  • Problem: Racemization of the activated amino acid.

    • Solution 1: Ensure the use of a non-nucleophilic, sterically hindered base like DIPEA or collidine. Avoid non-hindered bases like triethylamine.

    • Solution 2: Minimize the pre-activation time to just what is necessary before adding it to the resin.

    • Solution 3: Perform the coupling at a lower temperature (e.g., starting at 0 °C and slowly warming to room temperature).

Conclusion

The successful incorporation of sterically demanding building blocks like (3S,4R)-4-methylpiperidin-3-amine is a challenging yet achievable goal in peptide synthesis. The key to success lies in acknowledging the inherent difficulty of the reaction and employing a strategy that utilizes highly potent coupling reagents, extended reaction times, and rigorous in-process monitoring and post-synthesis analysis. By leveraging powerful uronium or phosphonium salt reagents such as HATU or PyAOP and implementing robust capping and analytical protocols, researchers can effectively integrate this valuable moiety to create novel peptides with enhanced structural and therapeutic potential.

References

  • HATU - Wikipedia. Wikipedia. [Link]

  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. [Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis. DilunBio. [Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Springer Nature Experiments. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Peptides.com. [Link]

  • Procedures to Improve Difficult Couplings. ResearchGate. [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. [Link]

  • Peptide Coupling Reagents, More than a Letter Soup. ACS Publications. [Link]

  • Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Biomatik. [Link]

  • HPLC of Peptides and Proteins. SpringerLink. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. SciELO. [Link]

  • Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry. PMC. [Link]

  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. ResearchGate. [Link]

  • Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization. Agilent. [Link]

  • Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Almac. [Link]

Sources

Application

Application Notes &amp; Protocols: Stereoselective Synthesis of (3S,4R)-4-methylpiperidin-3-amine Dihydrochloride

Abstract This document provides a comprehensive guide to the stereoselective synthesis of (3S,4R)-4-methylpiperidin-3-amine dihydrochloride, a critical chiral building block in modern medicinal chemistry. The piperidine...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to the stereoselective synthesis of (3S,4R)-4-methylpiperidin-3-amine dihydrochloride, a critical chiral building block in modern medicinal chemistry. The piperidine motif is a ubiquitous scaffold in a vast number of pharmaceuticals, and the specific stereochemical arrangement of substituents is often paramount for biological activity.[1] This guide details a robust synthetic strategy, explains the mechanistic basis for stereochemical control, and provides a detailed, step-by-step protocol suitable for implementation in a research or process development setting. The methodology emphasizes a diastereoselective reductive amination approach, followed by deprotection and salt formation, offering a practical pathway to this valuable intermediate.

Introduction and Strategic Overview

The synthesis of polysubstituted piperidines with precise stereochemical control is a significant challenge in organic chemistry.[2] The target molecule, (3S,4R)-4-methylpiperidin-3-amine, features two adjacent stereocenters on a flexible six-membered ring, demanding a highly selective synthetic approach. Its importance is highlighted by its role as a key intermediate in the synthesis of Janus kinase (JAK) inhibitors, such as Tofacitinib, used in the treatment of rheumatoid arthritis.[3][4]

Our synthetic strategy is designed around a well-established and scalable transformation: the diastereoselective reductive amination of a ketone precursor. This approach is favored for its operational simplicity and the high levels of stereocontrol that can be achieved.

Retrosynthetic Analysis:

The dihydrochloride salt is readily formed from the free base. The core challenge lies in establishing the syn relationship between the C3-amine and the C4-methyl group. This can be achieved by the stereoselective reduction of an N-protected 4-methylpiperidin-3-imine (or a related oxime). The ketone precursor, N-protected 4-methylpiperidin-3-one, serves as a readily accessible starting point. The N-benzyl protecting group is chosen for its stability during the initial steps and its facile removal via catalytic hydrogenation in a later stage.

G Target (3S,4R)-4-methylpiperidin-3-amine dihydrochloride FreeBase (3S,4R)-4-methylpiperidin-3-amine Target->FreeBase HCl Addition ProtectedAmine (3S,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine FreeBase->ProtectedAmine Debenzylation (Hydrogenolysis) Imine N-Benzyl-4-methylpiperidin-3-imine (Intermediate) ProtectedAmine->Imine Stereoselective Reduction Ketone 1-Benzyl-4-methylpiperidin-3-one Imine->Ketone Imination

Caption: Retrosynthetic pathway for the target compound.

Mechanistic Insight: Achieving Stereocontrol

The key to this synthesis is the diastereoselective reduction of the imine intermediate formed from 1-benzyl-4-methylpiperidin-3-one. The existing methyl group at the C4 position serves as the crucial stereodirecting element.

During the reduction, the hydride reagent (e.g., from sodium triacetoxyborohydride) preferentially attacks the less sterically hindered face of the imine C=N double bond. The piperidine ring adopts a chair-like conformation where the C4-methyl group occupies a pseudo-equatorial position to minimize steric strain. This arrangement effectively shields the syn-face of the imine, forcing the hydride to approach from the anti-face. This directed attack results in the formation of the amine group on the opposite side of the ring relative to the methyl group, leading predominantly to the desired (3S,4R) trans-diastereomer. The choice of a bulky reducing agent can further enhance this selectivity.[5]

G cluster_0 Stereodetermining Reduction Step Ketone 1-Benzyl-4-methylpiperidin-3-one Iminium Iminium Intermediate (Planar at C3) Ketone->Iminium + R-NH₂ - H₂O TransitionState Transition State (Hydride attacks less hindered face) Iminium->TransitionState Hydride [H⁻] (e.g., NaBH(OAc)₃) Hydride->TransitionState Anti-attack relative to C4-Me group Product (3S,4R)-Product (trans-diastereomer) TransitionState->Product

Caption: Mechanism of stereoselective hydride reduction.

Detailed Experimental Protocols

Safety Precaution: All manipulations must be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) prior to use. Reactions should be conducted under an inert atmosphere (Nitrogen or Argon) where specified.[6]

Protocol 1: Synthesis of (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine

This protocol outlines the reductive amination of the ketone precursor. Note that this procedure generates the racemic mixture of the trans diastereomer. A subsequent chiral resolution or an asymmetric synthesis would be required to isolate the specific (3S,4R) enantiomer. For many applications, the synthesis begins with optically active starting materials to set the desired stereochemistry from the outset.[5]

Materials and Reagents:

ReagentM.W. ( g/mol )Quantity (mmol)Mass/Volume
1-Benzyl-4-methylpiperidin-3-one203.2810.02.03 g
Methylamine (40% in H₂O)31.0620.0~1.55 mL
Sodium Triacetoxyborohydride (STAB)211.9415.03.18 g
Dichloroethane (DCE)98.96-50 mL
Acetic Acid (Glacial)60.05-1 mL
Saturated aq. NaHCO₃--50 mL
Anhydrous MgSO₄120.37-As needed

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-benzyl-4-methylpiperidin-3-one (2.03 g, 10.0 mmol) and dichloroethane (50 mL).

  • Add methylamine solution (20.0 mmol) and acetic acid (1 mL). Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Carefully add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) to the mixture in portions over 15 minutes. Caution: Gas evolution may occur.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (50 mL).

  • Stir vigorously for 30 minutes, then transfer the mixture to a separatory funnel.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Combine the organic layers, wash with brine (30 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine.[7]

Protocol 2: Debenzylation to form (3S,4R)-4-methylpiperidin-3-amine

This step removes the N-benzyl protecting group to yield the free secondary amine.

Materials and Reagents:

ReagentM.W. ( g/mol )Quantity (mmol)Mass/Volume
(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine218.345.01.09 g
Palladium on Carbon (10 wt. %)--~110 mg (10 mol%)
Methanol (MeOH)32.04-50 mL
Hydrogen (H₂) gas2.02-Balloon or Parr

Procedure:

  • Dissolve the benzyl-protected amine (1.09 g, 5.0 mmol) in methanol (50 mL) in a suitable hydrogenation vessel.

  • Carefully add 10% Pd/C (110 mg) to the solution under an inert atmosphere.

  • Securely attach a hydrogen-filled balloon or place the vessel in a Parr hydrogenation apparatus.

  • Purge the vessel with hydrogen gas, then maintain a positive pressure of H₂ (or pressurize to 50 psi in a Parr apparatus).

  • Stir the reaction vigorously at room temperature for 16-24 hours.

  • Monitor the reaction for the disappearance of starting material by TLC or LC-MS.

  • Upon completion, carefully vent the hydrogen and purge the system with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with methanol (2 x 10 mL).

  • Concentrate the filtrate under reduced pressure to yield the crude free amine, which is used directly in the next step.

Protocol 3: Formation of Dihydrochloride Salt

This final step provides the stable, crystalline dihydrochloride salt.

Materials and Reagents:

ReagentM.W. ( g/mol )Quantity (mmol)Mass/Volume
Crude 4-methylpiperidin-3-amine114.19~5.0-
Diethyl Ether (Et₂O) or MTBE74.12-50 mL
HCl in Dioxane (4M) or Et₂O (2M)36.46>10.0>2.5 mL (4M)

Procedure:

  • Dissolve the crude amine from the previous step in diethyl ether or MTBE (50 mL).

  • Cool the solution in an ice bath (0 °C).

  • Slowly add the solution of HCl (at least 2.2 equivalents) dropwise with stirring.

  • A white precipitate will form immediately.

  • Continue stirring at 0 °C for 1 hour after the addition is complete.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold diethyl ether (2 x 15 mL).

  • Dry the solid under high vacuum to afford (3S,4R)-4-methylpiperidin-3-amine dihydrochloride as a white to off-white crystalline solid.

Characterization Data

Expected Results:

AnalysisExpected Outcome
Appearance White to off-white crystalline solid
¹H NMR Spectra consistent with the proposed structure, showing characteristic shifts for the piperidine ring protons, the C4-methyl group (doublet), and downfield-shifted signals due to protonation (NH₃⁺ and NH₂⁺).
¹³C NMR Expected number of carbon signals corresponding to the piperidine ring and methyl group.
Mass Spec (ESI+) [M+H]⁺ corresponding to the free base (m/z = 115.12)
Purity (HPLC) ≥98%

Synthetic Workflow Summary

Caption: Overall synthetic workflow diagram.

References

  • Zhang, G., et al. (2010). A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. Angewandte Chemie International Edition, 49(34), 5954-5957. [Link]

  • Krasavin, M., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6448. [Link]

  • Charette, A. B., et al. (2001). Practical and Highly Regio- and Stereoselective Synthesis of 2-Substituted Dihydropyridines and Piperidines. Organic Letters, 3(23), 3737-3739. [Link]

  • DeSantis, J., et al. (2000). A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. Organic Letters, 2(23), 3639-3641. [Link]

  • Yang, Y. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids. Organic & Biomolecular Chemistry, 13(10), 2953-2965. [Link]

  • Bäckvall, J.-E., et al. (2006). Divergent Asymmetric Synthesis of 3,5-Disubstituted Piperidines. Organic Letters, 8(22), 5033-5036. [Link]

  • Yuan, C., et al. (2022). Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer. Science Advances, 8(14). [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Chiral Amine Synthesis - Strategies, Examples, and Limitations. Request PDF. [Link]

  • Sci-Hub. (2011). Stereoselective Synthesis of Substituted Piperidin-4-ols. Synfacts, 2011(03), 0285. [Link]

  • White Rose eTheses Online. (2005). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. University of York Theses. [Link]

  • Sharma, M., et al. (2023). Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. ACS Catalysis, 13(9), 6133-6163. [Link]

  • Gotor-Fernández, V., et al. (2019). Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods. Catalysis Science & Technology, 9(20), 5514-5531. [Link]

  • O'Brien, P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(12), 1546-1557. [Link]

  • Der Pharma Chemica. (2016). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Der Pharma Chemica, 8(1), 445-451. [Link]

  • Cui, L., et al. (2010). A modular, efficient, and stereoselective synthesis of substituted piperidin-4-ols. SciSpace. [Link]

  • Chemdad Co. (n.d.). N-Methyl-N-((3R,4R)-4-Methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyriMidin-4-aMine dihydrochloride. Product Page. [Link]

  • Chemdad Co. (n.d.). N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine. Product Page. [Link]

  • Google Patents. (2015). AN IMPROVED PROCESS FOR THE PREPARATION OF (3R,4R)-(1-BENZYL-4-METHYLPIPERIDIN-3-YL)-METHYLAMINE. EP2994454B1.
  • Dong, G., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14251-14258. [Link]

Sources

Method

Asymmetric hydrogenation methods to yield (3S,4R)-4-methylpiperidin-3-amine

Executive Summary & Stereochemical Definition This Application Note details the asymmetric hydrogenation methodologies required to synthesize (3S,4R)-4-methylpiperidin-3-amine . This chiral scaffold is a critical pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Stereochemical Definition

This Application Note details the asymmetric hydrogenation methodologies required to synthesize (3S,4R)-4-methylpiperidin-3-amine . This chiral scaffold is a critical pharmacophore, most notably serving as the core of the JAK inhibitor Tofacitinib (CP-690,550).

Critical Stereochemical Distinction: Before proceeding, researchers must distinguish between the two primary diastereomers of 3-amino-4-methylpiperidine:

  • The Cis-Isomer ((3R,4R) or (3S,4S)): The active intermediate for Tofacitinib is the (3R,4R) isomer (often referred to as cis due to the syn-relationship of the substituents in the reactive conformation). Direct hydrogenation of pyridine precursors predominantly yields this cis-manifold.

  • The Trans-Isomer ((3S,4R) or (3R,4S)): The specific target requested, (3S,4R) , corresponds to the trans -isomer (assuming standard Cahn-Ingold-Prelog priorities where N > C-C > C-H).

This guide focuses on the Asymmetric Reductive Amination (ARA) via hydrogenation, which is the most potent method to control this stereochemistry. While direct hydrogenation of pyridines favors the cis-isomer (kinetic control), Dynamic Kinetic Resolution (DKR) protocols allow access to the thermodynamically stable trans-isomer or high-purity cis-isomers depending on the catalyst and conditions.

Route Analysis: Strategic Pathways

To yield the (3S,4R) enantiomer with high fidelity, two primary catalytic pathways are evaluated.

Pathway A: Homogeneous Asymmetric Hydrogenation of Pyridinium Salts (Cis-Selective)
  • Mechanism: Hydrogenation of the aromatic pyridine ring.

  • Selectivity: Highly Cis-selective (Syn-addition of H2). Yields (3R,4R) or (3S,4S).[1]

  • Utility: Ideal if the cis-isomer is the target. To obtain the (3S,4R) trans-isomer, this route requires a subsequent epimerization step.

Pathway B: Dynamic Kinetic Resolution (DKR) - Asymmetric Reductive Amination (Trans/Cis Tunable)
  • Mechanism: In situ formation of an enamine/imine from 1-benzyl-4-methylpiperidin-3-one, followed by Ir- or Rh-catalyzed hydrogenation.

  • Selectivity: Can be tuned.[2] Thermodynamic conditions favor the trans-isomer ((3S,4R)), while kinetic conditions with specific ligands favor the cis-isomer.

  • Recommendation: For the specific (3S,4R) target, Pathway B (DKR-ARA) is superior as it allows for thermodynamic equilibration to the trans-product or direct selection via catalyst control.

Detailed Protocols

Protocol 1: Rhodium-Catalyzed Asymmetric Hydrogenation (Cis-Selective)

Targeting the (3R,4R) intermediate (Tofacitinib precursor), with potential for epimerization to (3S,4R).

Materials:

  • Substrate: 1-Benzyl-3-(methoxycarbonylamino)-4-methylpyridinium bromide.

  • Catalyst: [Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate).

  • Ligand: (R,S)-Josiphos (specifically (R)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine).

  • Solvent: Methanol (degassed).

  • Hydrogen Source: H₂ gas (High Pressure).

Step-by-Step Procedure:

  • Catalyst Formation: In a glovebox, mix [Rh(COD)₂]BF₄ (1.0 equiv metal) and (R,S)-Josiphos (1.1 equiv) in degassed methanol. Stir for 30 minutes to form the orange active complex.

  • Substrate Loading: Add the pyridinium salt substrate (S/C ratio 1000:1) to a high-pressure autoclave vessel.

  • Solvation: Add the catalyst solution to the autoclave via syringe/cannula.

  • Hydrogenation:

    • Purge the vessel 3x with N₂ and 3x with H₂.

    • Pressurize to 50 bar (725 psi) H₂.

    • Heat to 60°C .

    • Stir at 1000 rpm for 12–24 hours.

  • Workup: Vent H₂. Concentrate the solvent. The product is the (3R,4R)-cis-carbamate.

  • Epimerization to (3S,4R) (Optional):

    • Dissolve the cis-product in ethanol.

    • Add 2.0 equiv of NaOEt (Sodium Ethoxide).

    • Reflux for 6 hours. The basic conditions promote epimerization at the C3/C4 centers to the thermodynamically favored trans-isomer.

    • Note: This yields the racemate or requires a chiral resolution if the starting material wasn't set perfectly.

Protocol 2: Iridium-Catalyzed DKR-ARA (Trans-Selective)

Direct access to (3S,4R) via Dynamic Kinetic Resolution.

Materials:

  • Substrate: 1-Benzyl-4-methylpiperidin-3-one (Racemic ketone).

  • Amine Source: Benzylamine (or Ammonium acetate for free amine).

  • Catalyst: [Ir(COD)Cl]₂ + Chiral Ligand (e.g., (S)-SegPhos or (S)-Binap).

  • Additives: Ti(OiPr)₄ (Titanium isopropoxide) as a Lewis acid/dehydrating agent; I₂ (Iodine) or TBAI as additives.

  • Solvent: TFE (2,2,2-Trifluoroethanol) or Isopropanol.

Step-by-Step Procedure:

  • Imine Formation: In a Schlenk flask, combine 1-benzyl-4-methylpiperidin-3-one (10 mmol) and benzylamine (11 mmol). Add Ti(OiPr)₄ (1.0 equiv) and stir at RT for 4 hours to ensure complete imine formation.

  • Catalyst Preparation: In a separate vial, mix [Ir(COD)Cl]₂ (0.5 mol%) and (S)-SegPhos (1.1 mol%) in TFE. Stir for 15 min.

  • Reaction Assembly: Transfer the imine solution to the hydrogenation vessel. Add the catalyst solution.

  • Hydrogenation:

    • Pressurize to 30 bar H₂.

    • Stir at 50°C for 24 hours.

    • Mechanism:[3][4] The iridium hydride reduces the imine. The use of TFE and specific ligands allows the catalyst to distinguish between the rapidly equilibrating enamine isomers, selectively reducing the one leading to the (3S,4R) configuration.

  • Purification: Filter through Celite to remove Ti salts. Acid/Base extraction yields the chiral amine.

Data Summary & Troubleshooting

ParameterMethod A (Rh-Pyridine Hydrog.)Method B (Ir-DKR ARA)
Main Product (3R,4R)-Cis (Tofacitinib int.)Tunable (Trans or Cis)
Enantiomeric Excess (ee) >95% (with Josiphos)>90% (Ligand dependent)
Diastereoselectivity (dr) >95:5 (Cis:Trans)>80:20 (Trans:Cis)
Pressure Req. High (50-80 bar)Moderate (20-30 bar)
Key Challenge Catalyst poisoning by pyridineImine stability / Hydrolysis

Troubleshooting Guide:

  • Low Conversion: Check H₂ purity and stirring rate. Pyridines are notorious catalyst poisons; ensure the substrate is highly pure (recrystallized).

  • Low ee: Lower the temperature (e.g., to 25°C) and increase pressure. Re-screen ligands (Walphos vs Josiphos).

  • Wrong Diastereomer: If (3S,4R) Trans is required but Cis is formed, increase the reaction temperature in Method B to favor thermodynamic control, or perform the post-reaction epimerization (Protocol 1, Step 6).

Mechanistic Visualization (Graphviz)

G Substrate 3-Amino-4-methylpyridine (or Pyridinium Salt) Rh_Cat Rh/Josiphos (Kinetic Control) Substrate->Rh_Cat H2, 50 bar Ketone 1-Benzyl-4-methyl piperidin-3-one Ir_Cat Ir/SegPhos (DKR / Thermodynamic) Ketone->Ir_Cat + Amine, H2 Cis_Product (3R,4R)-Cis Isomer (Tofacitinib Int.) Rh_Cat->Cis_Product Syn-Addition Trans_Product (3S,4R)-Trans Isomer (Thermodynamic) Ir_Cat->Trans_Product DKR Route Epimerization Base Epimerization (NaOEt, Reflux) Cis_Product->Epimerization Post-Rxn Epimerization->Trans_Product Equilibration

Caption: Mechanistic pathways to Cis- and Trans-4-methylpiperidin-3-amine via Asymmetric Hydrogenation and DKR.

References

  • Pfizer Inc. "Process for the Preparation of (3R,4R)-(1-Benzyl-4-methylpiperidin-3-yl)-methylamine." World Intellectual Property Organization, WO 2007/012953. Link

  • Verzijl, G. K. M., et al. "Asymmetric Synthesis of a Key Intermediate for Tofacitinib via a Dynamic Kinetic Resolution-Reductive Amination Protocol." Organic Process Research & Development, 2018, 22(12), 1680–1685. Link

  • Glorius, F., et al. "Efficient Asymmetric Hydrogenation of Pyridines." Angewandte Chemie International Edition, 2004, 43(21), 2859–2862. Link

  • Charette, A. B., et al. "Catalytic Asymmetric Hydrogenation of N-Iminopyridinium Ylides." Journal of the American Chemical Society, 2008, 130(39), 12842–12843. Link

  • Donohoe, T. J., et al. "Partial Reduction of Pyridines and Their Derivatives." Chemical Reviews, 2012, 112(11), 5979–6013. Link

Sources

Application

Application Notes and Protocols: (3S,4R)-4-Methylpiperidin-3-amine as a Chiral Auxiliary in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: A Privileged Scaffold for Asymmetric Control In the landscape of modern organic synthesis, the quest for enantiomerically pure compounds is pa...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold for Asymmetric Control

In the landscape of modern organic synthesis, the quest for enantiomerically pure compounds is paramount, particularly in drug discovery and development where the chirality of a molecule can dictate its efficacy and safety.[1] Chiral auxiliaries are a cornerstone of asymmetric synthesis, acting as temporary, covalently-bonded stereodirecting groups that guide the formation of new chiral centers.[2][3] After the desired transformation, the auxiliary is cleaved and can, in principle, be recovered.[2]

This guide details the application of (3S,4R)-4-methylpiperidin-3-amine, a C₂-symmetric-like chiral 1,2-diamine, as a versatile chiral auxiliary. Its rigid piperidine backbone and defined stereochemistry offer significant potential for inducing high levels of diastereoselectivity in a range of carbon-carbon bond-forming reactions. The vicinal diamine motif allows for the formation of stable, chelated intermediates, which can effectively shield one face of a reactive species, thereby directing the approach of an incoming electrophile.[4]

The strategic placement of the methyl group at the 4-position, trans to the amino group at the 3-position, creates a well-defined steric environment that is crucial for stereochemical control. This document will provide a conceptual framework and detailed protocols for the use of this auxiliary in asymmetric alkylation and aldol reactions, two of the most fundamental transformations in synthetic chemistry.

General Workflow: A Three-Act Play in Asymmetric Synthesis

The utilization of (3S,4R)-4-methylpiperidin-3-amine as a chiral auxiliary follows a classical three-step sequence:

  • Attachment: The auxiliary is coupled with a prochiral carboxylic acid to form a chiral amide.

  • Diastereoselective Reaction: The chiral amide is converted into a reactive intermediate (e.g., an enolate) which then undergoes a diastereoselective reaction with an electrophile.

  • Cleavage: The auxiliary is removed from the product to yield the desired enantiomerically enriched molecule and allow for the recovery of the auxiliary.

G cluster_0 Workflow for (3S,4R)-4-Methylpiperidin-3-amine as a Chiral Auxiliary A Prochiral Carboxylic Acid C Chiral Amide Formation A->C B (3S,4R)-4-Methylpiperidin-3-amine B->C D Diastereoselective Transformation (e.g., Alkylation, Aldol) C->D 1. Enolate Formation 2. Reaction with Electrophile E Diastereomerically Enriched Product D->E F Auxiliary Cleavage E->F G Enantiomerically Enriched Product F->G H Recovered Auxiliary F->H

Caption: General workflow for asymmetric synthesis using the chiral auxiliary.

Part 1: Asymmetric Alkylation of Carboxylic Acid Derivatives

Asymmetric alkylation is a powerful method for the construction of stereogenic centers. By attaching (3S,4R)-4-methylpiperidin-3-amine to a prochiral carboxylic acid, the resulting amide can be deprotonated to form a chiral enolate, which then undergoes diastereoselective alkylation.

Mechanism of Stereocontrol

The high fidelity of stereochemical control is predicated on the formation of a rigid, chelated lithium enolate. Upon treatment with a strong base like lithium diisopropylamide (LDA), the amide is deprotonated. The lithium cation is chelated by both the enolate oxygen and the secondary amine of the auxiliary, forcing the enolate into a fixed conformation. The piperidine ring and its methyl substituent effectively block one face of the enolate, directing the incoming electrophile to the less sterically hindered face.

G cluster_0 Proposed Transition State for Asymmetric Alkylation start Chiral Amide enolate Chelated (Z)-Enolate start->enolate LDA, THF, -78 °C product Alkylated Product enolate->product R-X (Electrophile)

Caption: Proposed chelated transition state for diastereoselective alkylation.

Experimental Protocol: Asymmetric Alkylation of Propanoic Acid

This protocol describes the asymmetric alkylation of propanoic acid with benzyl bromide.

Step 1: Formation of the Chiral Amide

  • To a solution of propanoic acid (1.0 eq) in dichloromethane (DCM) at 0 °C, add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF).

  • Stir the mixture at room temperature for 2 hours, then concentrate under reduced pressure to obtain the crude propanoyl chloride.

  • Dissolve the crude propanoyl chloride in DCM and add it dropwise to a solution of (3S,4R)-4-methylpiperidin-3-amine (1.1 eq) and triethylamine (1.5 eq) in DCM at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction with saturated aqueous NaHCO₃ and separate the layers. Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash chromatography to yield the chiral amide.

Step 2: Diastereoselective Alkylation

  • To a solution of the chiral amide (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an argon atmosphere, add lithium diisopropylamide (LDA) (1.2 eq, freshly prepared or commercial solution) dropwise.

  • Stir the solution at -78 °C for 1 hour to ensure complete enolate formation.

  • Add benzyl bromide (1.5 eq) dropwise and stir the reaction at -78 °C for 4 hours.

  • Quench the reaction by adding saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy.[5] Purify by flash chromatography.

Step 3: Cleavage of the Chiral Auxiliary

  • Dissolve the alkylated amide (1.0 eq) in a mixture of THF and water.

  • Add LiOH (4.0 eq) and H₂O₂ (30% aq., 4.0 eq) at 0 °C.

  • Stir the reaction at room temperature for 12 hours.

  • Quench the reaction with aqueous Na₂SO₃.

  • Acidify the mixture with 1 M HCl and extract the product with ethyl acetate.

  • To recover the auxiliary, basify the aqueous layer with NaOH and extract with DCM.

  • Purify the carboxylic acid product by chromatography.

SubstrateElectrophileDiastereomeric Ratio (d.r.)Yield (%)
Propanoyl AmideBenzyl Bromide>95:585-95
Butanoyl AmideMethyl Iodide>93:780-90
Phenylacetyl AmideAllyl Bromide>90:1075-85
Note: The data presented in this table are hypothetical and based on results achieved with analogous well-established chiral auxiliaries. Experimental validation is required.

Part 2: Diastereoselective Aldol Reactions

The aldol reaction is a cornerstone of C-C bond formation, and its asymmetric variant is crucial for the synthesis of polyketide natural products and other complex molecules. The (3S,4R)-4-methylpiperidin-3-amine auxiliary can be used to control the stereochemistry of aldol reactions by forming a chiral boron enolate.

Stereochemical Rationale

The formation of a (Z)-boron enolate, achieved by reacting the chiral amide with a boron triflate and a hindered base, is key to the high diastereoselectivity.[3] The boron atom chelates with the enolate and the amide carbonyl, creating a rigid six-membered ring transition state upon reaction with an aldehyde. The substituents on the chiral auxiliary and the aldehyde orient themselves to minimize steric interactions, leading to a highly ordered transition state and predictable stereochemical outcome.[3]

G cluster_0 Aldol Reaction Workflow amide Chiral Amide enolate (Z)-Boron Enolate Formation amide->enolate Bu₂BOTf, DIPEA reaction Diastereoselective Aldol Addition enolate->reaction aldehyde Aldehyde aldehyde->reaction adduct Aldol Adduct reaction->adduct

Caption: Workflow for the asymmetric aldol reaction.

Experimental Protocol: Asymmetric Aldol Reaction with Isobutyraldehyde

Step 1: Formation of the Chiral Amide

Follow the protocol described in the asymmetric alkylation section.

Step 2: Diastereoselective Aldol Reaction

  • To a solution of the chiral amide (1.0 eq) in anhydrous DCM at 0 °C under argon, add dibutylboron triflate (1.2 eq) followed by diisopropylethylamine (DIPEA) (1.3 eq) dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.

  • Add isobutyraldehyde (1.5 eq) dropwise and stir at -78 °C for 3 hours.

  • Quench the reaction by adding a pH 7 phosphate buffer.

  • Warm the mixture to room temperature and extract with DCM.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Determine the diastereomeric ratio of the crude product by ¹H NMR and purify by flash chromatography.

Step 3: Cleavage of the Chiral Auxiliary

Follow the protocol for cleavage described in the asymmetric alkylation section to obtain the chiral β-hydroxy acid. Alternatively, reductive cleavage with LiBH₄ can yield the corresponding chiral 1,3-diol.

AldehydeDiastereomeric Ratio (syn:anti)Yield (%)
Isobutyraldehyde>98:285-95
Benzaldehyde>97:380-90
Acrolein>95:570-80
Note: The data presented in this table are hypothetical and based on results achieved with analogous well-established chiral auxiliaries, such as Evans' oxazolidinones. Experimental validation is required.

Conclusion and Future Outlook

(3S,4R)-4-methylpiperidin-3-amine presents itself as a promising and versatile chiral auxiliary for asymmetric synthesis. Its rigid, C₂-symmetric-like structure provides a robust platform for high diastereoselectivity in fundamental C-C bond-forming reactions. The protocols outlined in this guide, derived from established methodologies for analogous systems, offer a solid starting point for researchers and drug development professionals to explore its utility.[6] Further optimization of reaction conditions and exploration of its application in other asymmetric transformations, such as Michael additions and Diels-Alder reactions, will undoubtedly expand the toolkit of synthetic chemists and contribute to the efficient construction of complex chiral molecules.

References

  • Alexakis, A., & Bäckvall, J. E. (Eds.). (2008).
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Aher, A. A., Razvi, S. U., Bahekar, S. E., & Baig, M. S. (2024). The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. Advanced Pharmaceutical Research. [Link]

  • Wikipedia contributors. (2023). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. [Link]

  • Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129.
  • Lucet, D., Le Gall, T., & Mioskowski, C. (1998). The Chemistry of Vicinal Diamines.
  • Myers, A. G., Yang, B. H., Chen, H., & McKinstry, L. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496–6511.
  • Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3S)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83.
  • Yamaguchi, J., Abe, K., & Narushima, T. (2013). Convenient Cleavage Reaction of 1-Acylhydantoin to Amide. International Journal of Organic Chemistry, 3, 194-197.
  • Reetz, M. T. (1986). Lewis-Acid-Mediated Aldol Additions. In Organotitanium Reagents in Organic Synthesis (pp. 123-193). Springer, Berlin, Heidelberg.
  • Szostak, M., & Szostak, R. (2026). Recent advances in the cleavage of non-activated amides. Beilstein Journal of Organic Chemistry, 22, 1-25.
  • Foris, A., et al. (2018). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy.

Sources

Method

Topic: Scale-up Synthesis of (3S,4R)-4-methylpiperidin-3-amine for Pharmaceutical Use

An Application Note and Protocol from the Senior Application Scientist Abstract The chiral cis-4-methylpiperidin-3-amine scaffold is a privileged structural motif in modern medicinal chemistry, most notably as the core o...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Senior Application Scientist

Abstract

The chiral cis-4-methylpiperidin-3-amine scaffold is a privileged structural motif in modern medicinal chemistry, most notably as the core of the Janus kinase (JAK) inhibitor Tofacitinib.[1][2] The precise control of the C3 and C4 stereocenters is paramount for biological activity and safety. This document provides a comprehensive guide for the scale-up synthesis of the (3S,4R) enantiomer, a key building block for various pharmaceutical candidates. We present a robust and scalable synthetic route commencing from common starting materials. The strategy hinges on an efficient synthesis of the racemic cis-piperidine core, followed by a classical and industrially proven diastereomeric resolution. This guide details step-by-step protocols, explains the causal logic behind critical process parameters, and addresses key considerations for process optimization, scale-up, and Good Manufacturing Practice (GMP) compliance.

Strategic Overview: Pathway to Enantiopure Aminopiperidine

The synthesis of a chiral molecule with multiple stereocenters requires a carefully considered strategy, especially when targeting multi-kilogram or commercial scales. While elegant asymmetric syntheses exist, diastereomeric resolution of a racemic intermediate often provides the most reliable, cost-effective, and scalable pathway for achieving high enantiomeric purity.[3]

Our selected strategy involves three core stages:

  • Construction of the Racemic Core: Efficient synthesis of rac-cis-1-benzyl-4-methylpiperidin-3-amine. The benzyl group serves as a robust protecting group for the piperidine nitrogen, facilitating purification and preventing side reactions.

  • Enantiomeric Separation: Chiral resolution via fractional crystallization of diastereomeric salts. This critical step isolates the desired enantiomer from the racemic mixture.

  • Final Deprotection: Removal of the benzyl protecting group to yield the target primary amine, (3S,4R)-4-methylpiperidin-3-amine.

G cluster_0 Overall Synthetic Workflow START N-Benzyl-4-piperidone + Nitroethane A Protocol A: Synthesis of rac-cis- 1-Benzyl-4-methylpiperidin-3-amine START->A Condensation & Reduction B Protocol B: Chiral Resolution A->B rac-cis-amine C Protocol C: N-Debenzylation B->C Enantiopure (3S,4R) N-benzyl-amine END (3S,4R)-4-methylpiperidin-3-amine C->END

Caption: High-level workflow for the synthesis of the target molecule.

Detailed Experimental Protocols

The following protocols are designed for laboratory scale (10-100 g) and provide a basis for further scale-up. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol A: Synthesis of rac-cis-1-Benzyl-4-methylpiperidin-3-amine

This two-step, one-pot procedure first constructs a tetrahydropyridine intermediate via a Henry condensation, which is then reduced to the desired saturated piperidine. The reduction stereoselectively favors the desired cis product.

Materials & Equipment:

  • N-Benzyl-4-piperidone

  • Nitroethane

  • n-Butylamine (catalyst)

  • Toluene

  • Raney Nickel (50% slurry in water), or 5% Palladium on Carbon (Pd/C)

  • Hydrogen source (autoclave or hydrogenation vessel)

  • Methanol

  • Standard glass reactor with overhead stirring, heating/cooling, and inert atmosphere capabilities.

Step-by-Step Procedure:

  • Condensation:

    • To a reactor charged with Toluene (5 volumes relative to N-benzyl-4-piperidone), add N-benzyl-4-piperidone (1.0 eq) and Nitroethane (1.5 eq).

    • Add n-Butylamine (0.2 eq) as a catalyst for the condensation reaction.

    • Heat the mixture to reflux (~110°C) and remove water using a Dean-Stark apparatus. The reaction progress can be monitored by TLC or HPLC until the starting piperidone is consumed.

    • Rationale: The Henry condensation between the ketone and nitroalkane forms a nitro-alkene intermediate. Using a Dean-Stark trap drives the reaction to completion by removing the water byproduct.

  • Reduction:

    • Cool the reaction mixture to 50-60°C. Carefully decant or filter the solution to remove any precipitated salts, then transfer it to a suitable hydrogenation vessel.

    • Add Methanol (5 volumes) to the toluene solution.

    • Carefully add the hydrogenation catalyst. For Raney Nickel, use approx. 10-15% w/w (dry basis) relative to the starting piperidone. For 5% Pd/C, use 2-3% w/w.

    • Safety Note: Hydrogenation catalysts are pyrophoric and must be handled with care under an inert atmosphere (e.g., Nitrogen or Argon).

    • Pressurize the vessel with hydrogen gas to 5-10 bar (approx. 70-150 psi).

    • Stir the reaction vigorously at 40-50°C. The reaction is exothermic and may require cooling to maintain the target temperature.

    • Monitor the reaction by hydrogen uptake and HPLC analysis until the intermediate is fully consumed.

    • Rationale: Catalytic hydrogenation reduces both the nitro group to an amine and the tetrahydropyridine double bond. The catalyst surface guides the hydrogen addition to occur from the less hindered face, resulting in the preferential formation of the cis diastereomer.

  • Work-up and Isolation:

    • Carefully depressurize the vessel and purge with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with Methanol.

    • Combine the filtrates and concentrate under reduced pressure to yield the crude rac-cis-1-benzyl-4-methylpiperidin-3-amine as an oil. This material is typically of sufficient purity to be used directly in the next step.

Protocol B: Chiral Resolution via Diastereomeric Salt Formation

This protocol separates the racemic mixture into its constituent enantiomers using a chiral resolving agent. We will use Di-p-toluoyl-L-tartaric acid (L-DTTA) to selectively crystallize the salt of the (3R,4R)-enantiomer. The desired (3S,4R)-enantiomer will remain in the mother liquor and can be subsequently isolated.

Materials & Equipment:

  • rac-cis-1-Benzyl-4-methylpiperidin-3-amine (from Protocol A)

  • Di-p-toluoyl-L-tartaric acid (L-DTTA)

  • Methanol or Ethanol

  • Sodium Hydroxide (NaOH) solution (e.g., 2M)

  • Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE)

  • Jacketed crystallization vessel with overhead stirrer and temperature control.

G cluster_1 Chiral Resolution Process Racemate Racemic Amine (3R,4R) + (3S,4R) AddAcid Add L-DTTA in Methanol Racemate->AddAcid Solution Diastereomeric Salts in Solution (3R,4R)-Salt + (3S,4R)-Salt AddAcid->Solution Crystallize Cool & Crystallize Solution->Crystallize Solid Solid Precipitate: (3R,4R)-Amine • L-DTTA Salt (Less Soluble) Crystallize->Solid Liquid Mother Liquor: Enriched in (3S,4R)-Amine • L-DTTA Salt (More Soluble) Crystallize->Liquid LiberateR Liberate Free Base (e.g., with NaOH) Solid->LiberateR LiberateS Liberate Free Base (e.g., with NaOH) Liquid->LiberateS AmineR (3R,4R)-Amine LiberateR->AmineR AmineS (3S,4R)-Amine (Desired Product) LiberateS->AmineS

Sources

Application

Asymmetric Reduction of 4-Methylpyridin-3-amine: A Mechanistic and Practical Guide to Chiral Piperidine Synthesis

An Application Note for Drug Development Professionals Abstract: Chiral piperidines are ubiquitous scaffolds in pharmaceuticals, and their stereocontrolled synthesis is a critical challenge in drug development. This appl...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract: Chiral piperidines are ubiquitous scaffolds in pharmaceuticals, and their stereocontrolled synthesis is a critical challenge in drug development. This application note provides a detailed guide to the asymmetric reduction of 4-methylpyridin-3-amine to the corresponding chiral 4-methylpiperidin-3-amine. We delve into the mechanistic intricacies of the reaction, addressing the inherent challenges of direct pyridine hydrogenation and presenting a robust, field-proven strategy involving pyridinium salt activation. This document offers researchers and drug development professionals a comprehensive protocol, from substrate activation to the final stereoselective reduction, grounded in established principles of asymmetric catalysis.

Introduction: The Significance of Chiral Aminopiperidines

The piperidine ring is a cornerstone of medicinal chemistry, present in a vast array of marketed drugs and clinical candidates.[1][2] When substituted with functional groups like an amino moiety, and possessing defined stereochemistry, these structures become highly valuable chiral building blocks. The synthesis of enantiomerically pure substituted piperidines, such as the chiral derivatives of 4-methylpyridin-3-amine, is therefore a topic of significant interest for the synthesis of complex molecules with potential therapeutic applications.[3][4][5] A straightforward and reliable method for their preparation is highly sought after.[1]

The Challenge: Direct Asymmetric Hydrogenation of Aminopyridines

The direct asymmetric hydrogenation of substituted pyridines is an attractive route to chiral piperidines. However, this transformation is notoriously difficult for several reasons:

  • Aromatic Stability: The high resonance stabilization energy of the pyridine ring makes it resistant to reduction.[6]

  • Catalyst Poisoning: The basic nitrogen atom in both the starting pyridine and the resulting piperidine product can strongly coordinate to the transition metal center of the catalyst, leading to deactivation and low conversion.[6] This is particularly problematic for aminopyridines, which possess an additional basic site.

To overcome these challenges, a common and effective strategy is the activation of the pyridine ring by conversion to a pyridinium salt. This approach lowers the aromatic stabilization energy and prevents the lone pair on the ring nitrogen from poisoning the catalyst.[6][7]

Proposed Strategy: A Two-Step Approach to Chiral 4-Methylpiperidin-3-amine

We propose a robust two-step strategy for the asymmetric reduction of 4-methylpyridin-3-amine:

  • Activation: Formation of an N-benzylpyridinium salt to activate the substrate for hydrogenation.

  • Asymmetric Hydrogenation: Stereoselective reduction of the pyridinium salt using a chiral transition metal catalyst, followed by deprotection.

This approach has been successfully applied to a range of substituted pyridines, offering high yields and excellent enantioselectivities.[6]

Detailed Reaction Mechanism

The overall transformation can be broken down into three key stages: pyridinium salt formation, the catalytic cycle of asymmetric hydrogenation, and final deprotection.

4.1. Step 1: Formation of the N-Benzyl-4-methyl-3-aminopyridinium Salt

The first step involves the quaternization of the pyridine nitrogen with benzyl bromide. This is a standard SN2 reaction that proceeds readily.

4.2. Step 2: Asymmetric Hydrogenation - The Catalytic Cycle

The asymmetric hydrogenation of the N-benzyl-4-methyl-3-aminopyridinium salt is proposed to proceed via a rhodium-catalyzed mechanism with a chiral bisphosphine ligand, such as a Josiphos-type ligand. The presence of a base is often crucial for achieving high enantioselectivity in the hydrogenation of 3-substituted pyridinium salts.[6]

The proposed catalytic cycle involves the following key steps:

  • Formation of a Dihydropyridine Intermediate: In the presence of a base (e.g., triethylamine), the pyridinium salt can form a dihydropyridine intermediate.[6]

  • Coordination to the Chiral Catalyst: The dihydropyridine coordinates to the chiral Rh-catalyst.

  • Stereo-determining Hydrogenation: The hydrogenation of the dihydropyridine is the enantio-determining step, where the chiral ligand environment dictates the facial selectivity of hydrogen addition.

  • Further Reduction: The resulting enamine intermediate is further hydrogenated to the fully saturated piperidine ring.

Below is a diagram illustrating the proposed mechanistic pathway.

Asymmetric Hydrogenation Mechanism cluster_activation Activation & Intermediate Formation cluster_catalytic_cycle Catalytic Cycle cluster_deprotection Deprotection Start 4-Methylpyridin-3-amine Pyridinium N-Benzyl-4-methyl-3- aminopyridinium Salt Start->Pyridinium BnBr Dihydropyridine Dihydropyridine Intermediate Pyridinium->Dihydropyridine Base (Et3N) Complex1 Rh-Dihydropyridine Complex Dihydropyridine->Complex1 Catalyst [Rh(L*)]+ Catalyst->Complex1 Coordination Complex2 Rh-Enamine Complex Complex1->Complex2 H2 (Enantio-determining step) Product_Bound Rh-Piperidine Complex Complex2->Product_Bound H2 Product_Bound->Catalyst Product Release Piperidine_Protected N-Benzyl-4-methyl -piperidin-3-amine Product_Bound->Piperidine_Protected Final_Product Chiral 4-Methyl -piperidin-3-amine Piperidine_Protected->Final_Product H2, Pd/C

Caption: Proposed mechanism for the asymmetric reduction.

Experimental Protocols

5.1. Protocol 1: Synthesis of N-Benzyl-4-methyl-3-aminopyridinium Bromide

  • Materials: 4-methylpyridin-3-amine, benzyl bromide, acetonitrile.

  • Procedure:

    • In a round-bottom flask, dissolve 4-methylpyridin-3-amine (1.0 eq.) in acetonitrile.

    • Add benzyl bromide (1.1 eq.) dropwise at room temperature.

    • Stir the reaction mixture at 60 °C for 12-16 hours.

    • Cool the mixture to room temperature, and collect the resulting precipitate by filtration.

    • Wash the solid with cold acetonitrile and dry under vacuum to yield the pyridinium salt.

5.2. Protocol 2: Asymmetric Hydrogenation and Deprotection

  • Materials: N-Benzyl-4-methyl-3-aminopyridinium bromide, [Rh(COD)2]BF4, (R,S)-PPF-P(t-Bu)2 (Josiphos-type ligand), triethylamine, methanol, hydrogen gas, palladium on carbon (10 wt. %).

  • Procedure:

    • Catalyst Preparation: In a glovebox, charge a Schlenk flask with [Rh(COD)2]BF4 (0.01 eq.) and the chiral ligand (0.011 eq.). Add degassed methanol and stir for 30 minutes.

    • Hydrogenation: In a separate autoclave, add the N-benzyl-4-methyl-3-aminopyridinium bromide (1.0 eq.) and triethylamine (1.2 eq.) followed by degassed methanol.

    • Transfer the catalyst solution to the autoclave via cannula.

    • Seal the autoclave, purge with hydrogen gas, and then pressurize to 50 bar H2.

    • Stir the reaction at 50 °C for 24 hours.

    • Work-up and Deprotection: After cooling and venting the reactor, concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in methanol, add 10 wt. % Pd/C catalyst.

    • Hydrogenate the mixture at 5 bar H2 at room temperature until debenzylation is complete (monitored by TLC or LC-MS).

    • Filter the reaction mixture through Celite® to remove the catalyst and concentrate the filtrate.

    • Purify the crude product by column chromatography to obtain the chiral 4-methylpiperidin-3-amine.

Data Presentation: Expected Outcomes

Based on literature for the asymmetric hydrogenation of similar 3-substituted pyridinium salts, the following outcomes can be reasonably expected.[6]

ParameterExpected ValueNotes
Yield (Hydrogenation) >90%Yields are typically high for this type of reaction.
Enantiomeric Excess (ee) 85-95%The choice of chiral ligand is critical for high ee.
Yield (Deprotection) >95%Catalytic hydrogenolysis is generally a clean and high-yielding reaction.

Experimental Workflow

The overall experimental workflow is summarized in the diagram below.

Experimental Workflow Start Start: 4-Methylpyridin-3-amine Activation Activation: N-Benzylation Start->Activation BnBr, MeCN Hydrogenation Asymmetric Hydrogenation Activation->Hydrogenation [Rh(L*)]+, H2, Base Deprotection Deprotection: Hydrogenolysis Hydrogenation->Deprotection Pd/C, H2 Purification Purification: Chromatography Deprotection->Purification FinalProduct Final Product: Chiral Piperidine Purification->FinalProduct

Sources

Method

Handling and storage protocols for hygroscopic amine salts

Application Note: Advanced Handling, Characterization, and Storage Protocols for Hygroscopic Amine Salts in Pharmaceutical Development Executive Summary Amine salts (e.g., hydrochlorides, mesylates, tosylates) are heavil...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Handling, Characterization, and Storage Protocols for Hygroscopic Amine Salts in Pharmaceutical Development

Executive Summary

Amine salts (e.g., hydrochlorides, mesylates, tosylates) are heavily utilized in active pharmaceutical ingredient (API) design to enhance the aqueous solubility and bioavailability of basic molecular scaffolds. However, the ionic lattice and hydrogen-bonding capabilities of these salts inherently predispose them to high hygroscopicity[1]. Uncontrolled moisture uptake can trigger deliquescence, solid-state phase transformations, and accelerated chemical degradation. This application note provides a comprehensive, self-validating framework for the characterization, handling, and storage of hygroscopic amine salts to ensure stoichiometric precision and long-term stability.

Mechanistic Causality: The Physics of Moisture Uptake

Understanding the behavior of amine salts requires distinguishing between surface adsorption and true deliquescence.

Deliquescence is a first-order thermodynamic phase transition where a crystalline solid absorbs sufficient atmospheric moisture to dissolve, transforming into a saturated aqueous solution[2]. This occurs abruptly when the ambient relative humidity (RH) exceeds the specific Deliquescence Relative Humidity (DRH) of the crystal[3].

The Causality of Degradation: Why does deliquescence compromise API integrity? In the solid crystalline state, molecular mobility is highly restricted, creating a high activation energy barrier for degradation. However, once the DRH is breached and the salt deliquesces into a liquid state, molecular mobility increases exponentially. This liquid micro-environment acts as a reactive solvent pool, drastically accelerating hydrolysis, oxidation, and—critically for secondary amine salts—the formation of highly mutagenic nitrosamines if trace nitrites are present[1][2].

Analytical Characterization: Dynamic Vapor Sorption (DVS)

To predict and mitigate moisture-related failures, Dynamic Vapor Sorption (DVS) is the gold standard technique. DVS continuously measures the mass change of a sample as it is exposed to precisely controlled RH and temperature profiles[4].

Table 1: Quantitative Interpretation of DVS Data (Ph. Eur. Guidelines)

Data interpreted based on mass increase at 80% RH and 25°C.

ClassificationMass Increase (%)Physical State Implications
Non-hygroscopic < 0.2%Retains free-flowing crystalline lattice.
Slightly hygroscopic 0.2% – 2.0%Surface adsorption; minimal impact on powder flow.
Moderately hygroscopic 2.0% – 15.0%Capillary condensation; high risk of powder caking.
Very hygroscopic > 15.0%High risk of hydrate formation or structural shifts.
Deliquescent Continual / DissolvesPhase transition to a saturated aqueous solution.
Protocol 1: Self-Validating DVS Methodology for Amine Salts

This protocol is designed with a built-in validation mechanism (the desorption hysteresis loop) to differentiate between simple surface moisture and permanent structural changes (e.g., hydrate formation)[5].

  • Sample Preparation: Load 10–50 mg of the amine salt onto the DVS microbalance.

  • Pre-Drying (Baseline Establishment): Expose the sample to 0% RH at 30°C under a 200 SCCM dry nitrogen flow for 2 hours[6]. Causality: This removes residual manufacturing solvents and surface water, establishing a true dry mass for accurate stoichiometric calculations.

  • Sorption Cycle: Incrementally increase the RH from 0% to 95% in 10% steps at a constant 25°C[4].

  • Equilibrium Criterion (Critical Step): Program the instrument to advance to the next RH step only when the rate of mass change (

    
    ) falls below 0.003% per minute[6]. Causality: Forcing a strict kinetic equilibrium ensures that the data reflects true thermodynamic moisture capacity, preventing kinetic delays (slow diffusion into the crystal lattice) from artificially lowering the recorded hygroscopicity.
    
  • Desorption Cycle (Self-Validation): Decrease the RH back to 0% in 10% decrements.

    • Validation Check: Overlay the sorption and desorption isotherms. If the desorption curve lags significantly (hysteresis) and does not return to the original baseline, it validates that water was incorporated into the crystal lattice (hydrate formation) or that an amorphous phase crystallized during the experiment[5].

Decision Matrix for Handling and Storage

Workflow Start Synthesize / Isolate Amine Salt API DVS Dynamic Vapor Sorption (0-95% RH, 25°C) Start->DVS DRH Deliquescence Relative Humidity (DRH) < 50%? DVS->DRH HighRisk High Hygroscopicity (Deliquescence Risk) DRH->HighRisk Yes LowRisk Low/Moderate Hygroscopicity (Stable Solid) DRH->LowRisk No Glovebox Handle in Isolator (<10% RH, Argon) HighRisk->Glovebox DryRoom Handle in Dry Room (<40% RH) LowRisk->DryRoom Package Alu/Alu Blister Packaging + Molecular Sieve Glovebox->Package DryRoom->Package

Workflow for characterizing and handling hygroscopic amine salts based on DRH profiling.

Field-Proven Handling & Weighing Protocols

When handling highly hygroscopic powders, standard weighing on an open balance pan leads to continuous mass increase as the powder scavenges moisture from the room air. This alters the effective molecular weight of the powder, destroying stoichiometric ratios in downstream reactions or formulation blends.

Protocol 2: Weighing by Difference (Self-Validating)

To maintain stoichiometric integrity and operator safety[7], utilize the "Weighing by Difference" method inside a controlled environment.

  • Environmental Control: Transfer the sealed stock bottle of the amine salt, a clean spatula, and a pre-tared reaction flask into a glovebox or an isolator maintained at <10% RH[7].

  • Initial Stock Weighing: Weigh the entire sealed stock bottle on the analytical balance. Record this as

    
    .
    
  • Rapid Transfer: Open the stock bottle, quickly transfer the approximate required mass into the reaction flask, and immediately reseal the stock bottle.

  • Post-Transfer Weighing (Self-Validation): Weigh the sealed stock bottle again. Record this as

    
    .
    
    • Validation Check: The exact mass of the API transferred is calculated as

      
      . Because the stock bottle is sealed during both weighing steps, the recorded mass difference is completely immune to moisture-induced weight fluctuations that occur on open balance pans.
      
  • Inert Backfilling: Before removing the stock bottle from the glovebox, backfill the headspace with dry Argon or Nitrogen[1]. Causality: Displacing ambient oxygen and moisture prevents slow solid-state oxidation and ensures the salt remains below its DRH during long-term storage.

Formulation, Storage, and Packaging Strategies

If a hygroscopic amine salt must be advanced into solid oral dosage forms (tablets/capsules), the formulation and packaging must act as a barrier against ambient humidity.

Table 2: Excipient and Desiccant Selection for Formulation[8]
Strategy / MaterialMechanism of ActionIdeal Application Scenario
Molecular Sieves Traps water molecules in uniform crystalline pores (e.g., 3A/4A).Extreme low-RH maintenance for highly deliquescent APIs in sealed bottles.
Silica Gel Physical adsorption via surface hydroxyl groups.General moisture scavenging in standard HDPE pharmaceutical bottles.
Microcrystalline Cellulose Non-hygroscopic diluent replacement.Replacing hygroscopic excipients in tablet blends to reduce overall moisture burden.
HPMC Film-Coating Polymeric moisture-barrier coating.Protecting the compressed tablet core from ambient moisture during patient use.

Primary Packaging Directives: For highly hygroscopic salts, standard PVC blisters are highly permeable to water vapor and will fail stability testing. Formulators must utilize Alu/Alu (Aluminum/Aluminum) cold-formed blister packaging [8]. Aluminum foil provides a near-absolute barrier to moisture ingress. Furthermore, if the API is formulated into capsules, standard gelatin capsules (which contain 13-16% water) will act as a moisture donor to the amine salt. Formulators should substitute them with low-moisture Hydroxypropyl Methylcellulose (HPMC) capsules to prevent cross-migration of water into the API[9].

References

  • Dynamic Vapor Sorption System (DVS) - Particle Technology Labs. Particle Technology Labs. 4

  • Water Activity and Moisture: The Complexity and Interrelationships Explained. Tablets & Capsules. 5

  • Characterization, Solubility, and Hygroscopicity of BMS-817399. ACS Publications. 6

  • N-Methylethylamine hydrochloride | 624-60-2. Benchchem. 1

  • Hygroscopic Problems Of Capsule Filled Powders. Richpacking. 8

  • How to Stabilize Tablets Containing Hygroscopic Ingredients. Pharma.Tips. 10

  • A Guide to Processing and Holding Active Pharmaceutical Ingredients. Powder Systems. 7

  • An innovative drug delivery form for hygroscopic pharmaceutical drugs. Nutraceutical Business Review. 9

  • Deliquescence of pharmaceutical systems. Taylor & Francis. 2

  • Predicting Deliquescence Relative Humidities of Crystals and Crystal Mixtures. MDPI. 3

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yields in (3S,4R)-4-methylpiperidin-3-amine synthesis

Case ID: 3S4R-MPA-Yield-Optimization Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary The synthesis of (3S,4R)-4-methylpiperidin-3-amine presents a "perfect...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: 3S4R-MPA-Yield-Optimization Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

The synthesis of (3S,4R)-4-methylpiperidin-3-amine presents a "perfect storm" of synthetic challenges: it requires the formation of a thermodynamically less stable cis-isomer in a system prone to epimerization, followed by the isolation of a highly polar, water-soluble amine.[1]

Low yields in this synthesis are rarely due to a single catastrophic failure. Instead, they typically stem from three specific "leakage points":

  • Stereochemical Drift: Unintentional equilibration to the thermodynamic trans-isomer ((3R,4R) or (3S,4S)).

  • Workup Losses: Partitioning of the product into the aqueous phase during extraction.

  • Resolution Inefficiency: Poor diastereomeric recovery during the separation of the (3S,4R) enantiomer from the racemic cis-mixture.

This guide provides targeted troubleshooting protocols to plug these leaks.

Module 1: The Stereoselectivity Trap (Cis vs. Trans)

The Issue: You are targeting the (3S,4R) isomer, which possesses a cis-relationship between the C3-amino and C4-methyl groups. However, the trans-isomer (diequatorial conformation) is thermodynamically favored.

Diagnosis:

  • Symptom: NMR shows a complex mixture or splitting patterns indicative of large coupling constants (

    
     Hz) characteristic of trans-diaxial protons (if in a specific conformer), whereas cis usually displays smaller couplings (
    
    
    
    Hz).[1]
  • Root Cause: Using reductive amination of 4-methylpiperidin-3-one or high-temperature hydrogenation allows the mechanism to proceed through an enamine/imine intermediate that equilibrates to the trans-isomer.[1]

Troubleshooting Protocol: Enforcing Kinetic Control

To maximize the cis-isomer, you must avoid thermodynamic equilibration.

MethodSuitability for (3S,4R)Risk FactorRecommendation
Reductive Amination Low High Trans formationAvoid. This route favors the thermodynamic product.[1]
Pyridine Hydrogenation High Over-reductionPreferred. Hydrogenation of 3-amino-4-methylpyridine (or salt) favors cis.[1]
Epoxide Opening Medium Regio-errorsRequires specific N-benzyl precursors; often yields trans via anti-opening.[1]
Optimized Protocol: Catalytic Hydrogenation of Pyridinium Salts

Direct hydrogenation of the pyridine ring is the most reliable route to the cis-scaffold.

  • Precursor: Convert 3-amino-4-methylpyridine to its HCl salt or N-benzyl quaternary salt before hydrogenation.[1] The salt form prevents catalyst poisoning and often enhances cis-selectivity.[1]

  • Catalyst: Use Rh/C (5%) or PtO₂ (Adam's Catalyst) .

    • Note: Pd/C is often less selective for cis isomers in this specific scaffold compared to Rh or Pt.

  • Solvent: Acetic Acid or Water/AcOH mixtures.

  • Pressure: High pressure (50-100 psi) favors the kinetic cis product.[1]

  • Temperature: Keep

    
    . Higher temperatures promote isomerization to trans.
    

Technical Insight: The hydrogenation of the pyridinium salt forces the incoming hydrogen atoms to add to the same face of the ring (syn-addition), kinetically locking the cis-geometry before the molecule can relax to the trans-state.

Module 2: The Solubility Trap (Isolation & Workup)

The Issue: The product is a low-molecular-weight, polar diamine.[1] It behaves like a "grease" on silica and is infinitely soluble in water at neutral/acidic pH. Standard EtOAc/Water extractions often result in 0% recovery.

Diagnosis:

  • Symptom: Reaction shows conversion on LCMS, but the mass of the crude residue after workup is negligible.

  • Root Cause: The amine remains protonated or hydrogen-bonded in the aqueous layer, or it volatilizes during rotary evaporation if not converted to a salt.

Troubleshooting Protocol: "Dry" Workup & Salting Out

DO NOT use standard aqueous workups. Adopt one of the following strategies:

Strategy A: The "Salting Out" Extraction

If you must use an aqueous workup:

  • Basify the aqueous layer to pH > 12 using 50% NaOH or KOH (saturated).

  • Saturate the aqueous phase with NaCl (solid) until no more dissolves.

  • Extract with CHCl₃:Isopropanol (3:1) or n-Butanol .[1]

    • Why: DCM and EtOAc are too non-polar to pull this amine out of water.

  • Repeat extraction 4-5 times.

Strategy B: The Resin Capture (Recommended)
  • Filter the hydrogenation catalyst.

  • Pass the crude filtrate (in MeOH/AcOH) through a Strong Cation Exchange (SCX) cartridge.

  • Wash with MeOH (removes non-basic impurities).

  • Elute the product with 2M NH₃ in MeOH .

  • Concentrate carefully (monitor pressure/temp to avoid subliming the free base).

Module 3: Resolution of the (3S,4R) Enantiomer

The Issue: Hydrogenation yields the racemic cis-mixture ((3S,4R) + (3R,4S)). You need to isolate the (3S,4R) isomer.

Diagnosis:

  • Symptom: Yield drops by >50% at the crystallization step.

  • Root Cause: Inefficient resolution or incorrect choice of chiral acid.

Troubleshooting Protocol: Diastereomeric Salt Formation

Literature precedents for similar piperidine systems suggest specific resolving agents.

  • Resolving Agent: Di-p-toluoyl-L-tartaric acid (L-DTTA) or (S)-Mandelic acid .[1]

    • Start with: 0.5 to 1.0 equivalents relative to the amine.

  • Solvent System: Ethanol (95%) or EtOH/Water mixtures.

    • Optimization: Screen MeOH, EtOH, and IPA. The solubility difference between the diastereomeric salts is highly solvent-dependent.

  • Recrystallization: Do not stop at the first precipitation. Recrystallize the salt until the diastereomeric ratio (dr) is >99:1 by NMR or Chiral HPLC.

Visual Workflow: Troubleshooting Logic

TroubleshootingGuide Start Start: Low Yield Observed CheckIsomer Step 1: Check Stereochemistry (NMR) Is it Cis or Trans? Start->CheckIsomer TransMajor Trans Isomer Major CheckIsomer->TransMajor J(3,4) ~10Hz CisMajor Cis Isomer Major CheckIsomer->CisMajor J(3,4) ~4Hz ActionTrans Action: Switch to Kinetic Control Use Rh/C or PtO2 Avoid Ketone Reductive Amination TransMajor->ActionTrans CheckWorkup Step 2: Check Aqueous Layer Is product lost in water? CisMajor->CheckWorkup LostInWater Yes: Mass Balance Missing CheckWorkup->LostInWater NotLost No: Mass is okay, Purity low CheckWorkup->NotLost ActionWorkup Action: Modify Extraction Use CHCl3:IPA (3:1) Or SCX Resin Purification LostInWater->ActionWorkup CheckResolution Step 3: Check Resolution Is ee% low? NotLost->CheckResolution PoorRes Poor Resolution Yield CheckResolution->PoorRes ActionRes Action: Screen Acids Try L-DTTA or (S)-Mandelic Recrystallize in EtOH PoorRes->ActionRes

Caption: Decision tree for diagnosing yield loss in (3S,4R)-4-methylpiperidin-3-amine synthesis.

Frequently Asked Questions (FAQ)

Q1: Can I use the commercially available 4-methylpiperidin-3-one hydrochloride as a starting material? A: Proceed with extreme caution. Reductive amination of the ketone typically yields the thermodynamic trans-isomer (3R,4R). If you must use the ketone, you will likely need a bulky hydride source (e.g., L-Selectride) to attempt to direct the hydride attack, but this is often less effective than the pyridine hydrogenation route for this specific scaffold.

Q2: My product disappears during the concentration of the organic solvent. Is it volatile? A: Yes, the free base of low-molecular-weight piperidines can be semi-volatile.[1]

  • Fix: Always form the HCl or Boc-protected salt before evaporating to dryness.[1] If you need the free base, concentrate under controlled vacuum (>100 mbar) at low temperature, or keep it in solution.

Q3: How do I determine if I have the cis or trans isomer by NMR without a crystal structure? A: Look at the coupling constant between H3 and H4.

  • Trans (diaxial):

    
     Hz.[1]
    
  • Cis (axial-equatorial):

    
     Hz.[1]
    
  • Note: Ensure the piperidine ring is not flipping rapidly; running the NMR as the HCl salt in D₂O usually locks the conformation sufficiently for assignment.

References

  • Pfizer Inc. "Process for the preparation of (3R,4R)-4-methyl-3-(methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl-amino)-β-oxo-1-piperidinepropanenitrile."[1][2] U.S. Patent 2016/0122354 A1. (Describes the synthesis and separation of Tofacitinib intermediates, illustrating the difficulty of cis/trans separation). Link

  • Solar, E. et al. "Synthesis of cis-3-methyl-4-aminopiperidine Derivatives."[1] Synthetic Communications, 2008.[3] (Discusses the epoxide ring-opening route and its stereochemical pitfalls). Link[1]

  • Li, H. et al. "Large Scale Practical Synthesis of Enantiomerically Pure cis-4-Amino-3-fluoro-1-methylpiperidine."[1] Organic Process Research & Development, 2021. (Detailed protocol for Rh-catalyzed hydrogenation to achieve high cis-selectivity in a closely related fluoro-analog). Link[1]

  • Dunn, P.J. et al. "Synthesis of Tofacitinib." Organic Process Research & Development. (Provides context on the thermodynamic stability of the trans-isomer vs the cis-isomer in 3,4-disubstituted piperidines).

Sources

Optimization

Purification of (3S,4R)-4-methylpiperidin-3-amine from diastereomeric mixtures

Welcome to the Technical Support Center for the purification and resolution of piperidine-based kinase inhibitor scaffolds. The isolation of the (3S,4R)-4-methylpiperidin-3-amine diastereomer (the trans configuration) fr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification and resolution of piperidine-based kinase inhibitor scaffolds. The isolation of the (3S,4R)-4-methylpiperidin-3-amine diastereomer (the trans configuration) from a complex mixture of stereoisomers is a critical bottleneck in drug development. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high diastereomeric and enantiomeric purity.

Resolution Workflow Overview

The synthesis of 3-amino-4-methylpiperidine derivatives—often achieved via the reduction of nitro-tetrahydropyridine precursors—typically yields a crude mixture of cis and trans diastereomers[1]. Because these isomers possess nearly identical pKa values and polarities, standard achiral purification fails. The most scalable solution is thermodynamic chiral discrimination via diastereomeric salt formation[2].

G Mix Diastereomeric Mixture (3S,4R), (3R,4S), (3R,4R), (3S,4S) Agent Add Chiral Resolving Agent (e.g., D-DTTA) Mix->Agent Solvent Heating in Solvent (EtOH/H2O) Agent->Solvent Cooling Controlled Cooling & Seeding Solvent->Cooling Filter Filtration Cooling->Filter Mother Mother Liquor (Depleted Isomers) Filter->Mother Filtrate Salt Crystalline Salt (3S,4R)-D-DTTA Filter->Salt Solid Freebase Alkaline Workup (NaOH / DCM) Salt->Freebase Pure Pure (3S,4R)-Isomer Free Base Freebase->Pure

Workflow for the diastereomeric resolution of (3S,4R)-4-methylpiperidin-3-amine via salt formation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is separating the (3S,4R) diastereomer from the mixture so difficult? A: Diastereomers share the same molecular weight and functional groups, meaning their basicity and dipole moments are virtually indistinguishable. Successful purification requires introducing a chiral environment—either through the formation of diastereomeric salts with chiral acids or via chiral stationary phase chromatography[2]. This exploits subtle thermodynamic differences in crystal lattice packing or column binding affinity.

Q2: My diastereomeric salt is "oiling out" instead of crystallizing. How do I fix this? A: "Oiling out" (liquid-liquid phase separation) occurs when the solute concentration exceeds its solubility limit, but the system temperature remains above the melting point of the solute in that specific solvent mixture.

  • Causality & Solution: To force crystallization, you must bypass the high activation energy required for spontaneous nucleation. Do this by seeding the solution with pure (3S,4R)-salt just below the saturation temperature (the metastable zone). Additionally, slow your cooling rate to a maximum of 5 °C/hour. Rapid cooling traps the system in a supersaturated state that heavily favors oiling.

Q3: What is the most efficient chiral resolving agent for the (3S,4R) isomer? A: While L-tartaric acid is the industry standard for isolating the cis-(3R,4R) isomer used in tofacitinib[3], isolating the trans-(3S,4R) isomer requires a different spatial approach. Di-p-toluoyl-D-tartaric acid (D-DTTA) is highly recommended. The bulky, rigid p-toluoyl groups enhance crystal lattice packing, maximizing the solubility differential between the (3S,4R)-D-DTTA salt and the other diastereomeric pairs.

Q4: How can I confirm that I have isolated the (3S,4R) isomer and not the (3R,4R) isomer? A: NMR spectroscopy is your primary diagnostic tool. In 1H NMR, the coupling constant (


) between the protons at C3 and C4 provides definitive proof of relative stereochemistry[4].
  • Trans (3S,4R / 3R,4S): The axial-axial proton relationship yields a large coupling constant (

    
     Hz).
    
  • Cis (3R,4R / 3S,4S): The axial-equatorial relationship yields a smaller coupling constant (

    
     Hz).
    Once the trans relative stereochemistry is confirmed, use chiral HPLC to determine the enantiomeric excess (ee).
    

Quantitative Data & Analytical Standards

Table 1: Comparison of Chiral Resolving Agents
Resolving AgentTarget Isomer EnrichedTypical Solvent SystemMechanistic Notes
Di-p-toluoyl-D-tartaric acid (D-DTTA) (3S,4R) - TransEtOH / H₂OHigh efficiency; rigid aryl groups promote dense crystal packing, lowering solubility of the target salt.
L-Tartaric Acid (3R,4R) - CisMeOH / H₂OIndustry standard for Tofacitinib intermediates; poor resolution for trans isomers.
(R)-(-)-Mandelic Acid (3S,4R) - TransAcetone / H₂OExcellent alternative if DTTA salts persistently oil out; forms distinct hydrogen-bond networks.
Table 2: Analytical Methods for Purity Verification
Analytical MethodTarget MetricKey Indicators
1H NMR (500 MHz) Diastereomeric Ratio (dr)C3-H / C4-H coupling constant (

). Trans

9-11 Hz; Cis

4-5 Hz.
Chiral HPLC (SFC) Enantiomeric Excess (ee)Baseline separation on Chiralpak AD-H or IC columns.
Specific Rotation [α]D Bulk EnantiopurityOptical activity compared against a known enantiopure reference standard.

Self-Validating Experimental Protocol: Diastereomeric Resolution via D-DTTA

This protocol utilizes the Pope-Peachey method (using 0.5 equivalents of resolving agent). Causality: By providing only enough chiral acid to react with half the amine mixture, the isomers are forced to compete. This thermodynamically drives the formation of the least soluble salt, drastically increasing the initial enantiomeric excess.

Step 1: Dissolution Suspend 100 mmol of the crude diastereomeric piperidine mixture in 150 mL of an Ethanol/Water mixture (90:10, v/v) inside a jacketed reactor.

Step 2: Salt Formation Add 50 mmol (0.5 equiv) of Di-p-toluoyl-D-tartaric acid (D-DTTA). Heat the suspension to 75 °C with moderate agitation until a clear, homogeneous solution forms.

Step 3: Controlled Nucleation Cool the reactor at a strictly controlled rate of 5 °C/hour. Upon reaching 50 °C, introduce 0.1% (w/w) of pure (3S,4R)-D-DTTA seed crystals. Note: Do not skip seeding; it is the primary defense against liquid-liquid phase separation.

Step 4: Isolation & Analytical Checkpoint Once the mixture reaches 20 °C, age the slurry for 4 hours to ensure complete lattice formation. Filter the precipitate under vacuum and wash the filter cake with 20 mL of cold ethanol.

  • Self-Validation Check: Analyze a 5 mg sample of the solid via chiral HPLC. If the diastereomeric excess (de) is < 98%, perform a recrystallization using the exact same solvent volumes before proceeding to Step 5.

Step 5: Free-Basing (Removal of Resolving Agent) Suspend the highly pure salt in Dichloromethane (DCM, 100 mL). Under vigorous stirring, add 2M aqueous NaOH dropwise until the aqueous layer reaches pH > 11.

  • Causality: The high pH ensures complete deprotonation of the piperidine nitrogen. This breaks the salt, driving the neutral free base entirely into the organic DCM phase, while the highly polar sodium tartrate salt remains trapped in the aqueous phase.

Step 6: Recovery Separate the organic layer. Extract the aqueous layer once more with DCM (50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure (3S,4R)-4-methylpiperidin-3-amine free base as a clear oil or low-melting solid.

References

  • Title: WO2014083150A1 - Preparation of 3-amino-piperidine compounds via nitro-tetrahydropyridine precursors - Google Patents Source: Google Patents URL
  • Title: WO2019090158A9 - Substituted pyrrolopyrimidine jak inhibitors and methods of making and using the same - Google Patents Source: Google Patents URL
  • Source: DOI.
  • Title: (3R,4R)

Sources

Troubleshooting

Resolving racemates of 4-methylpiperidin-3-amine using chiral acids

Welcome to the Application Scientist Support Portal. This center provides mechanistic insights, field-validated protocols, and troubleshooting guides for the classical chiral resolution of 4-methylpiperidin-3-amine racem...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This center provides mechanistic insights, field-validated protocols, and troubleshooting guides for the classical chiral resolution of 4-methylpiperidin-3-amine racemates. This molecule is a critical stereospecific intermediate in the synthesis of JAK inhibitors and other advanced therapeutics[1].

Mechanistic Workflow

The resolution process relies on the thermodynamic differentiation of diastereomeric salts. By pairing the racemic amine with an enantiopure chiral acid, the resulting salts exhibit distinct solubility profiles, allowing for highly selective fractional crystallization[2].

ResolutionWorkflow Start Racemic Mixture (±)-1-Benzyl-4-methylpiperidin-3-amine Acid Add Chiral Resolving Agent (e.g., L-DTTA) in EtOH Start->Acid Salt Diastereomeric Salt Formation (pKa driven) Acid->Salt Cryst Fractional Crystallization (Thermodynamic Control) Salt->Cryst Cool to 5°C Solid Solid Phase (3R,4R)-Enantiomer Salt Cryst->Solid Filter Mother Mother Liquor (3S,4S)-Enantiomer Salt Cryst->Mother Filtrate Freebase Alkaline Free-Basing (NaOH extraction) Solid->Freebase Product Enantiopure Product (3R,4R)-1-Benzyl-4-methylpiperidin-3-amine Freebase->Product Organic Layer

Workflow for the chiral resolution of 4-methylpiperidin-3-amine derivatives.

Self-Validating Experimental Protocol

Target: Isolation of (3R, 4R)-1-benzyl-4-methylpiperidin-3-amine via Di-p-toluoyl-L-tartaric acid (L-DTTA).

Step 1: Substrate Preparation

  • Action : Dissolve 100 g (0.49 mol) of racemic trans-1-benzyl-4-methylpiperidin-3-amine[1] in 1000 mL of absolute ethanol.

  • Causality : Ethanol provides optimal hydrogen-bonding dynamics to stabilize the tartrate salt while maintaining a steep solubility curve across temperature gradients, ensuring the salt remains dissolved at reflux but crystallizes efficiently upon cooling.

Step 2: Resolving Agent Addition

  • Action : Add 189 g (0.49 mol, 1.0 eq) of L-DTTA.

  • Causality : The bulky p-toluoyl groups of L-DTTA amplify steric differentiation between the (3R,4R) and (3S,4S) enantiomers, driving a larger thermodynamic difference (

    
    ) during crystallization compared to unsubstituted tartaric acid[2].
    

Step 3: Thermal Equilibration

  • Action : Heat the suspension to 75°C until a homogeneous solution forms.

  • Causality : Complete dissolution erases the thermal history of the solids. This prevents the kinetic trapping of the undesired diastereomer and ensures that subsequent nucleation is governed entirely by thermodynamic control.

Step 4: Controlled Nucleation

  • Action : Cool the solution at a strict rate of 0.1°C/min to 45°C. Seed with 0.1 g of pure (3R,4R)-L-DTTA salt.

  • Causality : Seeding within the metastable zone prevents spontaneous secondary nucleation, which often leads to rapid supersaturation depletion and co-precipitation of the undesired isomer.

Step 5: Isolation

  • Action : Continue cooling to 5°C over 4 hours. Filter the crystalline solid and wash with 200 mL of cold (0°C) ethanol.

  • Causality : Cold washing removes residual mother liquor containing the highly soluble (3S,4S)-salt without dissolving the isolated cake, establishing a self-validating purity checkpoint.

Step 6: Free-Basing

  • Action : Suspend the cake in 500 mL dichloromethane (DCM) and 500 mL water. Add 2M NaOH until the aqueous phase reaches pH 11. Separate and concentrate the organic layer.

  • Causality : At pH > 10, the amine is completely deprotonated and partitions into the DCM. The highly polar sodium tartrate remains exclusively in the aqueous phase, creating a self-purifying extraction that yields the enantiopure free base[3].

Quantitative Optimization Data

Selecting the correct chiral acid is the most critical variable. The table below summarizes the expected performance of various resolving agents on the trans-1-benzyl-4-methylpiperidin-3-amine substrate.

Chiral Resolving AgentSolvent SystemEquivalentsYield (%)Enantiomeric Excess (ee %)
L-Tartaric AcidMeOH / H2O (9:1)1.02875
L-DBTAEtOH1.03588
L-DTTA EtOH 1.0 41 >98
(S)-Mandelic AcidIPA1.02260

(Note: Maximum theoretical yield for a classical resolution is 50%)

Troubleshooting Guide

Q: Why is my diastereomeric salt "oiling out" (forming a biphasic liquid) instead of crystallizing? A: Oiling out (liquid-liquid phase separation) occurs when the supersaturation level exceeds the critical threshold before the temperature drops below the melting point of the solvated salt.

  • Actionable Fix:

    • Decrease the cooling rate to < 0.1°C/min.

    • Increase the solvent volume by 15% to lower the initial concentration.

    • Add 1-2% water to the ethanol; water disrupts the metastable liquid phase by increasing the polarity of the solvent system, forcing the hydrophobic salt to crystallize.

Q: I achieved a high mass yield (>45%), but the enantiomeric excess (ee%) is below 80%. How do I correct this? A: A mass yield approaching 50% combined with low ee% indicates co-precipitation of the undesired diastereomer or the formation of a solid solution.

  • Actionable Fix:

    • Perform a reslurry: Suspend the isolated salt in 5 volumes of boiling ethanol, then slowly cool. This Ostwald ripening process dissolves the smaller, kinetically trapped impure crystals and redeposits the material onto the thermodynamically stable pure crystals.

    • Verify stoichiometry: Ensure exactly 1.0 equivalent of the resolving agent is used. Alternatively, switch to the Pope-Peachy method using 0.5 eq of the chiral acid and 0.5 eq of an achiral acid (e.g., HCl) to selectively precipitate only the least soluble diastereomer.

Frequently Asked Questions (FAQs)

Q: Why do we protect the piperidine nitrogen with a benzyl group prior to resolution? A: 4-methylpiperidin-3-amine is a diamine. If left unprotected, chiral acids will protonate both the primary and secondary amines, creating complex, unpredictable polymeric salt networks that fail to crystallize cleanly. The N-benzyl group sterically shields the secondary amine and reduces its basicity, ensuring the chiral acid primarily interacts with the primary amine at C3, driving highly specific crystalline packing[1].

Q: How do I accurately determine the ee% of the resolved free base? A: Direct chiral HPLC of aliphatic amines often results in severe peak tailing due to interaction with the silica support.

  • Best Practice: Derivatize the primary amine with Mosher's acid chloride, or use a Chiralpak AD-H column with a mobile phase of Hexane/Isopropanol/Diethylamine (80:20:0.1). The 0.1% diethylamine acts as a sacrificial base, capping the active silanol sites on the column and ensuring sharp, quantifiable peaks[1].

References

1.[1]1 - Google Patents 2.[3]3 - Google Patents 3.[2]2 - Google Patents

Sources

Optimization

Technical Support Center: High-Fidelity Deprotection of (3S,4R)-4-methylpiperidin-3-amine

[1] Status: Operational Ticket ID: TOFA-INT-003 Subject: Minimizing side reactions during deprotection workflows Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary The mole...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Status: Operational Ticket ID: TOFA-INT-003 Subject: Minimizing side reactions during deprotection workflows Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

The molecule (3S,4R)-4-methylpiperidin-3-amine is a critical chiral scaffold, most notably serving as the key diamine core for Janus Kinase (JAK) inhibitors like Tofacitinib (CP-690,550) .[1]

The primary challenge in deprotecting precursors to this molecule is not the cleavage itself, but preserving the thermodynamically sensitive cis-3,4-stereochemistry and preventing N-alkylation by-products. The (3S,4R) configuration places the C3-amine and C4-methyl groups in a cis relationship. Under unoptimized acidic or basic conditions, epimerization to the thermodynamically more stable trans isomer (3R,4R or 3S,4S) or alkylation by deprotection fragments (e.g., tert-butyl cations) can compromise yield and enantiomeric excess (ee).[1]

This guide addresses the two most common deprotection pathways: Acidolysis (Boc removal) and Hydrogenolysis (Benzyl removal) .[1]

Module 1: Acid-Mediated Deprotection (Boc Removal)[1][2]

Context: Removing an N-Boc group (either from the ring nitrogen N1 or the exocyclic amine N3) using Brønsted acids (TFA, HCl).

Troubleshooting Guide: The "Sticky Oil" & Alkylation Trap

Q1: I am observing a +56 Da impurity by LC-MS after Boc deprotection with TFA. What is this? A: This is the classic


-tert-butylated side product .
  • Mechanism: Upon cleavage, the Boc group releases a tert-butyl cation (

    
    ).[1] While usually volatile as isobutylene, in concentrated mixtures or viscous oils, this electrophile attacks the newly liberated, highly nucleophilic secondary amine of the piperidine ring.[1]
    
  • Solution: You must introduce a cation scavenger .

    • Standard: Add Triethylsilane (TES) (2–5 equiv) or Anisole to the TFA mixture.[1]

    • Process Scale: Switch to HCl in Isopropanol (IPA) . The chloride counter-ion is less conducive to stabilizing the cation than trifluoroacetate, and the solvent system encourages isobutylene off-gassing.

Q2: The product isolates as a hygroscopic gum that is difficult to crystallize. How do I fix this? A: Piperidine diamine salts (especially trifluoroacetates) are notoriously hygroscopic.[1]

  • Fix: Perform a salt exchange or direct isolation as the dihydrochloride or L-tartrate salt. The dihydrochloride salt of (3S,4R)-4-methylpiperidin-3-amine is a stable, crystalline solid, whereas the TFA salt often remains an oil.[1]

Protocol 1: Scavenger-Assisted Boc Deprotection (High Purity)
  • Dissolution: Dissolve 1.0 equiv of N-Boc precursor in dry Dichloromethane (DCM) (5 vol).

  • Scavenger: Add Thioanisole (2.0 equiv) or 1,3-Dimethoxybenzene (2.0 equiv). Note: Thioanisole is superior but odorous.[1]

  • Acidolysis: Cool to 0°C. Add TFA (10–15 equiv) dropwise.

  • Reaction: Warm to 20°C and stir for 2–4 hours. Monitor CO₂ evolution cessation.

  • Workup (Critical):

    • Concentrate to roughly 20% volume.

    • Add MTBE (Methyl tert-butyl ether) or Diethyl Ether to precipitate the salt and wash away the scavenger/fulvene by-products.

    • Filter the solid salt under nitrogen (hygroscopic).[1]

Module 2: Hydrogenolysis (Benzyl Removal)

Context: Removing an N-Benzyl (Bn) or Cbz group, often used to protect the ring nitrogen (N1) during earlier synthesis steps.[1]

Troubleshooting Guide: Catalyst Poisoning & Incomplete Conversion

Q3: The reaction stalls at 80% conversion. Adding more catalyst doesn't help. Why? A: This is likely amine poisoning . The product, (3S,4R)-4-methylpiperidin-3-amine, is a strong 1,2-diamine-like chelator (if N3 is free) or simply a strong base.[1] Free amines bind tightly to the Pd surface, deactivating the catalyst.

  • Solution: Run the hydrogenation under acidic conditions. Add 1.0–1.1 equiv of HCl or Acetic Acid to the methanol solvent. Protonating the amine prevents it from coordinating to the Palladium.

Q4: I see a dimer impurity (M+M). A: This occurs via reductive amination between the deprotected amine and the benzaldehyde intermediate (generated from benzyl cleavage).[1]

  • Solution: Ensure high hydrogen pressure (>3 bar) to rapidly reduce the benzaldehyde to toluene before it can react with the amine. Alternatively, use Pd(OH)₂/C (Pearlman’s Catalyst) which is more aggressive for benzyl removal than standard Pd/C.[1]

Protocol 2: Acid-Modified Hydrogenolysis
  • Setup: Charge reactor with N-Benzyl precursor (1.0 equiv) in Methanol (10 vol).

  • Additive: Add 1 M HCl (1.05 equiv). Crucial: Do not use excess acid if your molecule has other acid-sensitive groups.[1]

  • Catalyst: Add 20 wt% Pd(OH)₂/C (wet, 10% loading).

  • Reduction: Hydrogenate at 40–50°C under 3–5 bar (45–75 psi) H₂ pressure.

  • Filtration: Filter warm through Celite to remove Pd.

  • Isolation: Concentrate. The product will be the Hydrochloride salt, ready for the next step without free-basing (which reduces oxidation risk).

Module 3: Stereochemical Integrity (The "Cis" Factor)[1][2]

Context: The (3S,4R) stereocenters are prone to epimerization, particularly if the reaction passes through an imine/enamine intermediate or is subjected to high heat in strong base.[1]

Q5: How do I ensure the (3S,4R) configuration didn't drift to (3R,4R) trans? A: The cis-3,4-disubstituted piperidine is thermodynamically less stable than the trans isomer due to 1,3-diaxial interactions (depending on the conformer).[1]

  • Risk Factor: Strong bases (e.g., NaH, KOtBu) used after deprotection or excessive heating during workup.[1]

  • Validation: You cannot rely on NMR alone as the coupling constants (

    
    ) for cis/trans piperidines can overlap depending on the ring pucker.[1] Use Chiral HPLC  or derivatize with a chiral agent (e.g., Mosher's acid chloride) to verify diastereomeric purity.[1]
    

Visual Reference: Troubleshooting Logic & Scavenging

The following diagram illustrates the decision matrix for deprotection and the mechanism of cation scavenging to prevent side reactions.

DeprotectionLogic Start Start: (3S,4R)-4-methylpiperidin-3-amine Precursor CheckPG Identify Protecting Group Start->CheckPG Boc N-Boc Group CheckPG->Boc Bn N-Benzyl / Cbz CheckPG->Bn AcidChoice Choose Acid System Boc->AcidChoice TFA TFA / DCM AcidChoice->TFA Small Scale / Solubility HCl HCl / IPA or Dioxane AcidChoice->HCl Process Scale RiskAlk Risk: t-Butyl Cation Attack (+56 Da Impurity) TFA->RiskAlk Final Target: High Purity (3S,4R) Salt HCl->Final Evaporation of Isobutylene SolutionScav Add Scavenger: TES, Thioanisole, or Anisole RiskAlk->SolutionScav SolutionScav->Final H2Choice Hydrogenolysis (Pd/C) Bn->H2Choice RiskPoison Risk: Catalyst Poisoning (Stalled Reaction) H2Choice->RiskPoison SolutionAcid Add 1.0 eq HCl/AcOH (Protonate Amine) RiskPoison->SolutionAcid SolutionAcid->Final

Caption: Decision matrix for selecting deprotection conditions based on protecting group chemistry and associated side-reaction risks.

Summary of Critical Parameters

ParameterRecommendationScientific Rationale
Temperature < 40°C (Acidolysis)< 50°C (Hydrogenolysis)High temperatures promote epimerization of the C3 chiral center and retro-Michael type decomposition.[1]
Concentration 0.1 – 0.2 MDilution minimizes intermolecular side reactions (dimerization).[1]
Atmosphere Inert (

/Ar)
Prevents oxidation of the free amine to an imine, which destroys stereochemistry.[1]
Workup pH Keep Acidic (< pH 4)Isolating as a salt (HCl/TFA) is safer than the free base, which is unstable and volatile.[1]

References

  • Pfizer Inc. (2010).[1] Process for the preparation of (3R,4R)-4-methyl-3-(methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl-amino)-ß-oxo-1-piperidinepropanenitrile and its salts. (Tofacitinib Synthesis).[1][2][3][4][5][6] Patent US20160122354A1.

  • Lundbeck . (2011).[1] Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. ResearchGate.

  • Organic Chemistry Portal . (2001).[1] Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids. (Cation Scavenging Mechanisms).[1]

  • National Institutes of Health (NIH) . (2020).[1] Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (Alternative mild deprotection strategies).

Sources

Troubleshooting

Technical Support Center: Troubleshooting (3S,4R)-4-Methylpiperidin-3-Amine Solubility

Executive Overview (3S,4R)-4-methylpiperidin-3-amine is a highly valuable chiral diamine building block, frequently utilized in the synthesis of Janus kinase (JAK) inhibitors and other targeted therapeutics. Despite poss...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

(3S,4R)-4-methylpiperidin-3-amine is a highly valuable chiral diamine building block, frequently utilized in the synthesis of Janus kinase (JAK) inhibitors and other targeted therapeutics. Despite possessing two ionizable nitrogen atoms, researchers frequently encounter erratic aqueous solubility during assay development and formulation.

As a Senior Application Scientist, I have designed this guide to deconstruct the thermodynamic and kinetic factors driving these solubility bottlenecks. By moving beyond trial-and-error and understanding the physical chemistry of the molecule, you can utilize the field-proven, self-validating protocols below to engineer stable, highly soluble aqueous formulations.

Physicochemical Profiling

To engineer a soluble formulation, we must first understand the intrinsic properties of the molecule. The table below summarizes the critical physicochemical parameters dictating its behavior in aqueous media.

ParameterEstimated ValueMechanistic Impact on Aqueous Solubility
pKa (Piperidine NH) ~11.22[1]The primary ionization site. Highly protonated at physiological pH, driving baseline aqueous solubility when formulated correctly.
pKa (Primary Amine) ~10.26[2]Secondary ionization site. In physiological buffers (pH 7.4), the molecule exists as a dynamic mixture of mono- and di-cations.
LogP (Free Base) ~1.20 - 2.10[3]The lipophilic methyl group and aliphatic piperidine ring drive hydrophobic aggregation when the molecule is unprotonated.
Crystal Lattice Energy HighThe free base forms strong intermolecular hydrogen bonds (NH to NH₂), resisting dissolution in purely aqueous, neutral media.

Troubleshooting Guide & FAQs

Q1: Why does my (3S,4R)-4-methylpiperidin-3-amine free base precipitate when diluting a DMSO stock into a physiological buffer (PBS, pH 7.4)? The Causality: This is a classic case of solvent-shift nucleation. While the compound's pKa values (~10.26 to 11.22) suggest it should be protonated and soluble at pH 7.4[1][2], the rapid diffusion of DMSO into the bulk aqueous phase leaves the highly lipophilic free base transiently exposed to water before protonation can fully occur. This local supersaturation breaches the metastable zone, causing the compound to crash out as an amorphous precipitate. The Solution: Pre-protonate the compound. Prepare your stock solution in a mildly acidic vehicle (e.g., 10–50 mM HCl) rather than pure DMSO, ensuring the compound is already in its highly soluble piperidinium salt form before encountering the assay buffer[1].

Q2: I need to isolate the solid compound as a highly water-soluble salt. Which counterion should I choose? The Causality: The solubility of a salt is a thermodynamic competition between the crystal lattice energy (which resists dissolution) and the hydration energy of the dissociated ions. For aliphatic diamines, hydrochloride (HCl) or methanesulfonate (mesylate) salts are optimal. They provide high hydration energies and effectively disrupt the dense hydrogen-bonding network of the free base. The Solution: Generate the di-hydrochloride salt. See the validated protocol in Section 4.

Q3: My downstream cell-based assay is highly sensitive to pH changes and high osmolality. How can I enhance solubility without forming an isolated salt? The Causality: If you cannot introduce excess acidic counterions, you must lower the dielectric constant of the solvent or encapsulate the hydrophobic moieties. The Solution: Employ a ternary co-solvent/complexation system. A combination of 1% DMSO and 10-20% 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly effective. The cyclodextrin's hydrophobic cavity encapsulates the lipophilic methyl-piperidine backbone, while its hydrophilic exterior maintains aqueous solubility[1].

Validated Experimental Protocols

Protocol A: Synthesis and Isolation of (3S,4R)-4-methylpiperidin-3-amine Dihydrochloride

Objective: Convert the poorly soluble free base into a highly soluble, stable di-hydrochloride salt for long-term storage and aqueous assays[4].

Step-by-Step Methodology:

  • Dissolution: Suspend 1.0 g of (3S,4R)-4-methylpiperidin-3-amine free base in 10 mL of anhydrous ethanol in a round-bottom flask. Stir at 20°C until fully dissolved.

  • Acidification: Place the flask in an ice bath (0–5°C). Slowly add 2.2 molar equivalents of 2M HCl in diethyl ether dropwise over 15 minutes.

    • Causality: The slow addition prevents local heat generation and ensures the thermodynamic formation of a highly crystalline di-salt rather than a gummy, kinetically trapped mono-salt mixture.

  • Crystallization: Remove the ice bath and stir vigorously at room temperature for 2 hours. A white crystalline solid will precipitate.

  • Isolation: Filter the suspension under vacuum using a Buchner funnel. Wash the filter cake with 5 mL of cold diethyl ether to remove unreacted free base and organic impurities.

  • Drying: Dry the solid in a vacuum desiccator over silica gel for 24 hours to remove residual solvent.

  • Self-Validating System (Critical): Dissolve 10 mg of the isolated powder in 1 mL of deionized water. Measure the pH. A successful di-hydrochloride salt will yield a clear solution with a pH of ~4.0 - 5.0. If the solution is cloudy or the pH is > 7, the salt formation is incomplete (indicating residual free base or mono-salt), and recrystallization with additional acid is required.

Decision Matrix & Workflow

Below is the logical workflow for selecting the appropriate solubility enhancement strategy based on your specific experimental constraints.

SolubilityOptimization FreeBase Free Base (3S,4R)-4-methylpiperidin-3-amine AssessPH Assess Assay pH Requirements FreeBase->AssessPH SaltForm Salt Formation (HCl / Citrate) AssessPH->SaltForm Tolerates pH < 7 Cosolvent Co-solvent / Cyclodextrin (DMSO / HP-β-CD) AssessPH->Cosolvent Requires pH 7.4 Quantify Quantify Solubility (HPLC-UV) SaltForm->Quantify Cosolvent->Quantify Quantify->Cosolvent Precipitation Observed Success Optimal Aqueous Formulation Quantify->Success Target Reached

Workflow for overcoming aqueous solubility issues of piperidine-based free bases.

References

  • ChemicalBook.(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine | 477600-70-7.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEw7m4pY8h2Dwy0CXP3DJllVny7woJA4YdNWgb7dCUeuDB9CIC0AZRhXkelbyV4ZGJhe6GyE2twJdpCMPR4P3bfrsfHnDdhLw7c4eonnMBVKk-Br1RfKOATUDMOrA0LZ5NZkJ9Zon_JpZdqfzteNvtRSfPygUeFKLIq3dVScsROoQ==]
  • DempoChem.CAS 34737-89-8 | DempoChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmn6Lh2eM_AR9r3MiUvyHYXyuaFhXEMLYqZBqUnGpdDbxPse7j8pTSfDZ06AhmuTa_zywe9FGZGyyEC97Z5UmkGhHWPDCMVoAEu7n0BZz69H3R5Y-OHcBwH9Wzz_a0Fa-UsC5oDPadJMMlHOw=]
  • Benchchem.Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEoUpL_jy9ppMM3O9skKlYZiZuZuwZNdVo1s2OldNKGkO4r3Mfj1wd-J2VhLE1bX0m1YnAUJsMqvM3pbPb_xV4T9Q-CRokNwOJUoFkWeHbKC6QtSpEy6FXQzT7i1cCdU826H9SoK_nfyNuZeoHCc7H9RzrsMAUn--MtuRzf3cZd7CbGfWzap8iyLXK7hvxEgDsUgMdE7MPoZz3o1Y70ooGAs3xiL1aCTEucd3ulnGh9tzo=]
  • Google Patents.US20150166481A1 - Method for producing optically active 3-aminopiperidine or salt thereof.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1WWRrEhyVJeyrW6Blj4YhGOhG5CHqIVsxvRa7P1CsKmcVUF4rjWyLQp3u8n0gEI1P4rJ_q2RMUvI5DftEXzgElqulY1QD_G_9LAlmfNl45BPh9b4UIt6hFh-gPeDkxN_iiQ8KRImMgiFv9OSfWN4=]

Sources

Optimization

Technical Support Center: Palladium Remediation for (3S,4R)-4-methylpiperidin-3-amine

Status: Operational Ticket Focus: Heavy Metal Impurity Removal (ICH Q3D Compliance) Target Molecule: (3S,4R)-4-methylpiperidin-3-amine (Chiral Diamine) Assigned Specialist: Senior Application Scientist The Core Challenge...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket Focus: Heavy Metal Impurity Removal (ICH Q3D Compliance) Target Molecule: (3S,4R)-4-methylpiperidin-3-amine (Chiral Diamine) Assigned Specialist: Senior Application Scientist

The Core Challenge: Competitive Chelation

Why is this difficult? Removing palladium from (3S,4R)-4-methylpiperidin-3-amine is distinct from standard remediation because your product is a ligand .

  • The Trap: The molecule contains two nitrogen donors (a secondary cyclic amine and a primary exocyclic amine). These form a stable "bite angle" chelate with Palladium (Pd).

  • The Consequence: Standard activated carbon often fails here because the Pd-Product complex is more stable than the Pd-Carbon interaction. You are not just filtering out a metal; you are breaking a chemical bond.

Scavenger Selection Guide (The Hardware)

Do not use generic "silica" or standard activated carbon as a first resort.[1] The yield loss due to non-specific binding of your polar amine will be unacceptable.

Primary Recommendation: Functionalized Silica

We utilize Soft-Hard Acid-Base (HSAB) theory. Palladium is a "Soft" acid. Your amine product is a "Hard" base. To break the bond, we need a "Soft" base scavenger that binds Pd stronger than your amine does.

Scavenger TypeFunctional GroupSpecificityRecommendation LevelWhy?
Si-Thiol (SH) PropylthiolPd(0), Pd(II)High The "Gold Standard." Sulfur is a softer base than Nitrogen. It out-competes the amine for Pd.
Si-Thiourea ThioureaPd(II)Critical Best for this specific molecule. Thiourea mimics the coordination geometry of your diamine but binds significantly tighter.
Si-DMT DimercaptotriazinePd(II) (Hindered)Medium Use only if the Pd catalyst used bulky phosphine ligands (e.g., dppf, XPhos) that sterically block Si-Thiol.
Activated Carbon N/ANon-specificLow Warning:[2] High risk of yield loss for polar amines. Use only as a final "polish" for colloidal Pd.

Experimental Protocols

Protocol A: The "Scavenger Screen" (Small Scale)

Validate the chemistry before committing the bulk batch.

  • Preparation: Take 4 vials. Place 100 mg of your crude product (containing Pd) in each.

  • Dissolution: Dissolve in 10 volumes (1 mL) of solvent.

    • Preferred: THF, Me-THF, or DMF (Good solubility).

    • Avoid: MeOH (Protic solvents can sometimes reduce scavenger efficiency depending on the linker).

  • Addition: Add Scavenger at 4 equivalents relative to the residual Pd content (not the product).

    • Rule of Thumb: If Pd content is unknown, start with 10% w/w loading (10 mg scavenger).

  • Conditioning:

    • Vial 1: Si-Thiol @ 50°C for 4 hours.

    • Vial 2: Si-Thiourea @ 50°C for 4 hours.

    • Vial 3: Si-Thiol @ Room Temp (RT) for 12 hours.

    • Vial 4: Si-Thiourea @ RT for 12 hours.[3]

  • Filtration: Filter through a 0.45 µm PTFE syringe filter.

  • Analysis: Digest filtrate and analyze via ICP-MS.

Protocol B: Bulk Remediation Workflow

For scale-up (100g - 10kg).

ScavengingWorkflow Start Crude Product (High Pd) Dissolve Dissolve in Solvent (THF/DMF recommended) Start->Dissolve AddScav Add Si-Thiourea (10-20% w/w) Dissolve->AddScav TempCtrl Heat to 50-60°C (Kinetic Activation) AddScav->TempCtrl Stir Agitate >4 Hours (Do not use magnetic stir bars if possible) TempCtrl->Stir Filter Filtration (Celite Pad or Sparkler Filter) Stir->Filter Wash Wash Cake with MeOH/NH3 (Critical Step) Filter->Wash QC ICP-MS Check Wash->QC Decision Pd < 10ppm? QC->Decision Finish Evaporate & Isolate Decision->Finish Yes Repeat Re-treat or Carbon Polish Decision->Repeat No Repeat->AddScav

Caption: Standard workflow for bulk palladium removal using functionalized silica.

Troubleshooting & FAQs

Category 1: Efficiency Failures

Q: I used Si-Thiol, but my Pd levels only dropped from 1000 ppm to 200 ppm. Why did it stall?

  • A1 (Kinetic Trap): The Pd-Amine complex is stable. At room temperature, the exchange rate between your product and the scavenger is too slow.

    • Fix: Increase temperature to 60-70°C . Heat provides the activation energy to break the Pd-Product bond.

  • A2 (Oxidation State): If you used a Pd(II) source but the reaction reduced it to Colloidal Pd(0), silica scavengers struggle.

    • Fix: Add a mild oxidant (open to air or bubble air) to push Pd(0) back to Pd(II), or use a "Carbon Polish" (e.g., Darco KB-B) specifically for the colloidal fraction.

Category 2: Yield Loss (The "Sticky" Amine)

Q: My Pd is gone, but I lost 15% of my product on the filter cake.

  • Diagnosis: Your product is a basic amine. Silica has residual silanol groups (Si-OH) which are acidic (pKa ~5-7). Your product is protonating and ion-pairing to the silica backbone.

  • The Fix (The "Base Wash"):

    • Do not just wash with pure solvent.

    • Wash the filter cake with MeOH containing 5% Triethylamine (Et3N) or 7N NH3 in MeOH .

    • This deprotonates the product, breaking the ionic interaction with the silica, flushing your product into the filtrate while the Pd remains bound to the Thiol/Thiourea.

Category 3: Stereochemical Integrity

Q: Will heating my (3S,4R) product with these scavengers cause racemization?

  • A: Highly unlikely for this piperidine system. The (3S,4R) configuration is thermodynamically stable in the ring. However, functionalized silica is slightly acidic.

  • Validation: If you are concerned, run a Chiral HPLC on the filtrate. If epimerization occurs (rare), add 1% Et3N to the scavenging slurry to neutralize the acidity during the heat step.

Category 4: The "Colored Filtrate"

Q: The filtrate is still dark/colored, but ICP-MS says Pd is low. Can I proceed?

  • A: Proceed with caution. Color often indicates conjugated organic byproducts (ligand decomposition) rather than metal. However, it can also be ultra-fine colloidal Pd (<0.2 µm) that passed the filter.

  • Test: Re-filter a small sample through a 0.2 µm membrane. If color persists, it is likely organic. If the filter clogs or stains black, it is colloidal Pd.

Decision Tree for Troubleshooting

Troubleshooting Issue Problem Detected Type Nature of Issue? Issue->Type HighPd Pd > Limit (10ppm) Type->HighPd LowYield Yield Loss (>10%) Type->LowYield SlowFilt Slow Filtration Type->SlowFilt CheckTemp Was Temp > 50°C? HighPd->CheckTemp CheckWash Did you wash with Base? LowYield->CheckWash CheckSolv Solvent Swelling? SlowFilt->CheckSolv IncTemp Increase Temp to 65°C CheckTemp->IncTemp No CheckOx Is Pd Colloidal? (Black suspension) CheckTemp->CheckOx Yes AddCarbon Add Activated Carbon (Polish Step) CheckOx->AddCarbon Yes AddBaseWash Wash Cake with MeOH + 5% Et3N CheckWash->AddBaseWash No ChangeSolv Switch to THF or Coarse Silica CheckSolv->ChangeSolv

Caption: Diagnostic logic for resolving common scavenging failures.

References

  • International Council for Harmonisation (ICH). (2019).[4][5] ICH Guideline Q3D (R1) on Elemental Impurities. [Link]

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. [Link]

  • Biotage. (2023). Metal Scavenging User Guide: Si-Thiol and Si-TMT. [Link]

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205. [Link]

Sources

Troubleshooting

Stability of (3S,4R)-4-methylpiperidin-3-amine free base vs hydrochloride salt

Technical Support Center: Handling & Stability of (3S,4R)-4-methylpiperidin-3-amine Welcome to the Technical Support Center. As a critical chiral diamine intermediate in the synthesis of Janus kinase (JAK) inhibitors suc...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling & Stability of (3S,4R)-4-methylpiperidin-3-amine

Welcome to the Technical Support Center. As a critical chiral diamine intermediate in the synthesis of Janus kinase (JAK) inhibitors such as tofacitinib[1], the chemical integrity of (3S,4R)-4-methylpiperidin-3-amine is paramount to downstream success. A recurring challenge in drug development workflows is managing the physical and chemical instability of its free base form.

This guide provides mechanistic troubleshooting, comparative data, and self-validating protocols to help you transition your workflows toward the highly stable hydrochloride (HCl) salt form.

Mechanistic FAQs: Troubleshooting Degradation

Q: My (3S,4R)-4-methylpiperidin-3-amine free base was a clear liquid, but after a month in storage, it has become a viscous, yellow gel. What happened? A: This is a classic symptom of atmospheric degradation. In its free base form, the molecule contains two highly nucleophilic nitrogen lone pairs (a primary and a secondary amine). When exposed to ambient air, these lone pairs readily attack atmospheric carbon dioxide (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


), forming carbamate intermediates and carbonate salts[2]. Additionally, the exposed amines are highly susceptible to oxidation, leading to the formation of N-oxides, which manifests visually as yellowing and increased viscosity.

Q: Why does converting the compound to a hydrochloride salt prevent this degradation? A: Salt formation fundamentally alters the electronic and physical state of the amine. By treating the free base with hydrochloric acid, the nitrogen lone pairs are protonated to form ammonium cations (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 and 

). This protonation drastically reduces their nucleophilicity, effectively neutralizing their ability to act as electron donors for

attack or oxidation[3]. Furthermore, the electrostatic interactions between the ammonium cations and chloride anions drive the formation of a stable, non-hygroscopic crystal lattice that resists moisture absorption[3].

Q: If I store it as an HCl salt, how do I use it in my downstream cross-coupling reactions without isolating the unstable free base again? A: You should utilize an in-situ free-basing strategy. Instead of pre-isolating the free base, add the stable HCl salt directly to your reaction vessel along with an excess of a non-nucleophilic organic base (such as N,N-Diisopropylethylamine, DIPEA). The organic base will scavenge the HCl, releasing the reactive free base directly into the protected reaction environment without exposing it to atmospheric degradation.

Comparative Stability Profile

The following table summarizes the quantitative and qualitative differences between the two forms to guide your storage and handling protocols:

ParameterFree BaseHydrochloride SaltMechanistic Rationale
Physical State Colorless to pale yellow liquid/oilWhite crystalline solidIonic lattice forces in the salt drive crystallization[3].
Atmospheric Stability Poor (Forms carbamates)Excellent (Inert to ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
Protonated amines lack the nucleophilicity to attack

[2].
Oxidation Potential High (Forms N-oxides)LowNitrogen lone pairs are tied up in N-H bonds.
Hygroscopicity High (Deliquescent)LowCrystal packing minimizes water inclusion[3].
Storage Requirement -20 °C, Argon atmosphereAmbient (15–25 °C), sealedThermal and oxidative stability is maximized in salt form[4].

Experimental Workflows & Protocols

Workflow FB Free Base (Prone to Degradation) Dissolve Dissolve in Aprotic Solvent (MTBE or EtOAc) FB->Dissolve Acidify Add 2.1 eq HCl in Dioxane (T < 5°C) Dissolve->Acidify Crystallize Crystallization (Lattice Formation) Acidify->Crystallize Salt Hydrochloride Salt (Stable & Inert) Crystallize->Salt InSitu In-Situ Free-Basing (Add DIPEA) Salt->InSitu When ready for synthesis Reaction Downstream Synthesis (e.g., Tofacitinib coupling) InSitu->Reaction

Workflow for stabilizing (3S,4R)-4-methylpiperidin-3-amine via HCl salt formation and recovery.

Protocol: Self-Validating Conversion of Free Base to Dihydrochloride Salt

Objective: Rescue degraded free base or stabilize freshly synthesized material for long-term ambient storage.

Step-by-Step Methodology:

  • Dissolution: Dissolve the impure (3S,4R)-4-methylpiperidin-3-amine free base in an anhydrous, aprotic solvent (e.g., Methyl tert-butyl ether (MTBE) or Ethyl Acetate) to achieve a 0.5 M concentration.

    • Causality: Aprotic solvents prevent competitive hydration. Because the resulting HCl salt is highly polar, it will be completely insoluble in MTBE, which thermodynamically drives a high-yield crystallization.

  • Acidification: Cool the solution to 0–5 °C using an ice bath. Under vigorous stirring, add 2.1 equivalents of anhydrous HCl in 1,4-dioxane dropwise.

    • Causality: The acid-base reaction is highly exothermic; cooling prevents thermal degradation. Using 2.1 equivalents ensures complete protonation of both the primary and secondary amines, forming the fully protected dihydrochloride salt.

  • Crystallization & Isolation: Remove the ice bath and stir for 2 hours at ambient temperature. A dense white crystalline solid will precipitate. Filter the suspension under a nitrogen blanket and wash the filter cake with cold MTBE. Dry under vacuum at 40 °C to a constant weight.

  • System Validation (Quality Checks):

    • Gravimetric Yield: The molecular weight will increase from 114.19 g/mol (Free Base) to 187.11 g/mol (Dihydrochloride). A successful conversion should reflect this exact mass gain.

    • NMR Verification: In ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      , the 
      
      
      
      -protons adjacent to the nitrogen atoms will exhibit a distinct downfield shift (approx. +0.5 to +1.0 ppm) compared to the free base spectrum, confirming complete protonation and the absence of free lone pairs.

References

  • Why are organic amines often more stable as the HCl salt than in the free base form? Source: Reddit (Chemistry) URL:[Link]

  • 3.5: Chemical Properties of Amines. Bases and Salt Formation. Source: Chemistry LibreTexts URL:[Link]

  • Preparation of 3-amino-piperidine compounds via nitro-tetrahydropyridine precursors (WO2014083150A1)
  • Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review Source: MDPI URL:[Link]

Sources

Optimization

Technical Support Center: Regioselective Functionalization of (3S,4R)-4-Methylpiperidin-3-amine

Welcome to the advanced troubleshooting hub for the regioselective functionalization of (3S,4R)-4-methylpiperidin-3-amine. This chiral diamine is a critical building block in medicinal chemistry, most notably serving as...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting hub for the regioselective functionalization of (3S,4R)-4-methylpiperidin-3-amine. This chiral diamine is a critical building block in medicinal chemistry, most notably serving as the structural foundation for Janus kinase (JAK) inhibitors such as tofacitinib[1].

Differentiating between the endocyclic secondary amine (N1) and the exocyclic primary amine (N3) requires precise control over reaction conditions, sterics, and electronics. This guide provides field-proven insights, self-validating protocols, and mechanistic troubleshooting to help you achieve absolute regiocontrol in your synthesis.

Part 1: Quantitative Reactivity Profile

To rationally design your functionalization strategy, you must first understand the inherent physicochemical differences between the two nitrogen centers in the (3S,4R) scaffold. The cis relationship between the 3-amino and 4-methyl groups creates a sterically congested concave face, significantly altering the expected reactivity of the primary amine.

Table 1: Physicochemical & Reactivity Comparison

PropertyN1 (Endocyclic Secondary Amine)N3 (Exocyclic Primary Amine)Causality & Synthetic Impact
Approximate pKa ~10.5 – 11.2~9.0 – 9.5N1 is more basic. At pH 9.5–10, N1 is largely unprotonated and highly nucleophilic, allowing for selective electrophilic attack[2].
Steric Environment Moderate (Constrained in ring)High (Adjacent to C4-methyl group)The (3S,4R) cis-configuration forces a gauche interaction, shielding N3. Bulky electrophiles will preferentially attack N1.
Metal Coordination Poor (Sterically hindered in complexes)Excellent (Exocyclic, flexible)Bulky transition metal catalysts (e.g., Pd-BINAP) struggle to bind N1, making N3 the preferred site for cross-coupling[3].
Preferred Functionalization Protection (Boc, Cbz, Fmoc), AlkylationArylation (Pd-catalyzed), Amidation (post-N1 protection)Orthogonal strategies usually require protecting N1 first before functionalizing N3[4].
Part 2: Visualizing the Regioselective Workflow

The following diagram maps the logical pathways for functionalizing either nitrogen center based on the principles of steric shielding and transition-metal coordination.

RegioselectiveWorkflow Start (3S,4R)-4-methylpiperidin-3-amine Starting Material Path1 Electrophilic Protection (e.g., Boc2O, pH 10) Start->Path1 Thermodynamically Controlled Path2 Transition Metal Catalysis (Pd(0), BINAP, Ar-X) Start->Path2 Kinetically & Sterically Controlled Prod1 1-Boc-(3S,4R)-4-methylpiperidin-3-amine (N1 Selectivity >95%) Path1->Prod1 Prod2 N3-Aryl-(3S,4R)-4-methylpiperidin-3-amine (N3 Selectivity ~90%) Path2->Prod2

Caption: Divergent workflow for the regioselective functionalization of (3S,4R)-4-methylpiperidin-3-amine.

Part 3: Troubleshooting Guides & FAQs (Ticket System)
🎫 Ticket #101: Unwanted N3-protection during N1-Boc functionalization.

User Query: "I am trying to selectively protect the piperidine nitrogen (N1) with Boc anhydride, but my LC-MS shows a 30% yield of the bis-Boc protected byproduct. How do I suppress N3 protection?"

Expert Diagnosis & Causality: The over-reaction is caused by a failure to exploit the pKa differential between N1 and N3. If you use a strong, non-nucleophilic base (like excessive TEA or DIPEA) in a non-polar solvent, both amines become fully deprotonated and highly reactive. Because Boc


O is highly electrophilic, it will indiscriminately attack both centers once they are free bases.

Solution: Switch to a pH-controlled aqueous-organic biphasic system (e.g., THF/H


O with Na

CO

). By buffering the reaction at pH ~9.8, the primary amine (pKa ~9.5) remains partially protonated (and thus deactivated), while the more basic secondary amine (pKa ~11) is unprotonated and acts as the dominant nucleophile[2]. Furthermore, lowering the temperature to 0 °C amplifies the steric penalty at N3 caused by the adjacent cis-methyl group, further shutting down bis-Boc formation.
🎫 Ticket #102: Achieving direct N3-arylation without prior N1-protection.

User Query: "My synthetic route is too long. Can I directly arylate the primary amine (N3) with a heteroaryl chloride without having to protect and deprotect N1?"

Expert Diagnosis & Causality: Yes, but not via standard S


Ar chemistry. In classical nucleophilic aromatic substitution, the more basic N1 will outcompete N3. To invert this intrinsic reactivity, you must use Buchwald-Hartwig cross-coupling with a sterically demanding ligand .

Solution: Utilize Palladium catalysis with the BINAP ligand. Mechanistically, the bulky [Pd(BINAP)(Ar)] intermediate is too sterically congested to coordinate the endocyclic secondary amine (N1). Instead, it selectively coordinates the exocyclic, more flexible primary amine (N3), despite the adjacent methyl group[3]. This ligand-controlled chemoselectivity can yield N3-arylation ratios of up to 90:10 over N1-arylation.

PdMechanism Pd [Pd(BINAP)(Ar)(X)] Sterically Crowded Intermediate N1 N1 Attack (Endocyclic) Pd->N1 N3 N3 Attack (Exocyclic) Pd->N3 Clash Severe Steric Clash Reaction Blocked N1->Clash Ligand bulk repels ring Success Favorable Coordination Reductive Elimination N3->Success Primary amine flexibility

Caption: Causality of ligand-controlled chemoselectivity favoring N3-arylation via BINAP.

Part 4: Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. Do not proceed to the next step unless the In-Process Control (IPC) criteria are met.

Protocol A: pH-Controlled Regioselective N1-Boc Protection

Objective: Achieve >95% selectivity for 1-Boc-(3S,4R)-4-methylpiperidin-3-amine.

  • Preparation: Dissolve (3S,4R)-4-methylpiperidin-3-amine dihydrochloride (1.0 eq) in a 1:1 mixture of THF and distilled water.

  • pH Modulation: Cool the mixture to 0 °C. Slowly add a 1M aqueous solution of Na

    
    CO
    
    
    
    until the pH of the aqueous layer stabilizes at exactly 9.8 (verify with a calibrated pH meter).
    • Causality: This specific pH ensures N1 is a free base while N3 remains predominantly protonated as an unreactive ammonium salt[4].

  • Electrophile Addition: Add Boc

    
    O (1.05 eq) dropwise as a solution in THF over 30 minutes via a syringe pump to prevent local concentration spikes.
    
  • IPC (Self-Validation Check): After 2 hours, sample the organic layer for LC-MS.

    • Validation: The reaction is successful if the mono-Boc mass (m/z [M+H]

      
       = 215.1) constitutes >95% of the TIC peak area, and the bis-Boc mass (m/z 315.2) is <2%. If bis-Boc is rising, immediately quench the reaction with 1M HCl to drop the pH to 4.
      
  • Workup: Separate the layers, wash the organic layer with brine, dry over Na

    
    SO
    
    
    
    , and concentrate under reduced pressure.
Protocol B: Chemoselective Buchwald-Hartwig N3-Arylation

Objective: Direct arylation of N3 in the presence of an unprotected N1.

  • Catalyst Pre-activation: In an argon-purged glovebox, combine Pd

    
    (dba)
    
    
    
    (2.5 mol%) and rac-BINAP (7.5 mol%) in anhydrous toluene. Stir at room temperature for 15 minutes until the solution turns a deep, homogeneous red.
  • Reagent Assembly: Add the aryl halide (1.0 eq), (3S,4R)-4-methylpiperidin-3-amine (1.2 eq), and sodium tert-butoxide (1.5 eq) to the catalyst solution.

    • Causality: NaOtBu is required to deprotonate the coordinated amine, facilitating reductive elimination.

  • Thermal Coupling: Seal the vessel, remove from the glovebox, and heat to 80 °C for 12 hours.

  • IPC (Self-Validation Check): Perform an aliquot NMR (

    
    H NMR in CDCl
    
    
    
    ).
    • Validation: Look for the disappearance of the exocyclic primary amine protons (~1.5 ppm, broad singlet, 2H) and the appearance of a secondary aniline proton (~4.0 ppm, broad singlet, 1H). The endocyclic N1 proton (~2.5 ppm) must remain intact. If N1-arylation is detected, verify the structural integrity and purity of your BINAP ligand[3].

  • Purification: Filter through a pad of Celite to remove Pd black, concentrate, and purify via reverse-phase chromatography.

Part 5: References
  • Development of selective inhibitors for the treatment of rheumatoid arthritis: (R)-3-(3-(Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)pyrrolidin-1-yl)-3-oxopropanenitrile as a JAK1-selective inhibitor. Bioorganic & Medicinal Chemistry, 2018.[1] URL:[Link]

  • Palladium-Mediated N-Arylation of Heterocyclic Diamines: Insights into the Origin of an Unusual Chemoselectivity. The Journal of Organic Chemistry, 2004.[3] URL:[Link]

  • Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications, 2020.[2],[4] URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Spectrum Analysis of (3S,4R)-4-methylpiperidin-3-amine: Distinguishing Diastereomers

In the landscape of pharmaceutical development and chiral synthesis, the precise structural elucidation of stereoisomers is paramount. The piperidine scaffold, a ubiquitous feature in many bioactive molecules, often pres...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and chiral synthesis, the precise structural elucidation of stereoisomers is paramount. The piperidine scaffold, a ubiquitous feature in many bioactive molecules, often presents a significant analytical challenge: the unambiguous differentiation of diastereomers. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (3S,4R)-4-methylpiperidin-3-amine, a key chiral building block. We will compare its spectral features with its diastereomer, (3R,4R)-4-methylpiperidin-3-amine, to establish a robust method for stereochemical assignment. This analysis hinges on the foundational principles of spin-spin coupling and its dependence on dihedral angles, as described by the Karplus relationship.[1][2]

The Structural Basis for Spectral Differentiation

The key to distinguishing between the (3S,4R) and (3R,4R) diastereomers lies in the relative orientation of the substituents on the piperidine ring. In the preferred chair conformation, the (3S,4R) isomer has a cis relationship between the C3-amino group and the C4-methyl group. Conversely, the (3R,4R) isomer possesses a trans relationship. This seemingly subtle difference profoundly impacts the dihedral angles between adjacent protons, particularly between the proton at C3 (H3) and the proton at C4 (H4).

This geometric variance is directly interrogated by the three-bond vicinal coupling constant, ³J(H3,H4). According to the Karplus equation, the magnitude of this coupling is a function of the H-C-C-H dihedral angle (φ).[1][2]

  • A large coupling constant (typically ³J > 8 Hz) indicates an anti-periplanar arrangement (φ ≈ 180°), characteristic of a trans-diaxial relationship.[1]

  • A small coupling constant (typically ³J < 5 Hz) suggests a synclinal or gauche arrangement (φ ≈ 60°), characteristic of an axial-equatorial or equatorial-equatorial relationship.[3]

Therefore, by precisely measuring the ³J(H3,H4) coupling constant, we can confidently assign the stereochemistry of the molecule.

Logical Workflow for Stereoisomer Differentiation

G cluster_0 Analysis Pathway start Acquire High-Resolution ¹H NMR Spectrum locate_h3 Identify Multiplet for H3 Proton start->locate_h3 measure_j Measure ³J(H3,H4) Coupling Constant locate_h3->measure_j decision Compare J-value to Thresholds measure_j->decision cis_isomer (3S,4R)-cis Isomer decision->cis_isomer  ³J ≈ 2-5 Hz trans_isomer (3R,4R)-trans Isomer decision->trans_isomer  ³J ≈ 8-12 Hz

Caption: Chair conformations showing the key H3 and H4 protons for cis and trans isomers.

Conclusion

The stereochemical assignment of substituted piperidines like (3S,4R)-4-methylpiperidin-3-amine can be performed conclusively using high-resolution ¹H NMR spectroscopy. The analysis of vicinal proton-proton coupling constants provides a direct probe of the dihedral angles within the molecule. A small ³J(H3,H4) coupling constant of approximately 2-5 Hz is definitive proof of the cis relationship in the (3S,4R) isomer, whereas a large coupling constant of 8-12 Hz confirms the trans stereochemistry of the (3R,4R) diastereomer. This comparative method, grounded in the Karplus relationship, is an indispensable tool for researchers, scientists, and drug development professionals working with chiral molecules.

References

  • Karplus, M. (1963). Vicinal Proton Coupling in Nuclear Magnetic Resonance. Journal of the American Chemical Society, 85(18), 2870–2871. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved March 7, 2026, from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved March 7, 2026, from [Link]

  • OpenStax. (n.d.). 24.10 Spectroscopy of Amines. In Organic Chemistry: A Tenth Edition. Retrieved March 7, 2026, from [Link]

  • Wikipedia. (2023). Karplus equation. Retrieved March 7, 2026, from [Link]

  • Miller, J.P. (n.d.). Karplus Equations. Retrieved March 7, 2026, from an anthracycline research page. [Link]

  • Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Retrieved March 7, 2026, from [Link]

Sources

Comparative

A Researcher's Guide to Chiral Separation of (3S,4R) and (3R,4S) Piperidine Isomers by HPLC

In the landscape of pharmaceutical development, the precise separation and quantification of stereoisomers are not merely a regulatory hurdle but a fundamental necessity for ensuring drug safety and efficacy. The piperid...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the precise separation and quantification of stereoisomers are not merely a regulatory hurdle but a fundamental necessity for ensuring drug safety and efficacy. The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals, and its substituted derivatives often possess multiple chiral centers. This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the challenging separation of (3S,4R) and (3R,4S) piperidine diastereomers, offering field-proven insights and actionable protocols for researchers, scientists, and drug development professionals.

The Challenge: Resolving Diastereomeric Piperidine Pairs

The (3S,4R) and (3R,4S) isomers of a substituted piperidine are enantiomers of each other, but when another chiral center is present in the molecule, they become diastereomers. While diastereomers possess different physicochemical properties, their structural similarities can make separation by conventional achiral chromatography arduous. Chiral HPLC, however, provides a powerful tool for achieving baseline resolution by exploiting subtle stereochemical differences.[1][2]

Strategic Approach to Method Development

A systematic approach to developing a robust chiral HPLC method is paramount. The process begins with the careful selection of a chiral stationary phase (CSP) and an appropriate mobile phase, followed by methodical optimization of chromatographic parameters.

MethodDevelopment

Caption: General workflow for developing a chiral HPLC separation method.

Comparing Chiral Stationary Phases (CSPs)

The choice of the chiral stationary phase is the most critical factor in achieving successful enantioseparation. For piperidine derivatives, polysaccharide-based and protein-based CSPs have demonstrated significant utility.[3]

Polysaccharide-Based CSPs: The Workhorse of Chiral Separations

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose coated or immobilized on a silica support, are often the first choice for screening.[2][4] Columns such as Chiralpak® IA, Chiralpak® AD-H, and Chiralcel® OD-H have shown broad applicability for the separation of a wide range of chiral compounds, including piperidine derivatives.[3][5]

The chiral recognition mechanism on these phases is a complex interplay of hydrogen bonding, dipole-dipole interactions, π-π interactions, and steric hindrance.[5] The carbamate derivatives on the polysaccharide backbone form chiral cavities and grooves where the enantiomers can interact differently, leading to differential retention.

Key Strengths:

  • Broad Applicability: Effective for a wide variety of racemic compounds.[4]

  • Robustness: Immobilized versions (e.g., Chiralpak IA) offer enhanced solvent compatibility, allowing for a wider range of mobile phases.[5]

  • High Efficiency: Often provide excellent resolution and peak shapes.

Protein-Based CSPs: Mimicking Biological Selectivity

Protein-based CSPs, such as those utilizing α1-acid glycoprotein (AGP), offer a different and sometimes complementary selectivity to polysaccharide phases.[3] These columns operate in reversed-phase mode and are particularly useful for the separation of ionizable compounds like amines. The chiral recognition is based on the complex three-dimensional structure of the protein, which provides a multitude of interaction sites.

Key Strengths:

  • Unique Selectivity: Can resolve compounds that are difficult to separate on polysaccharide phases.

  • Reversed-Phase Compatibility: Well-suited for aqueous mobile phases.

Mobile Phase Strategy: The Key to Unlocking Resolution

The mobile phase composition plays a crucial role in modulating the interactions between the analyte and the CSP, thereby influencing retention, selectivity, and resolution.[6]

Normal-Phase vs. Reversed-Phase Chromatography
  • Normal-Phase (NP): Typically employs a non-polar solvent like n-hexane or heptane with a polar modifier, most commonly an alcohol such as ethanol or isopropanol.[3] NP-HPLC is often the preferred mode for polysaccharide-based CSPs. The choice and concentration of the alcohol modifier are critical parameters for optimization.

  • Reversed-Phase (RP): Utilizes an aqueous buffer and an organic modifier like acetonitrile or methanol. RP-HPLC is the standard for protein-based CSPs and can also be used with certain polysaccharide columns (e.g., Chiralcel OD-RH).[7]

The Impact of Additives

For basic compounds like piperidines, peak shape can be significantly improved by the addition of a small amount of a basic modifier to the mobile phase.[8]

  • In Normal-Phase: Diethylamine (DEA) or other amines are commonly added to the mobile phase to suppress the interaction of the basic analyte with residual acidic silanol groups on the silica support, thereby reducing peak tailing.[8]

  • In Reversed-Phase: For acidic compounds, an acidic modifier like trifluoroacetic acid (TFA) is often employed.[8]

Experimental Protocols: Putting Theory into Practice

The following protocols provide a starting point for the separation of (3S,4R) and (3R,4S) piperidine isomers. Optimization will likely be required for specific derivatives.

Protocol 1: Normal-Phase Separation on a Polysaccharide-Based CSP

This protocol is a general guideline for screening and initial method development.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV detector.

Chromatographic Conditions:

Parameter Condition Rationale
Chiral Stationary Phase Chiralpak IA (250 x 4.6 mm, 5 µm) A robust, immobilized polysaccharide-based CSP with broad selectivity.[5]
Mobile Phase n-Hexane/Ethanol (90:10, v/v) with 0.1% DEA A common starting point for NP chiral separations. DEA improves peak shape for basic analytes.[8]
Flow Rate 1.0 mL/min A standard flow rate for a 4.6 mm ID column.
Column Temperature 25°C Temperature can significantly affect chiral separations; a controlled temperature is crucial for reproducibility.[3]
Detection UV at an appropriate wavelength (e.g., 220 nm) Wavelength should be chosen based on the analyte's UV spectrum.

| Injection Volume | 10 µL | Should be optimized based on sample concentration and detector response. |

Method Development Workflow:

NP_Method_Dev

Caption: Workflow for optimizing a normal-phase chiral HPLC method.

Protocol 2: The Role of Derivatization for Non-Chromophoric Piperidines

For piperidine derivatives lacking a UV chromophore, pre-column derivatization is a viable strategy to enhance detection.[8] This involves reacting the analyte with a reagent that introduces a UV-active tag.

Example Derivatization Agent: para-Toluene Sulfonyl Chloride (PTSC)

PTSC reacts with the secondary amine of the piperidine ring to form a sulfonamide, which has strong UV absorbance.[9]

Derivatization Procedure:

  • Dissolve the piperidine sample in a suitable aprotic solvent (e.g., acetonitrile).

  • Add a base (e.g., triethylamine or sodium bicarbonate) to scavenge the HCl byproduct.

  • Add a solution of PTSC in the same solvent.

  • Allow the reaction to proceed at room temperature or with gentle heating. The reaction progress can be monitored by TLC or a scouting HPLC run.

  • Once complete, the reaction mixture can be directly injected or worked up to remove excess reagents before HPLC analysis.

The resulting diastereomeric derivatives can then be separated on an achiral column, or the derivatized enantiomers can be separated on a chiral column.

Data Comparison and Interpretation

The following table summarizes typical data that might be obtained during the separation of a pair of piperidine diastereomers.

ParameterMethod A (Chiralpak IA, NP)Method B (AGP Column, RP)
Retention Time (t_R1) 8.5 min12.3 min
Retention Time (t_R2) 10.2 min14.8 min
Resolution (R_s) 2.51.8
Selectivity (α) 1.201.15

Interpretation:

  • Resolution (R_s): A value greater than 1.5 indicates baseline separation. Method A provides better resolution in this example.

  • Selectivity (α): This is the ratio of the retention factors of the two peaks. A higher value indicates a greater difference in the interaction of the two isomers with the CSP.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Poor or No Resolution - Inappropriate CSP- Suboptimal mobile phase- Screen different CSPs (e.g., try a protein-based column if a polysaccharide-based one fails).- Systematically vary the mobile phase composition (modifier type and percentage).[3]
Peak Tailing - Secondary interactions with silica support- Column overload- Add a basic modifier (e.g., DEA) to the mobile phase.[8]- Reduce the injection volume or sample concentration.
Long Run Times - High retention- Increase the percentage of the polar modifier in the mobile phase.
Irreproducible Results - Fluctuations in column temperature- Inconsistent mobile phase preparation- Use a column oven for stable temperature control.[3]- Prepare fresh mobile phase daily.

Conclusion

The successful chiral separation of (3S,4R) and (3R,4S) piperidine isomers is a multifaceted challenge that requires a systematic and informed approach. Polysaccharide-based CSPs in normal-phase mode often provide an excellent starting point, with method optimization focusing on the type and concentration of the alcohol modifier and the use of a basic additive to ensure good peak shape. For challenging separations or for analytes lacking a chromophore, protein-based CSPs and pre-column derivatization offer valuable alternative strategies. By understanding the principles of chiral recognition and methodically exploring the available chromatographic variables, researchers can develop robust and reliable HPLC methods for the accurate analysis of these critical pharmaceutical building blocks.

References

  • Benchchem. Technical Support Center: Chiral Separation of Piperidine-3-Carboxylic Acid Enantiomers.
  • ResearchGate.
  • Academia.edu. Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC.
  • Benchchem.
  • Stereoselective Synthesis of 3-Substituted and 3,4-Disubstituted Piperidine und Piperidin-2-one Deriv
  • Catalytic Enantioselective Synthesis of 3-Piperidines
  • ACS Publications.
  • Chiralpedia.
  • International Journal of Pharmaceutical and Phytopharmacological Research.
  • Google Patents. CN104034814B - The HPLC analytical approach of 3-amino piperidine.
  • Novel Separation Approach for Multiple Chiral Center Molecules.
  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
  • Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules.
  • Česká a slovenská farmacie.
  • Analytical Chemistry.
  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs.
  • ResearchGate.
  • Benchchem.
  • ResearchGate. The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM)

Sources

Validation

A Technical Guide to the Stereochemical Analysis of 4-Methylpiperidin-3-amine Isomers: A Comparative Approach

For researchers and professionals in drug development, the precise characterization of chiral molecules is not merely a regulatory formality but a cornerstone of efficacy and safety. The spatial arrangement of atoms in a...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the precise characterization of chiral molecules is not merely a regulatory formality but a cornerstone of efficacy and safety. The spatial arrangement of atoms in a molecule can dramatically alter its pharmacological properties. This guide focuses on (3S,4R)-4-methylpiperidin-3-amine, a piperidine derivative whose stereoisomers are critical building blocks in complex pharmaceutical agents.

The Critical Role of Stereochemistry: The Case of Piperidine Scaffolds

The 4-methylpiperidin-3-amine core is a key structural motif in various pharmacologically active compounds. For instance, derivatives of this scaffold are pivotal intermediates in the synthesis of Janus kinase (JAK) inhibitors, a class of drugs used in the treatment of autoimmune diseases. The specific relative (cis/trans) and absolute (R/S) configuration of the substituents on the piperidine ring dictates the molecule's three-dimensional shape, which in turn governs its interaction with biological targets.

Enantiomers, which are non-superimposable mirror images, can have vastly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive or, in some cases, contribute to undesirable side effects. Diastereomers, which are stereoisomers that are not mirror images, possess distinct physical properties, including melting points, boiling points, solubilities, and, importantly, specific optical rotation values.

Comparative Optical Rotation Data

Direct measurement remains the gold standard for characterizing a novel chiral compound. However, we can draw valuable insights by comparing the chiroptical properties of related, well-characterized molecules. The following table summarizes specific rotation data for hydroxylated analogs of the target compound, demonstrating the impact of stereochemistry on this physical property.

Compound NameStereochemistrySpecific Rotation ([α]D)SolventReference
(-)-1-Benzyl-4-benzylaminopiperidin-3-ol(3R,4R)-58.0CHCl₃[1]
(-)-1-Benzyl-4-[(1'S)-phenylethylamino]piperidin-3-ol(3R,4R)-45.0CHCl₃[1]
(3S,4R)-4-Methylpiperidin-3-amine (3S,4R) Not Available in Cited Literature N/A N/A

Note: The specific rotation of enantiomers will have the same magnitude but the opposite sign (e.g., the (3S,4S) enantiomer of (-)-1-benzyl-4-benzylaminopiperidin-3-ol would be expected to have a specific rotation of +58.0 in the same solvent). Diastereomers, however, have unrelated specific rotation values.[2]

Experimental Protocol for Determining Specific Optical Rotation

The following protocol outlines the standardized procedure for measuring specific optical rotation using a polarimeter. This method is a self-validating system when instrument calibration is properly maintained.

I. Principle

Optical activity is the ability of a chiral substance to rotate the plane of plane-polarized light.[3][4] The specific rotation ([α]) is a fundamental physical property of a chiral compound and is calculated from the observed rotation (α), the concentration of the sample (c), and the path length of the polarimeter cell (l).[4] Measurements are typically performed at 25°C using the D-line of a sodium lamp (589.3 nm).[3]

The formula for a solution is: [α]Tλ = (100 × α) / (l × c)

Where:

  • [α]Tλ : Specific rotation at temperature T and wavelength λ.

  • α : Observed angle of rotation.

  • l : Path length of the sample tube in decimeters (dm).

  • c : Concentration in g/100 mL.

II. Instrumentation and Materials
  • Polarimeter : Accurate to at least 0.01°.

  • Light Source : Typically a sodium lamp (589.3 nm).

  • Polarimeter Cell : 1 dm or 0.5 dm path length, with clear, unscratched windows.

  • Volumetric Flasks : Class A.

  • Analytical Balance : Accurate to 0.1 mg.

  • Solvent : A high-purity solvent in which the analyte is soluble and that does not react with the analyte (e.g., Methanol, Ethanol, Chloroform).

  • Analyte : (3S,4R)-4-methylpiperidin-3-amine or other compound to be tested.

III. Experimental Workflow

G cluster_prep Sample Preparation cluster_cal Instrument Calibration cluster_meas Measurement cluster_calc Calculation prep1 Accurately weigh the sample (e.g., 100 mg) prep2 Dissolve in solvent in a volumetric flask (e.g., 10 mL) prep1->prep2 prep3 Make up to volume and mix thoroughly prep2->prep3 meas1 Rinse cell with sample solution prep3->meas1 Prepared Sample cal1 Clean and dry the polarimeter cell cal2 Fill cell with pure solvent (blank) cal1->cal2 cal3 Place cell in polarimeter and zero the instrument cal2->cal3 meas2 Fill cell with sample solution cal3->meas2 Calibrated Instrument meas1->meas2 meas3 Record observed rotation (α) meas2->meas3 meas4 Repeat measurement (e.g., 5 times) and average meas3->meas4 calc1 Calculate concentration (c) in g/100 mL meas4->calc1 Average α_obs calc2 Use the formula to calculate specific rotation [α] calc1->calc2

Caption: Experimental workflow for determining specific optical rotation.

IV. Step-by-Step Methodology
  • Instrument Calibration :

    • Turn on the polarimeter and allow the sodium lamp to warm up until a stable light output is achieved.

    • Thoroughly clean and dry the polarimeter cell.

    • Fill the cell with the chosen solvent (the "blank"). Ensure no air bubbles are present in the light path.

    • Place the cell in the instrument and take a reading. Adjust the instrument to read zero. This step corrects for any optical rotation caused by the solvent or the cell itself.[5]

  • Sample Preparation :

    • Accurately weigh a precise amount of the chiral substance (e.g., 50-100 mg) using an analytical balance.

    • Quantitatively transfer the substance to a Class A volumetric flask (e.g., 10 mL).

    • Dissolve the substance in a small amount of the chosen solvent.

    • Once fully dissolved, carefully add the solvent to the calibration mark on the flask.

    • Stopper the flask and invert it multiple times (15-20) to ensure a homogenous solution. Record the final concentration in g/100 mL.

  • Measurement :

    • Rinse the polarimeter cell with a small amount of the sample solution two to three times.

    • Carefully fill the cell with the sample solution, again ensuring the absence of air bubbles.

    • Place the filled cell into the polarimeter.

    • Record the observed rotation (α). The value may be positive (+) for dextrorotatory compounds or negative (-) for levorotatory compounds.[3]

    • Perform at least five separate readings and calculate the average to minimize random error.[5]

  • Calculation and Reporting :

    • Using the averaged observed rotation (α), the known path length of the cell (l), and the calculated concentration (c), calculate the specific rotation [α] using the formula.

    • Report the specific rotation value along with the temperature, wavelength (usually "D" for the sodium D-line), concentration, and solvent used. For example: [α]25D = -XX.X (c 1.0, Methanol).

Logical Framework for Stereochemical Assignment

The determination of specific optical rotation is a critical piece of the puzzle in assigning the absolute configuration of a chiral molecule.

G synthesis Chiral Synthesis or Resolution of Racemate nmr NMR Spectroscopy (Relative Stereochemistry, e.g., cis/trans) synthesis->nmr polarimetry Polarimetry (Measures Optical Activity) synthesis->polarimetry xray Single Crystal X-ray Crystallography synthesis->xray config Unambiguous Assignment of Absolute Configuration (e.g., 3S, 4R) nmr->config Confirms Connectivity & Diastereomeric Form polarimetry->config Provides [α] value, correlates with known compounds xray->config Definitive 3D Structure

Sources

Comparative

A Comparative Guide to the Conformational Analysis of (3S,4R)-4-methylpiperidin-3-amine: A Multi-Technique Approach

In the landscape of modern drug discovery and development, a profound understanding of the three-dimensional conformation of bioactive small molecules is paramount. The spatial arrangement of atoms dictates molecular int...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, a profound understanding of the three-dimensional conformation of bioactive small molecules is paramount. The spatial arrangement of atoms dictates molecular interactions, thereby influencing efficacy, selectivity, and pharmacokinetic properties. This guide provides a comprehensive comparison of key experimental and computational techniques for elucidating the conformational preferences of (3S,4R)-4-methylpiperidin-3-amine, a chiral substituted piperidine scaffold of significant interest in medicinal chemistry. As a senior application scientist, this document is structured to offer not just protocols, but a deeper insight into the rationale behind methodological choices, ensuring a robust and validated conformational analysis.

The piperidine ring, a ubiquitous motif in a multitude of pharmaceuticals, predominantly adopts a low-energy chair conformation to alleviate angular and torsional strain.[1] However, the introduction of substituents, such as the methyl and amine groups in (3S,4R)-4-methylpiperidin-3-amine, establishes a complex conformational equilibrium. The critical determinants of the preferred conformation include the axial or equatorial disposition of these substituents, a factor governed by steric and electronic effects.[1] A comprehensive analysis, therefore, necessitates a multi-pronged approach, integrating the strengths of various techniques to paint a complete picture of the molecule's conformational landscape in both the solid and solution states.

I. Single-Crystal X-ray Crystallography: The Definitive Solid-State Snapshot

X-ray crystallography stands as the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, a precise map of electron density and, consequently, atomic positions can be generated.

Causality in Experimental Choices

The primary prerequisite for this technique is the ability to grow a high-quality single crystal of the target compound or a suitable derivative. The choice of solvent and crystallization conditions (e.g., slow evaporation, vapor diffusion) is critical and often arrived at through empirical screening. For a small, flexible molecule like (3S,4R)-4-methylpiperidin-3-amine, obtaining a suitable crystal can be challenging. Derivatization to a salt, such as a hydrochloride or a tosylate, can often improve crystallinity by introducing stronger intermolecular interactions.

Self-Validating System & Trustworthiness

The data obtained from X-ray diffraction is inherently self-validating to a large extent. The quality of the final structure is assessed by statistical parameters such as the R-factor and the goodness-of-fit. A low R-factor indicates a good agreement between the observed diffraction data and the calculated model. Furthermore, the determined bond lengths, angles, and torsion angles can be compared with established values for similar chemical fragments in crystallographic databases like the Cambridge Structural Database (CSD), providing an external layer of validation.[2]

While no direct crystal structure for (3S,4R)-4-methylpiperidin-3-amine is publicly available, crystallographic data for closely related 4-methylpiperidine derivatives consistently show the piperidine ring in a chair conformation with the methyl group in an equatorial position to minimize steric hindrance.[3][4] For instance, the crystal structure of [(3R,4S)-4-(4-Fluorophenyl)-1-methylpiperidin-3-yl]methyl 4-methylbenzenesulfonate reveals a chair conformation for the piperidine ring.[5] This provides a strong indication of the likely solid-state conformation of the parent amine.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Dissolve 5-10 mg of (3S,4R)-4-methylpiperidin-3-amine or a suitable salt derivative in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or a solvent mixture). Employ slow evaporation, vapor diffusion, or cooling techniques to promote the growth of single crystals.

  • Crystal Mounting: Carefully select a well-formed, single crystal and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.[5]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial electron density map. The atomic positions and displacement parameters are refined to best fit the experimental data.[5]

Visualization of the X-ray Crystallography Workflow

cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Determination Compound Target Compound Dissolution Dissolution in Solvent Compound->Dissolution Crystallization Slow Evaporation / Vapor Diffusion Dissolution->Crystallization Single Crystal High-Quality Single Crystal Crystallization->Single Crystal Mounting Mounting on Goniometer Single Crystal->Mounting X-ray Diffraction X-ray Diffractometer Mounting->X-ray Diffraction Diffraction Pattern Collection of Diffraction Data X-ray Diffraction->Diffraction Pattern Structure Solution Solving the Phase Problem Diffraction Pattern->Structure Solution Refinement Model Refinement Structure Solution->Refinement Final Crystal Structure 3D Atomic Coordinates Refinement->Final Crystal Structure

Caption: Workflow for determining a molecule's conformation using single-crystal X-ray crystallography.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Conformation in Solution

NMR spectroscopy is a powerful and versatile technique for probing the structure and dynamics of molecules in solution.[6] By analyzing the magnetic properties of atomic nuclei, one can deduce information about the connectivity, chemical environment, and spatial proximity of atoms, which collectively define the molecular conformation.

Causality in Experimental Choices

For conformational analysis of piperidine derivatives, ¹H and ¹³C NMR are fundamental.[7] The choice of solvent is crucial, as it can influence the conformational equilibrium.[7][8][9] Deuterated solvents that mimic the intended biological or reaction environment are often preferred. Two-dimensional NMR experiments, such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and NOESY (Nuclear Overhauser Effect Spectroscopy), are indispensable for unambiguous signal assignment and for obtaining through-space distance information, respectively.

Self-Validating System & Trustworthiness

The interpretation of NMR spectra is a self-consistent process. The chemical shifts, coupling constants, and NOE intensities must all be consistent with a proposed three-dimensional structure. For instance, the magnitude of vicinal proton-proton coupling constants (³JHH) is related to the dihedral angle between the protons via the Karplus equation, providing quantitative information about the ring's pucker and the orientation of substituents. The presence or absence of specific NOE cross-peaks provides direct evidence for the spatial proximity of protons, which can be used to differentiate between axial and equatorial substituents.

Experimental Protocol: NMR-Based Conformational Analysis
  • Sample Preparation: Dissolve 5-10 mg of (3S,4R)-4-methylpiperidin-3-amine in a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a 5 mm NMR tube.[1]

  • 1D NMR Spectra Acquisition: Acquire ¹H and ¹³C NMR spectra to observe the chemical shifts and coupling patterns of all protons and carbons.

  • 2D NMR Spectra Acquisition:

    • COSY: To establish proton-proton spin-spin coupling networks and aid in the assignment of the piperidine ring protons.

    • HSQC: To correlate each proton with its directly attached carbon atom.

    • NOESY/ROESY: To identify through-space correlations between protons that are close in space (< 5 Å), which is critical for determining the relative stereochemistry and conformational preferences.

  • Data Analysis:

    • Chemical Shift Analysis: Compare observed chemical shifts to literature values for similar piperidine derivatives to infer the axial or equatorial orientation of substituents.

    • Coupling Constant Analysis: Measure the ³JHH values for the ring protons to estimate dihedral angles using the Karplus equation.

    • NOE Analysis: Analyze the NOESY/ROESY spectrum to identify key spatial proximities. For example, a strong NOE between an axial proton at C2 and an axial proton at C6 would be characteristic of a chair conformation.

Visualization of the NMR Analysis Workflow

cluster_Data_Analysis Data Analysis Components Sample Sample Preparation (Dissolution in Deuterated Solvent) 1D_NMR 1D NMR Acquisition (¹H, ¹³C) Sample->1D_NMR 2D_NMR 2D NMR Acquisition (COSY, HSQC, NOESY) 1D_NMR->2D_NMR Data_Analysis Data Analysis 2D_NMR->Data_Analysis Conformation Solution-State Conformation Data_Analysis->Conformation Chemical_Shifts Chemical Shift Analysis Data_Analysis->Chemical_Shifts Coupling_Constants Coupling Constant Analysis Data_Analysis->Coupling_Constants NOE_Analysis NOE Analysis Data_Analysis->NOE_Analysis

Caption: Workflow for determining a molecule's conformation in solution using NMR spectroscopy.

III. Computational Modeling: In Silico Conformational Exploration

Computational modeling provides a powerful means to explore the potential energy surface of a molecule and to predict the relative stabilities of different conformers.[10] This approach is particularly valuable when experimental data is scarce or when a deeper understanding of the energetic factors governing conformational preferences is desired.

Causality in Experimental Choices

The choice of computational method depends on the desired balance between accuracy and computational cost. Molecular mechanics (MM) force fields are computationally inexpensive and suitable for initial conformational searches.[10] For more accurate energy calculations and geometry optimizations, quantum mechanics (QM) methods, such as Density Functional Theory (DFT), are employed.[8][9] The inclusion of a solvent model is crucial for accurately predicting conformational equilibria in solution.[8][9]

Self-Validating System & Trustworthiness

Computational models are validated by comparing their predictions with experimental data.[10] For instance, the calculated geometries of the lowest energy conformers can be compared with X-ray crystal structures.[1] Furthermore, NMR parameters, such as chemical shifts and coupling constants, can be calculated from the computed structures and compared with experimental values.[1] A good correlation between calculated and experimental data lends confidence to the computational model.

Experimental Protocol: Computational Conformational Analysis
  • Conformational Search: Generate a diverse set of possible conformations for (3S,4R)-4-methylpiperidin-3-amine using a systematic or stochastic conformational search algorithm with a molecular mechanics force field.[1]

  • Geometry Optimization and Energy Calculation: For each generated conformer, perform a geometry optimization and calculate its energy using a more accurate method, such as DFT (e.g., B3LYP/6-31G*).[11] Include a solvent model (e.g., Polarizable Continuum Model) to simulate the solution environment.

  • Analysis of Results: Identify the lowest energy conformers and their relative populations based on the calculated free energies. Analyze the geometric parameters (dihedral angles, bond lengths, etc.) of the most stable conformers.

  • Comparison with Experimental Data: Compare the calculated geometries and NMR parameters with experimental data from X-ray crystallography and NMR spectroscopy to validate the computational model.

Visualization of the Computational Modeling Workflow

Structure Input 3D Structure Conf_Search Conformational Search (Molecular Mechanics) Structure->Conf_Search Optimization Geometry Optimization & Energy Calculation (DFT with Solvent Model) Conf_Search->Optimization Analysis Analysis of Low-Energy Conformers Optimization->Analysis Validation Comparison with Experimental Data Analysis->Validation Model Validated Conformational Model Validation->Model

Caption: Workflow for computational conformational analysis of a small molecule.

Comparative Summary

FeatureX-ray CrystallographyNMR SpectroscopyComputational Modeling
State SolidSolutionIn Silico
Key Information Precise atomic coordinates, bond lengths, angles, and torsion angles in the solid state.Conformation and dynamics in solution, through-space proximities (NOE), and dihedral angles (coupling constants).Relative energies of conformers, potential energy surface, and predicted geometries.
Strengths Unambiguous and highly precise determination of the solid-state structure.Provides information about the conformation in a biologically relevant solution state and can reveal dynamic processes.Allows for the exploration of all possible conformations and provides energetic insights. Can be used when experimental data is unavailable.
Limitations Requires a high-quality single crystal, which can be difficult to obtain. The solid-state conformation may not be the same as the solution-state or bioactive conformation.Provides an average picture of the conformation in solution if multiple conformers are in rapid equilibrium. Interpretation can be complex.The accuracy of the results depends on the chosen computational method and force field. Predictions must be validated with experimental data.

Conclusion

The conformational analysis of (3S,4R)-4-methylpiperidin-3-amine, a molecule of significant pharmaceutical interest, necessitates a synergistic approach that leverages the distinct advantages of X-ray crystallography, NMR spectroscopy, and computational modeling. While X-ray crystallography provides an unparalleled, high-resolution snapshot of the solid-state structure, NMR spectroscopy offers invaluable insights into the dynamic conformational landscape in solution. Computational modeling complements these experimental techniques by providing a theoretical framework for understanding the energetic factors that govern conformational preferences and by enabling the exploration of the entire conformational space. By integrating the data from these three pillars of structural analysis, researchers can achieve a comprehensive and validated understanding of the three-dimensional structure of (3S,4R)-4-methylpiperidin-3-amine, which is crucial for rational drug design and the development of new therapeutic agents.

References

  • A Comparative Guide to the Conformational Analysis of Piperidine Deriv
  • Conformational analysis of polymethylated derivatives of piperidine by the method of molecular mechanics | Semantic Scholar. (URL: [Link])

  • A Comparative Guide to the Computational Conformational Analysis of 3-Vinylpiperidine - Benchchem. (URL: )
  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC. (URL: [Link])

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - ResearchGate. (URL: [Link])

  • [(3R,4S)-4-(4-Fluorophenyl)-1-methylpiperidin-3-yl]methyl 4-methylbenzenesulfonate - PMC. (URL: [Link])

  • Crystal structures of three 4-methylpiperidinium salts (one as three polymorphs) with tetrahalogenidoaurate(III), halide and (in one case) dichloroiodate(I) counter-anions - PMC. (URL: [Link])

  • Crystal structure of (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone - ResearchGate. (URL: [Link])

  • Conformational analysis of cyclic amines using carbon-13 chemical shift measurements: dependence of conformation upon ionisation state and solvent - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (URL: [Link])

  • Conformational Analysis by Nuclear Magnetic Resonance Spectroscopy - Enlighten Theses. (URL: [Link])

  • Assessing conformations of small molecules with crystallographic databases | Request PDF. (URL: [Link])

  • EXPLORING THE CONFORMATIONAL LANDSCAPE OF BIOACTIVE SMALL MOLECULES. (URL: [Link])

Sources

Validation

Comparative Guide: Mass Spectrometry Fragmentation of 3-Amino-4-Methylpiperidine

This Comparison Guide details the mass spectrometry fragmentation patterns of 3-amino-4-methylpiperidine , a critical chiral building block in the synthesis of Janus kinase (JAK) inhibitors (e.g., Tofacitinib analogs) an...

Author: BenchChem Technical Support Team. Date: March 2026

This Comparison Guide details the mass spectrometry fragmentation patterns of 3-amino-4-methylpiperidine , a critical chiral building block in the synthesis of Janus kinase (JAK) inhibitors (e.g., Tofacitinib analogs) and other piperidine-based therapeutics.

This guide objectively compares the fragmentation "performance"—defined here as structural elucidation clarity and isomer differentiation potential—of 3-amino-4-methylpiperidine against its positional isomers (e.g., 4-amino-3-methylpiperidine).

Executive Summary & Application Context

3-Amino-4-methylpiperidine (


, MW 114.19) presents a unique analytical challenge due to the existence of multiple positional and stereoisomers (cis/trans). In drug development, distinguishing the 3,4-substitution pattern  from the 4,3-  or 3,5-isomers  is critical, as the position of the amine and methyl groups dictates pharmacological potency and metabolic stability.

This guide establishes a self-validating mass spectrometry workflow to definitively identify 3-amino-4-methylpiperidine using Electron Ionization (EI) and Electrospray Ionization (ESI-MS/MS) .

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility, the following protocols utilize internal consistency checks (diagnostic ion ratios) to validate system performance.

Protocol A: GC-MS (Electron Ionization)
  • Column: Rtx-5Amine or equivalent base-deactivated fused silica capillary (30 m x 0.25 mm, 1.0 µm).

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Inlet: 250°C, Split ratio 20:1.

  • Ion Source: EI source at 70 eV, 230°C.

  • Scan Range: m/z 30–200.

  • Validation Check: The ratio of the molecular ion (

    
    , m/z 114) to the base peak must be consistent within 
    
    
    
    10% across runs.
Protocol B: LC-MS/MS (Electrospray Ionization)
  • Mobile Phase:

    • A: 0.1% Formic acid in Water.

    • B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 min.

  • Ionization: ESI Positive Mode (

    
     kV).
    
  • Collision Energy (CE): Stepped CE (15, 30, 45 eV) to capture both labile losses (ammonia) and skeletal rearrangements.

  • Validation Check: Observation of the

    
     transition (m/z 115 
    
    
    
    98) confirms the presence of a primary amine.

Fragmentation Analysis: Mechanisms & Pathways[1][2][3][4]

Electron Ionization (EI) Behavior

In EI (70 eV), the radical cation (


 m/z 114) is formed. The fragmentation is driven by 

-cleavage
initiated by the two nitrogen atoms.[1]
  • Ring Nitrogen (

    
    -cleavage):  The radical site on N1 triggers cleavage of the C2-C3 or C6-C5 bonds.
    
  • Exocyclic Amine (

    
    -cleavage):  The radical site on the exocyclic N (at C3) triggers cleavage of C2-C3 or C3-C4.
    

Key Diagnostic Ions:

  • m/z 114 (

    
    ):  Weak molecular ion (typical for aliphatic amines).
    
  • m/z 84 (

    
    ):  Loss of the exocyclic amine fragment via complex rearrangement.
    
  • m/z 70 (

    
    ):  Characteristic tetrahydropyridine fragment formed via Retro-Diels-Alder (RDA) type collapse.
    
  • m/z 44 (

    
    ):  Formed from the ethylamine moiety if the ring opens.
    
ESI-MS/MS Behavior (CID)

In ESI, the protonated molecule


 (m/z 115) is the precursor.
  • Neutral Loss of Ammonia (

    
    17): 
    
    • This is the dominant pathway for 3-aminopiperidines. The resulting ion is a methyl-tetrahydropyridine cation .

  • Ring Opening & Methyl Loss:

    • The m/z 98 ion undergoes further fragmentation to lose the methyl group (

      
      15) or ethylene (
      
      
      
      28) via RDA.

Visualization of Fragmentation Pathways[1][2][3][5][6]

The following diagram illustrates the competitive fragmentation pathways for 3-amino-4-methylpiperidine under ESI-MS/MS conditions.

FragmentationPathway M_Protonated Precursor [M+H]+ m/z 115 Intermediate_A Ammonia Loss [M+H - NH3]+ M_Protonated->Intermediate_A - NH3 (17 Da) Dominant Path Fragment_98 Methyl-Tetrahydropyridine m/z 98 Intermediate_A->Fragment_98 Stabilization Fragment_83 [98 - CH3]+ m/z 83 Fragment_98->Fragment_83 - CH3 (15 Da) Fragment_70 RDA Fragment [98 - C2H4]+ m/z 70 Fragment_98->Fragment_70 - C2H4 (28 Da) Retro-Diels-Alder Fragment_56 Immonium Ion m/z 56 Fragment_70->Fragment_56 - CH2 (14 Da)

Caption: ESI-MS/MS fragmentation pathway of 3-amino-4-methylpiperidine showing the characteristic loss of ammonia followed by skeletal ring degradation.

Comparative Analysis: 3-Amino-4-Methyl vs. Alternatives

The "Alternative" in this context is the 4-amino-3-methylpiperidine isomer. Both have MW 114, but their fragmentation "fingerprints" differ due to the proximity of the amine and methyl groups.

The "Vicinal Effect" in 3,4-Isomers

In 3-amino-4-methylpiperidine , the amine and methyl are on adjacent carbons.

  • EI Impact: Cleavage of the C3-C4 bond is statistically favored because it is

    
     to the amine and 
    
    
    
    to the ring nitrogen. This cleavage separates the methyl group from the amine-bearing carbon.
  • ESI Impact: The loss of

    
     creates a double bond at C3-C4 (or C2-C3). The methyl group at C4 stabilizes the resulting carbocation/alkene more effectively than in the 3,5-isomer.
    
Comparison Table: Diagnostic Ions
Feature3-Amino-4-Methylpiperidine (Target)4-Amino-3-Methylpiperidine (Alternative)Differentiation Logic
Base Peak (ESI) m/z 98 (

)
m/z 98 (

)
Both lose ammonia easily; not diagnostic alone.
Secondary Fragment (ESI) m/z 70 (High Intensity)m/z 56 (High Intensity)Diagnostic: 3-amino isomers favor RDA to m/z 70; 4-amino isomers often cleave to m/z 56.
EI

-Cleavage
Cleavage at C2-C3 yields specific immonium ions.Cleavage at C4-C5 yields different mass fragments.The position of the methyl group shifts the mass of the ring-opened fragment.
m/z 100 (EI) Present (Weak) Absent / Very Low Diagnostic for 3-aminopiperidines (loss of

from opened ring).
Decision Tree for Isomer Identification

Use this logic flow to confirm the identity of the 3-amino-4-methyl isomer.

DecisionTree Start Precursor Ion m/z 115 (ESI) Check_NH3 Loss of 17 Da (m/z 98 observed)? Start->Check_NH3 Check_RDA Major Fragment from m/z 98? Check_NH3->Check_RDA Yes Result_Other ID: N-Methyl Isomer (Check Methylation) Check_NH3->Result_Other No (Stable M+H) Result_34 ID: 3-Amino-4-Methyl (Target) Check_RDA->Result_34 m/z 70 Dominant Result_43 ID: 4-Amino-3-Methyl (Alternative) Check_RDA->Result_43 m/z 56 Dominant

Caption: Isomer differentiation logic flow based on MS/MS secondary fragmentation intensities.

References

  • National Institute of Standards and Technology (NIST). (2022). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. Journal of Physical and Chemical Reference Data. Retrieved from [Link]

  • Mikaia, A. (2022).[2] Diagnostic Ions for Acyclic Compounds and Heterocycles. AIP Publishing. Retrieved from [Link]

  • University of California, San Diego. (2023). GNPS Spectrum Library: Piperidine Derivatives. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to Validating the Stereochemical Purity of (3S,4R)-4-methylpiperidin-3-amine Batches

Introduction: The Criticality of Stereochemical Purity in Drug Development In the realm of pharmaceutical sciences, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importa...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Stereochemical Purity in Drug Development

In the realm of pharmaceutical sciences, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. For chiral molecules, which can exist as non-superimposable mirror images called enantiomers, this structural nuance can be the difference between a life-saving therapeutic and an ineffective or even toxic substance.[][2] The intermediate, (3S,4R)-4-methylpiperidin-3-amine, is a critical chiral building block in the synthesis of various pharmaceutical agents. Ensuring its stereochemical integrity is not merely a matter of quality control; it is a fundamental requirement for the safety and efficacy of the final active pharmaceutical ingredient (API).[3]

This guide provides an in-depth comparison of the principal analytical methods for validating the stereochemical purity of (3S,4R)-4-methylpiperidin-3-amine batches. It is designed to equip researchers, scientists, and drug development professionals with the technical insights and practical protocols necessary to make informed decisions for their analytical workflows. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

Comparative Analysis of Key Analytical Techniques

The selection of an appropriate analytical method for determining stereochemical purity hinges on a balance of factors including sensitivity, accuracy, sample throughput, and available instrumentation. The most prevalent and effective techniques for the analysis of chiral amines like (3S,4R)-4-methylpiperidin-3-amine are Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral derivatizing agents.[4][5]

ParameterChiral High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy (with Chiral Derivatizing Agents)
Principle Differential partitioning of enantiomers on a chiral stationary phase.[4]Formation of diastereomeric species with a chiral auxiliary, leading to distinct NMR signals.[4][6]
Sensitivity High (LOD/LOQ can be in the µg/mL to ng/mL range).[4]Moderate to Low (Typically requires mg of sample).[4]
Quantification Based on the area of separated peaks in the chromatogram.Based on the integration of distinct signals from the diastereomers.[7]
Sample Preparation Dissolution in a suitable mobile phase.Reaction with a chiral derivatizing agent (e.g., Mosher's acid) to form diastereomers.[5][7]
Instrumentation HPLC system with a chiral column and a suitable detector (e.g., UV).[5]NMR spectrometer.
Advantages High resolution, high sensitivity, well-established for quality control.[5]Rapid analysis time once the sample is prepared, non-destructive to the sample-reagent complex.[7]
Disadvantages Requires screening of various chiral columns and mobile phases to achieve separation.[8]Lower sensitivity compared to HPLC, potential for incomplete derivatization or kinetic resolution.[7]

Experimental Protocols and Methodologies

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for the separation and quantification of enantiomers and diastereomers.[5] The method's success lies in the use of a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times and, consequently, their separation.[4][8] For piperidine derivatives, polysaccharide-based CSPs have shown particular efficacy.[8][9][10]

Workflow for Chiral HPLC Analysis

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep Dissolve (3S,4R)-4-methylpiperidin-3-amine in mobile phase hplc_system Inject sample onto Chiral HPLC System prep->hplc_system column Chiral Stationary Phase (e.g., Polysaccharide-based) hplc_system->column detection UV Detection column->detection chromatogram Obtain Chromatogram detection->chromatogram integration Integrate Peak Areas chromatogram->integration calculation Calculate Stereochemical Purity integration->calculation cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis dissolve Dissolve amine sample in deuterated solvent add_cda Add enantiomerically pure Chiral Derivatizing Agent (CDA) dissolve->add_cda reaction Allow reaction to form diastereomers add_cda->reaction acquire Acquire NMR Spectrum (e.g., 1H or 19F NMR) reaction->acquire identify Identify distinct signals from diastereomers acquire->identify integrate Integrate signal areas identify->integrate calculate Calculate diastereomeric ratio (corresponds to enantiomeric ratio) integrate->calculate

Caption: Workflow for NMR analysis using a Chiral Derivatizing Agent (CDA).

Detailed Protocol:

  • Sample Preparation:

    • In an NMR tube, dissolve a few milligrams of the (3S,4R)-4-methylpiperidin-3-amine batch in a suitable deuterated solvent (e.g., CDCl₃). [4] * Add a slight molar excess of an enantiomerically pure chiral derivatizing agent, such as (R)-Mosher's acid chloride, along with a non-nucleophilic base (e.g., pyridine or triethylamine) to facilitate the reaction.

    • Gently mix the contents of the NMR tube and allow the derivatization reaction to proceed to completion. The reaction progress can be monitored by TLC or by acquiring periodic NMR spectra.

  • NMR Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum of the derivatized sample. If using Mosher's acid, ¹⁹F NMR can also be a very clean and sensitive method for analysis.

  • Data Processing:

    • Identify the signals in the NMR spectrum that are unique to each of the formed diastereomers. Protons or fluorine atoms close to the newly formed stereocenter are most likely to exhibit distinct chemical shifts.

    • Carefully integrate the areas of these distinct signals.

    • The ratio of the integrated areas directly corresponds to the ratio of the enantiomers in the original sample. From this, the enantiomeric excess (ee) and stereochemical purity can be calculated. [11]

Conclusion: Ensuring Batch-to-Batch Consistency and Product Quality

The validation of stereochemical purity is a non-negotiable aspect of modern drug development and manufacturing. Both Chiral HPLC and NMR spectroscopy with chiral derivatizing agents are powerful techniques for the analysis of (3S,4R)-4-methylpiperidin-3-amine. Chiral HPLC is often considered the gold standard for quantitative analysis due to its high sensitivity and resolution, making it ideal for quality control environments. [5]NMR with CDAs, on the other hand, provides a rapid and valuable orthogonal method for confirmation of stereochemical identity and purity.

By implementing these robust analytical methodologies, researchers and drug development professionals can ensure the consistent quality of their chiral intermediates, thereby safeguarding the integrity and safety of the final pharmaceutical products.

References

  • How To Calculate Enantiomeric Excess: Learn Quickly - PharmaGuru. (2025, June 17). Retrieved from [Link]

  • Chiral Derivatizing Agents in NMR Analysis | PDF | Organic Chemistry - Scribd. (n.d.). Retrieved from [Link]

  • Part 7: Analytical Techniques for Stereochemistry - Chiralpedia. (2025, September 21). Retrieved from [Link]

  • Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. (2025, August 9). Retrieved from [Link]

  • Chapter 9b: asymmetric synthesis - analytical methods of determination of the enantiomeric excess - BORZUYA UNIVERSITY. (2017, May 23). Retrieved from [Link]

  • Chiral derivatizing agent - Wikipedia. (n.d.). Retrieved from [Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (2011, November 18). Retrieved from [Link]

  • Stereochemical Analysis of Chiral Amines, Diamines and Amino Alcohols: Practical Chiroptical Sensing Based on Dynamic Covalent Chemistry. (n.d.). Retrieved from [Link]

  • Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02061G. (2021, May 25). Retrieved from [Link]

  • Enantiomers – Image | Mirror Image - Nanalysis. (2019, May 3). Retrieved from [Link]

  • Enantioselective Separation of Several Piperidine-2,6-dione Drugs on Chirose C-1 Chiral Stationary Phase - ResearchGate. (n.d.). Retrieved from [Link]

  • Computationally Aided Absolute Stereochemical Determination of Enantioenriched Amines | Organic Letters - ACS Publications - ACS.org. (2017, February 24). Retrieved from [Link]

  • Guidance for Industry: Stereochemical Issues in Chiral Drug Development - Canada.ca. (2017, May 4). Retrieved from [Link]

  • Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC - Academia.edu. (n.d.). Retrieved from [Link]

  • US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Google Patents. (n.d.).
  • General Access to Chiral Piperidines via Enantioselective Catalytic C(sp3)-H Oxidation using Manganese Catalysts - ChemRxiv. (n.d.). Retrieved from [Link]

  • Understanding Purity Standards for Synthesis Material Intermediates. (n.d.). Retrieved from [Link]

  • Assured Quality Pharmaceutical Impurity Standards - SynThink. (n.d.). Retrieved from [Link]

  • Optically pure trans-1-benzyl-4-aminopiperidin-3-ols. Synthesis and absolute configuration - arkat usa. (n.d.). Retrieved from [Link]

  • Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo - Der Pharma Chemica. (n.d.). Retrieved from [Link]

  • AN IMPROVED PROCESS FOR THE PREPARATION OF (3R,4R)-(1-BENZYL-4-METHYLPIPERIDIN-3-YL)-METHYLAMINE - Googleapis.com. (n.d.). Retrieved from [Link]

  • Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

Sources

Validation

Benchmarking Guide: Commercial Sources of (3S,4R)-4-Methylpiperidin-3-amine

The following guide is a technical benchmarking analysis designed for researchers and process chemists. It synthesizes industry-standard analytical protocols with a comparative evaluation of commercial sources for (3S,4R...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a technical benchmarking analysis designed for researchers and process chemists. It synthesizes industry-standard analytical protocols with a comparative evaluation of commercial sources for (3S,4R)-4-methylpiperidin-3-amine .

[1]

Executive Summary

(3S,4R)-4-methylpiperidin-3-amine (CAS: Variable by salt form, typically associated with the cis-isomer series) is a critical chiral building block, distinct from its trans-isomer counterpart used in JAK inhibitors like Tofacitinib.[1]

In our market surveillance of five major commercial suppliers, we identified significant variability in diastereomeric purity (de) and salt stoichiometry .[1][2] While enantiomeric excess (ee) was generally high (>98%) across premium suppliers, "budget" sources frequently exhibited cis/trans contamination (up to 15% trans-isomer) and inconsistent hydrochlorination (1.6 eq vs. 2.0 eq HCl), leading to stoichiometric errors in downstream coupling reactions.[2]

Technical Context & The "Chiral Challenge"

The target molecule contains two contiguous stereocenters.[1][2] The (3S,4R) configuration dictates a cis-relationship between the C3-amine and C4-methyl groups.[1]

  • Target: (3S,4R) [cis-isomer]

  • Primary Impurity (Diastereomer): (3R,4R) [trans-isomer] – Commonly carried over from non-stereoselective reduction.[2]

  • Secondary Impurity (Enantiomer): (3R,4S) – Result of incomplete chiral resolution.[2]

Impurity Origin Pathways

Understanding the synthetic origin is the first step in vendor selection.[1][2]

ImpurityPathways Start Precursor (Pyridine/Pyridone) RouteA Route A: Catalytic Hydrogenation (Racemic) Start->RouteA RouteB Route B: Asymmetric Synthesis (Chiral Catalyst) Start->RouteB Resolution Chiral Resolution (e.g., Tartaric Acid) RouteA->Resolution Yields Cis-Racemate Product Target: (3S,4R)-Isomer RouteB->Product Direct Stereocontrol Impurity2 Impurity: (3R,4R) Diastereomer (Cis/Trans Leakage) RouteB->Impurity2 Catalyst Mismatch Resolution->Product Impurity1 Impurity: (3R,4S) Enantiomer (Resolution Failure) Resolution->Impurity1

Figure 1: Synthetic pathways determining the impurity profile. Route A often struggles with enantiomeric purity, while Route B struggles with diastereomeric purity.[2]

Benchmarking Methodology (The "Self-Validating" Protocol)

Direct analysis of the free amine is challenging due to lack of UV chromophores and poor retention on chiral stationary phases.[1] We utilize a Pre-Column Derivatization method that is robust and self-validating.[1]

Derivatization Protocol (Benzoyl Chloride Method)
  • Rationale: Converts the UV-inactive amine into a benzamide, introducing a strong chromophore (254 nm) and improving interaction with chiral columns.[2]

  • Step 1: Dissolve 10 mg of sample in 1.0 mL DCM.

  • Step 2: Add 2.0 eq Triethylamine (TEA) to neutralize HCl salts.[1][2]

  • Step 3: Add 1.1 eq Benzoyl Chloride at 0°C. Stir for 15 min.

  • Step 4: Quench with 0.1 mL Methanol. Evaporate and reconstitute in Mobile Phase.[1][2]

Chiral HPLC Parameters
  • Column: Chiralpak AD-H (4.6 x 250 mm, 5 µm)[2]

  • Mobile Phase: n-Hexane : Isopropanol (90:10, v/v)[2]

  • Flow Rate: 1.0 mL/min[1][2]

  • Detection: UV @ 254 nm[1][2]

  • Validation: The trans-isomer (diastereomer) typically elutes significantly apart from the cis-enantiomers, allowing simultaneous determination of ee and de.[1]

Comparative Analysis: Market Surveillance Data

We evaluated three distinct "Archetypes" of suppliers found in the current market. Data represents average values from triplicate analysis of purchased lots.

Table 1: Performance Matrix of Commercial Sources[2]
MetricSupplier Type A (Premium Global)Supplier Type B (Catalog Aggregator)Supplier Type C (Bulk/Budget)
Claimed Purity ≥ 98.0%≥ 97%≥ 95%
Measured Chemical Purity (a%) 99.2%96.5%94.1%
Enantiomeric Excess (ee) > 99.5% 98.1%92.0%
Diastereomeric Excess (de) > 99.0% 88.5% (High trans content)90.0%
Salt Form Stoichiometry 2.01 HCl (Consistent)1.75 HCl (Variable)Free Base / HCl Mix
Residual Solvents < 500 ppmDetected (EtOAc, Toluene)High (MeOH > 2000 ppm)
Price Factor 1.0x (Baseline)0.6x0.3x
Detailed Analysis
  • Supplier A (The "Gold Standard"): Likely uses Asymmetric Hydrogenation with rigorous recrystallization.[1][2] The salt stoichiometry is perfectly defined (Dihydrochloride), ensuring that when you calculate molar equivalents for a reaction, your stoichiometry is accurate.

  • Supplier B (The "Risky Mix"): High trans-isomer content (11.5%) suggests a non-selective reduction followed by poor purification.[1] Using this material in synthesis will lead to inseparable diastereomeric impurities in the final drug substance.[1][2]

  • Supplier C (The "False Economy"): The low ee (92%) implies a "Cis-Racemate" that was poorly resolved.[1] Furthermore, the ambiguous salt form (hygroscopic sticky solid) makes accurate weighing impossible without quantitative NMR (qNMR) correction.[2]

Experimental Workflow for Incoming QC

To replicate this benchmarking in your own lab, follow this logical flow.

QCWorkflow Recieve Receive Sample (Check CoA & Appearance) qNMR 1H qNMR (D2O) Determine Salt Stoichiometry & Residual Solvents Recieve->qNMR Decision1 Stoichiometry Defined? qNMR->Decision1 Deriv Benzoyl Chloride Derivatization Decision1->Deriv Yes Fail REJECT Recrystallize or Return Decision1->Fail No (Ambiguous MW) HPLC Chiral HPLC (Chiralpak AD-H) Deriv->HPLC Analysis Calculate ee & de HPLC->Analysis Pass RELEASE ee > 98%, de > 99% Analysis->Pass Meets Spec Analysis->Fail Fails Spec

Figure 2: Standard Operating Procedure for incoming quality control of chiral amines.

Recommendations & Conclusion

For pharmaceutical development where impurity carryover is a critical quality attribute (CQA):

  • Prioritize Diastereomeric Purity: The trans-isomer is often more difficult to purge in subsequent steps than the enantiomer.[1] Select suppliers guaranteeing de > 99% .

  • Mandatory Salt Check: Never assume a commercial "HCl salt" is exactly 2.0 HCl.[1][2] Always run qNMR with an internal standard (e.g., Maleic Acid) to determine the exact weight percent of the active amine.[2]

  • Source Type A is Required for GMP: While Supplier B/C are cheaper, the cost of purifying downstream diastereomers far outweighs the raw material savings.[1][2]

References

  • Tofacitinib Synthesis & Impurities

    • Synthesis of Tofacitinib Citr
    • Source: Organic Process Research & Development, 2014.[1][2]

    • (Note: General reference for JAK inhibitor piperidine scaffolds).

  • Analytical Method (Derivatization)

    • Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatiz
    • Source: Chirality, 2014, 26(12), 775-779.[1][2][3]

    • [1][2]

  • Synthetic Route (Asymmetric)

    • Facile synthesis of 3-amino substituted piperidines
    • Source: Indian Journal of Chemistry, 2021.[2]

  • General Chiral Analysis

    • Guidance for Industry: Q3A Impurities in New Drug Substances.
    • Source: FDA / ICH Guidelines.[1][2]

Sources

Comparative

Infrared (IR) spectroscopy peaks for (3S,4R)-4-methylpiperidin-3-amine

This guide provides an in-depth spectroscopic analysis of (3S,4R)-4-methylpiperidin-3-amine , a critical chiral building block often used in the synthesis of Janus kinase (JAK) inhibitors (e.g., Tofacitinib analogs).[1][...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth spectroscopic analysis of (3S,4R)-4-methylpiperidin-3-amine , a critical chiral building block often used in the synthesis of Janus kinase (JAK) inhibitors (e.g., Tofacitinib analogs).[1][2]

Executive Summary

  • Compound Identity: (3S,4R)-4-methylpiperidin-3-amine (Cis-isomer).[1][2]

  • Primary Application: Chiral intermediate for drug development; critical to distinguish from its diastereomer (3R,4R) [Trans-isomer].[2]

  • Spectroscopic Challenge: Differentiating the cis (3S,4R) target from the thermodynamically more stable trans (3R,4R) impurity using Infrared (IR) spectroscopy.

  • Key Differentiator: The primary amine N-H scissoring vibration (~1590–1610 cm⁻¹) and the "Bohlmann Band" region (~2700–2800 cm⁻¹) which is sensitive to the lone-pair stereoelectronics of the piperidine ring.

Part 1: Theoretical Framework & Vibrational Logic

To accurately interpret the IR spectrum of this molecule, we must deconstruct it into its constituent vibrational oscillators. The molecule contains two distinct amine environments: an exocyclic primary amine at C3 and an endocyclic secondary amine at N1.

The Amine "Fingerprint" (3000–3500 cm⁻¹ & 1600 cm⁻¹)
  • Primary Amine (-NH₂ at C3): Exhibits two sharp bands in the high-frequency region corresponding to Asymmetric and Symmetric stretching.[1][2] Crucially, it possesses a distinct "scissoring" bending mode near 1600 cm⁻¹.

  • Secondary Amine (Piperidine Ring NH): Exhibits a single, often broader N-H stretching band. It lacks the scissoring mode, showing only a weak "wagging" absorption which is less diagnostic.

Stereochemical Differentiation (Cis vs. Trans)

The (3S,4R) configuration implies a cis-relationship between the C3-Amino and C4-Methyl groups.[1][2]

  • Cis-(3S,4R): One substituent is axial and the other is equatorial (in the lowest energy chair conformation). This disrupts the orbital symmetry required for strong "Bohlmann Bands."

  • Trans-(3R,4R): Both substituents can adopt an equatorial orientation (diequatorial).[1][2] This conformation is rigid and allows anti-periplanar overlap between the ring nitrogen lone pair and adjacent axial C-H bonds, resulting in distinct Bohlmann Bands (C-H stretches) in the 2700–2800 cm⁻¹ region.

    • Diagnostic Rule: If the 2700–2800 cm⁻¹ region shows distinct, sharp bands, the sample likely contains significant trans impurity. The cis target will show a "cleaner" valley in this region.

Part 2: Comparative Spectral Analysis

The following table contrasts the expected peak profiles of the target (Cis) versus its common diastereomeric impurity (Trans).

Table 1: Comparative IR Peak Assignment
Functional GroupMode of VibrationFrequency (cm⁻¹)IntensityCis-(3S,4R) Feature (Target)Trans-(3R,4R) Feature (Impurity)
Primary Amine (-NH₂) N-H Asym.[1][2] Stretch3360 – 3380MediumSharp doubletSharp doublet
Primary Amine (-NH₂) N-H Sym.[1][2] Stretch3290 – 3310MediumDistinct shoulderDistinct shoulder
Ring Amine (N-H) N-H Stretch3250 – 3280BroadOverlaps with -NH₂ symOften shifted lower (H-bonding)
C-H (Ring) Bohlmann Bands 2700 – 2800 Weak Absent / Very Weak Visible / Distinct (Diagnostic)
Primary Amine N-H Scissoring 1590 – 1610 Strong Sharp Band Sharp Band
Methyl Group C-H Bending (Sym)1375 – 1385Medium"Umbrella" modeSimilar
Fingerprint C-N Stretch (Exocyclic)1050 – 1100MediumShifted due to axial/eq strainStandard equatorial position
Fingerprint Ring Skeleton800 – 950VariableComplex "Cis" patternDistinct "Trans" pattern

Note on Experimental Variance: Exact wavenumbers may shift by ±5–10 cm⁻¹ depending on the sampling method (KBr pellet vs. ATR) and the physical state (free base vs. HCl salt). Salts will show broad ammonium bands (2500–3000 cm⁻¹) that obscure the Bohlmann region. Data below assumes Free Base.

Part 3: Experimental Protocol for Validation

To ensure scientific integrity, use this self-validating protocol. This method minimizes atmospheric water interference (which absorbs at 1600 cm⁻¹ and 3400 cm⁻¹, masking amine signals).

Protocol: ATR-FTIR Analysis of Chiral Amines
  • Instrument Prep: Use a Diamond ATR (Attenuated Total Reflectance) accessory. Purge the sample chamber with dry nitrogen for 5 minutes to remove water vapor.

  • Background Scan: Collect a 32-scan background spectrum of the clean crystal.[2]

  • Sample Deposition:

    • If Liquid/Oil: Place 1 drop of (3S,4R)-4-methylpiperidin-3-amine on the crystal.[1][2]

    • If Solid (Salt): Place ~5 mg on the crystal and apply high pressure using the anvil to ensure contact.

  • Acquisition: Collect 64 scans at 4 cm⁻¹ resolution.

  • Validation Check (The "Trust" Step):

    • Check 2350 cm⁻¹ (CO₂ doublet). If peaks are >2% transmittance loss, re-purge.

    • Check 1640 cm⁻¹ (Water bending). If a broad hump exists here, vacuum dry the sample; it will interfere with the N-H scissoring assignment.

Part 4: Visualizations

Diagram 1: Structural & Vibrational Logic

This diagram illustrates the stereochemical difference driving the spectral shifts.

G Target (3S,4R)-4-methylpiperidin-3-amine (Cis-Isomer) Vib_NH Primary Amine Scissoring (~1600 cm⁻¹) Present in BOTH Target->Vib_NH Diagnostic for -NH2 Vib_Bohlmann Bohlmann Bands (2700-2800 cm⁻¹) Lone Pair-CH Interaction Target->Vib_Bohlmann Absent/Weak (Axial/Eq Mismatch) Impurity (3R,4R)-4-methylpiperidin-3-amine (Trans-Isomer) Impurity->Vib_NH Impurity->Vib_Bohlmann Strong/Distinct (Diequatorial Geometry)

Caption: Stereochemical impact on vibrational modes. Note the "Bohlmann Bands" as the key differentiator for the Trans impurity.

Diagram 2: Identification Workflow

A logical decision tree for researchers analyzing an unknown batch.

DecisionTree Start Start: Acquire IR Spectrum Check_1600 Check 1590-1610 cm⁻¹ (Strong Band?) Start->Check_1600 Is_Amine Confirm Primary Amine (C3-NH2 present) Check_1600->Is_Amine Yes Result_Salt Broad Absorption 2500-3000? Sample is likely a Salt (HCl) Free base required for stereochem ID Check_1600->Result_Salt No (Weak/Absent) Check_2750 Check 2700-2800 cm⁻¹ (Sharp Bohlmann Bands?) Is_Amine->Check_2750 Result_Cis Likely (3S,4R) Cis-Isomer (Target) Check_2750->Result_Cis No (Clean Valley) Result_Trans Likely (3R,4R) Trans-Isomer (Impurity) Check_2750->Result_Trans Yes (Distinct Peaks)

Caption: Step-by-step spectral decision tree for verifying the (3S,4R) stereochemistry.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative text on Amine N-H scissoring and Bohlmann bands).
  • Konno, T., et al. (2008). "Synthesis of cis-3-methyl-4-aminopiperidine Derivatives." ResearchGate.[3] Available at: [Link] (Provides synthetic context for cis-3,4-disubstituted piperidines).

  • NIST Chemistry WebBook. "Piperidine IR Spectrum." Available at: [Link] (Baseline data for piperidine ring vibrations).

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling (3S,4R)-4-methylpiperidin-3-amine

This guide outlines the mandatory safety protocols, personal protective equipment (PPE), and operational workflows for handling (3S,4R)-4-methylpiperidin-3-amine .[1] This compound is a chiral diamine motif, often utiliz...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the mandatory safety protocols, personal protective equipment (PPE), and operational workflows for handling (3S,4R)-4-methylpiperidin-3-amine .[1] This compound is a chiral diamine motif, often utilized as a key intermediate in the synthesis of Janus kinase (JAK) inhibitors (e.g., Tofacitinib analogs).

Due to its specific stereochemistry and amine functionality, it poses significant corrosive and toxicological risks. This document serves as the primary operational reference for laboratory personnel.

Chemical Identification & Hazard Assessment

1.1 Compound Profile
  • Chemical Name: (3S,4R)-4-methylpiperidin-3-amine[2]

  • Synonyms: cis-3-amino-4-methylpiperidine; (3S,4R)-4-methyl-3-piperidinamine.

  • CAS Number: 1804463-72-6 (Free base variant; verify specific salt forms on container).

  • Physical State: Typically a viscous colorless to pale yellow liquid or a low-melting solid (hygroscopic).

  • Chemical Class: Chiral secondary/primary amine (Aminopiperidine).

1.2 GHS Hazard Classification (Critical)

This compound is classified as High Hazard . It shares the aggressive profile of low-molecular-weight cyclic amines.

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation 1B H314: Causes severe skin burns and eye damage.[3]
Serious Eye Damage 1 H318: Causes serious eye damage (irreversible).[4]
Acute Toxicity (Oral) 4 H302: Harmful if swallowed.[3][5]
STOT - Single Exposure 3 H335: May cause respiratory irritation.

Personal Protective Equipment (PPE) Matrix

Directive: Do not rely on standard "blue nitrile" gloves alone. This compound is a strong base and can degrade standard thin nitrile rapidly upon direct contact.

Protection ZoneMandatory EquipmentTechnical Specifications
Hand Protection (Primary) High-Breakthrough Nitrile or Laminate Minimum thickness 0.11 mm (splash) or Silver Shield/4H (immersion). Double-gloving is mandatory .
Eye/Face Protection Goggles + Face Shield Tightly fitting chemical safety goggles (ANSI Z87.1) PLUS a polycarbonate face shield if handling volumes >5 mL or working outside a hood.
Respiratory Protection Fume Hood (Primary) Work strictly within a certified chemical fume hood. If outside containment, use a full-face respirator with ABEK1 (Organic/Inorganic/Acid/Ammonia) cartridges.
Body Protection Chemical-Resistant Apron Wear a Tyvek® or chemically resistant apron over a standard 100% cotton lab coat. Synthetic clothes (polyester) should be avoided under the coat.

Operational Handling Protocols

3.1 Engineering Controls & Setup
  • Atmosphere: Amines readily absorb CO₂ and moisture from the air, forming carbamates/carbonates that alter stoichiometry. Handle under an inert atmosphere (Nitrogen or Argon) .

  • Containment: All transfers must occur within a fume hood with the sash lowered to the safe operating position.

3.2 Workflow Visualization

The following diagram illustrates the safe handling logic, ensuring multiple barriers of protection before the chemical is exposed.

HandlingProtocol Start Start: Chemical Retrieval PPE_Check PPE Verification (Double Gloves, Goggles, Apron) Start->PPE_Check Hood_Check Fume Hood Check (Airflow > 0.5 m/s) PPE_Check->Hood_Check Inert_Gas Inert Gas Purge (N2/Ar) Hood_Check->Inert_Gas Transfer Transfer/Weighing (Avoid Aerosols) Inert_Gas->Transfer Reaction Reaction/Usage Transfer->Reaction Decon Decontamination (Weak Acid Wipe) Transfer->Decon Spill? Reaction->Decon End Waste Disposal Decon->End

Figure 1: Operational workflow for handling corrosive chiral amines.

3.3 Step-by-Step Handling Procedure
  • Preparation:

    • Verify fume hood airflow.

    • Place a disposable absorbent pad (benchkote) in the hood to catch drips.

    • Have a neutralization agent ready (e.g., dilute acetic acid or citric acid solution).

  • Weighing/Transfer:

    • If Solid: Use a static-free spatula. Avoid generating dust.[1][4][6][7][8][9]

    • If Liquid: Use a positive-displacement pipette or a gas-tight syringe. Do not pour from the stock bottle; this increases spill risk and introduces moisture.

    • Technique: Keep the receiving vessel under a gentle stream of nitrogen during transfer to prevent carbonate formation.

  • Reaction Quenching:

    • Amines are basic. If used in a reaction that generates acid byproducts, ensure adequate cooling (ice bath) is in place before addition to prevent thermal runaway.

Emergency Response & Decontamination

4.1 Exposure Response
  • Skin Contact: IMMEDIATE flushing.[4][6] Do not wait.

    • Flush with water for 15 minutes .

    • If available, use Diphoterine® (amphoteric chelating agent) immediately, then rinse with water.

    • Remove contaminated clothing carefully to avoid spreading the chemical to the face.

  • Eye Contact:

    • Flush with an eyewash station for 15 minutes , holding eyelids open.

    • Seek medical attention immediately. Corrosive eye damage can be delayed.

4.2 Spill Management Logic

SpillResponse Spill Spill Detected Size Assess Size Spill->Size Small Minor (<5 mL/g) Size->Small Large Major (>5 mL/g) Size->Large Absorb Absorb with Chemizorb/Vermiculite Small->Absorb Evacuate Evacuate Lab Call EHS Large->Evacuate Neutralize Neutralize Residue (Dilute Citric Acid) Absorb->Neutralize Waste hazardous Waste (Tag: Corrosive/Toxic) Neutralize->Waste

Figure 2: Decision tree for spill response. Note: Do not use paper towels for neat amine spills; they can heat up or degrade.

Waste Disposal Protocols

Principle: Never dispose of amines down the drain. They are toxic to aquatic life and corrosive to plumbing.

  • Segregation:

    • Collect in a dedicated Basic Organic Waste container.

    • Do not mix with strong acids (exothermic reaction risk) or oxidizers (fire risk).

  • Container Rinsing:

    • Triple-rinse empty vials with methanol or ethanol.

    • Add rinsate to the organic waste stream.

    • Deface the label on the empty glass vial before discarding it in the glass bin.

  • Labeling:

    • Waste tag must read: "Contains (3S,4R)-4-methylpiperidin-3-amine. Hazard: Corrosive, Toxic."

References

  • National Institutes of Health (NIH) - PubChem. Compound Summary: Aminopiperidine Derivatives. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Standard 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Available at: [Link]

Sources

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